Eliprodil
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSQTSTQSHJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045744 | |
| Record name | Eliprodil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119431-25-3 | |
| Record name | Eliprodil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119431-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eliprodil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eliprodil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eliprodil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELIPRODIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW62A6TW29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eliprodil's Mechanism of Action on NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliprodil is a neuroprotective agent that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high degree of selectivity for receptors containing the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on NMDA receptors. It details the binding site, the nature of its allosteric modulation, and the downstream consequences for receptor function. This document synthesizes key quantitative data and outlines the experimental protocols used to elucidate this mechanism, serving as a comprehensive resource for professionals in neuroscience research and drug development.
Introduction: The NMDA Receptor and the Significance of GluN2B
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. Overactivation of NMDA receptors, leading to excessive Ca2+ influx, is implicated in excitotoxic neuronal death, a key pathological process in stroke and neurodegenerative diseases.
This compound, and its close analog ifenprodil, are phenylethanolamine derivatives that have garnered significant interest due to their selective inhibition of NMDA receptors containing the GluN2B subunit. This selectivity is therapeutically promising, as it may allow for the mitigation of excitotoxicity while potentially avoiding some of the side effects associated with non-selective NMDA receptor antagonists.
Molecular Mechanism of Action
This compound exerts its inhibitory effect on NMDA receptors through a mechanism of non-competitive antagonism and negative allosteric modulation.
Binding Site: The GluN1/GluN2B Amino-Terminal Domain Interface
Unlike competitive antagonists that bind to the glutamate or glycine sites, or channel blockers that plug the ion pore, this compound binds to an allosteric site located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. This binding site is distinct from the agonist-binding domains and the ion channel pore.
The ATD, also known as the N-terminal leucine/isoleucine/valine-binding protein (LIVBP)-like domain, is a large extracellular domain that plays a critical role in receptor assembly and modulation. The high affinity and selectivity of this compound for GluN2B-containing receptors are determined by the specific amino acid residues within the GluN2B ATD.
Allosteric Modulation of Receptor Function
Upon binding to the GluN1/GluN2B ATD interface, this compound stabilizes a conformational state of the receptor that is less likely to open, even when glutamate and glycine are bound. This is the hallmark of negative allosteric modulation. This modulatory action results in a decrease in the channel's open probability and a reduction in the overall Ca2+ influx through the channel.
The binding of this compound to its site is voltage-independent, distinguishing it from channel blockers like MK-801, whose action is dependent on the membrane potential. Furthermore, the inhibitory effect of this compound can be influenced by the concentration of the co-agonist glycine, suggesting a complex interplay between different modulatory sites on the receptor.
The signaling pathway for this compound's inhibitory action can be visualized as follows:
Caption: Signaling pathway of this compound's action on NMDA receptors.
Quantitative Data
The affinity and potency of this compound and related compounds have been quantified through various experimental assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound and Ifenprodil on Different NMDA Receptor Subtypes
| Compound | Receptor Subtype | IC50 (µM) | Experimental System |
| This compound | NR1A/NR2B | 3.0 | Xenopus oocytes |
| This compound | NR1A/NR2A | > 100 | Xenopus oocytes |
| Ifenprodil | NR1A/NR2B | 0.27 | Xenopus oocytes |
| Ifenprodil | NR1A/NR2A | 146 | Xenopus oocytes |
Table 2: Binding Affinity (Ki) of this compound and Ifenprodil
| Compound | Radioligand | Ki (nM) | Preparation |
| Ifenprodil | [3H]Ifenprodil | 11 | Rat brain membranes |
| This compound | [3H]Ifenprodil | - | Data not readily available |
Note: Data for this compound's Ki value from competitive binding assays with [3H]ifenprodil is not as commonly reported as for ifenprodil itself. However, its similar mechanism and lower potency suggest a higher Ki value than ifenprodil.
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through a combination of electrophysiological, biochemical, and molecular biology techniques.
Electrophysiological Recordings in Xenopus Oocytes
This technique is fundamental for characterizing the functional effects of this compound on specific NMDA receptor subtypes.
Methodology:
-
Receptor Expression: cRNA encoding the desired GluN1 and GluN2 subunits (e.g., GluN1A and GluN2B) are injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for receptor expression on the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application: NMDA receptor-mediated currents are activated by the application of glutamate and glycine. This compound is then co-applied at various concentrations to determine its inhibitory effect on the agonist-induced currents.
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value of this compound for the specific receptor subtype.
Caption: Workflow for electrophysiological analysis of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound and related compounds to the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the NMDA receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to the this compound site (e.g., [3H]ifenprodil) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay of this compound.
Site-Directed Mutagenesis
This technique is employed to identify the specific amino acid residues within the GluN2B subunit that are critical for this compound binding.
Methodology:
-
Mutagenesis: The cDNA encoding the GluN2B subunit is modified to change specific amino acid residues to others (e.g., alanine scanning).
-
Expression of Mutant Receptors: The mutated GluN2B cDNA is co-expressed with GluN1 cDNA in a suitable expression system (e.g., Xenopus oocytes or mammalian cells).
-
Functional or Binding Analysis: The effect of the mutation on this compound's potency or affinity is assessed using electrophysiology or radioligand binding assays as described above.
-
Identification of Critical Residues: A significant reduction in this compound's potency or affinity following a mutation indicates that the mutated residue is important for its binding or mechanism of action.
Conclusion
This compound's mechanism of action on NMDA receptors is characterized by its selective, non-competitive antagonism of GluN2B-containing receptors. It binds to a unique allosteric site at the GluN1/GluN2B ATD interface, inducing a conformational change that reduces the probability of ion channel opening. This negative allosteric modulation leads to a decrease in Ca2+ influx, which is the basis for its neuroprotective effects. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of novel, subtype-selective NMDA receptor modulators with improved therapeutic profiles.
The Discovery and Development of Eliprodil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliprodil (SL-82.0715) is a neuroprotective agent that emerged from research into novel therapeutic strategies for neurological disorders. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical development of this compound. It details the key experiments that elucidated its function as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the NR2B subunit. This document summarizes critical quantitative data, outlines detailed experimental protocols for seminal studies, and provides visualizations of the relevant signaling pathways and experimental workflows. While this compound showed promise in preclinical studies, it ultimately failed to demonstrate efficacy in a pivotal Phase III clinical trial for acute ischemic stroke. This guide serves as a comprehensive resource for understanding the scientific journey of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction: The Dawn of a Neuroprotective Candidate
This compound, a piperidine-ethanol derivative, was developed from its parent compound, ifenprodil. The initial impetus for the development of these compounds was the growing understanding of the role of excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, in the pathophysiology of neuronal damage following ischemic events and in various neurodegenerative diseases.
Mechanism of Action: Targeting the NMDA Receptor
This compound exerts its neuroprotective effects primarily through its interaction with the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function. However, its overactivation leads to excessive calcium influx and subsequent neuronal cell death.
Selective Antagonism of the NR2B Subunit
The NMDA receptor is a heteromeric complex typically composed of two NR1 subunits and two NR2 subunits. This compound is a selective antagonist of NMDA receptors containing the NR2B subunit.[1] This selectivity is significant as NR2B-containing receptors are predominantly found in the forebrain and are implicated in pathological excitotoxic processes. In contrast, NR2A-containing receptors are more associated with normal synaptic transmission.
Interaction with the Polyamine Modulatory Site
This compound acts as a non-competitive antagonist, binding to a site distinct from the glutamate and glycine binding sites. Specifically, it interacts with the polyamine modulatory site on the NMDA receptor.[2] This interaction allosterically inhibits the channel opening, thereby reducing the influx of calcium ions.
Quantitative Data: Binding Affinities and Potency
The following tables summarize the key quantitative data that characterize the interaction of this compound with NMDA receptors.
Table 1: this compound Binding Affinity (Ki) for NMDA Receptor Subtypes
| Radioligand | Receptor Subtype | Preparation | Ki (nM) | Reference |
| [3H]Ifenprodil | NR2B | Recombinant Human | 5.8 | [3] |
| [3H]Ifenprodil | NR2B | Rat Brain Membranes | 11 | [4] |
Note: Ki values represent the inhibition constant, indicating the affinity of this compound for the receptor.
Table 2: this compound Potency (IC50/EC50) in Functional Assays
| Assay Type | Receptor/Preparation | Effect Measured | IC50/EC50 (µM) | Reference |
| Electrophysiology | NR1A/NR2B Receptors (Xenopus oocytes) | Inhibition of NMDA-induced current | 3.0 | [5] |
| Electrophysiology | NR1A/NR2A Receptors (Xenopus oocytes) | Inhibition of NMDA-induced current | >100 | |
| Hippocampal Slices (Hypoxia) | Schaffer collateral-CA1 | Recovery of excitatory postsynaptic potentials | ~0.5 (EC50) |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments that were instrumental in characterizing this compound.
Radioligand Binding Assay for NR2B Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the NR2B subunit of the NMDA receptor using a competitive binding assay with [3H]ifenprodil.
Materials:
-
Membrane Preparation: Rat brain tissue or cells expressing recombinant NR1/NR2B receptors.
-
Radioligand: [3H]ifenprodil.
-
Non-labeled Ligand: this compound (for competition).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]ifenprodil, and varying concentrations of unlabeled this compound.
-
Incubation: Add the membrane preparation to each well. Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]ifenprodil binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]ifenprodil. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in a controlled in vitro system.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for NR1 and NR2A or NR2B subunits.
-
Injection System: Micropipettes and a nanoliter injector.
-
TEVC Setup: Amplifier, electrodes (voltage and current), perfusion system, and recording chamber.
-
Recording Solution (ND96): Containing NaCl, KCl, CaCl2, MgCl2, and HEPES.
-
Agonists: NMDA and glycine.
-
Antagonist: this compound.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes. Inject the oocytes with a mixture of NR1 and either NR2A or NR2B cRNA. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Data Acquisition: Apply a solution containing NMDA and glycine to activate the expressed NMDA receptors and record the inward current. After a stable baseline response is established, co-apply this compound at various concentrations with the agonists.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the NMDA-induced current against the concentration of this compound. Determine the IC50 value from the resulting concentration-response curve.
Rat Thromboembolic Stroke Model
Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a clinically relevant model of ischemic stroke.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Surgical Instruments: Microsurgical instruments, operating microscope.
-
Catheters and Sutures.
-
Thromboembolic material: Autologous blood clot.
-
This compound solution for injection.
-
Neurological scoring system.
-
Histological stains: e.g., 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
Clot Preparation: Collect a small volume of blood from a donor rat and allow it to clot in a segment of tubing.
-
Embolization: Ligate the CCA and ECA. Introduce a catheter containing the blood clot into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to induce an embolic occlusion.
-
Drug Administration: Administer this compound (e.g., intravenously) at a predetermined time point after the occlusion.
-
Neurological Assessment: At various time points post-occlusion, assess the neurological deficit using a standardized scoring system (e.g., Bederson scale).
-
Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with TTC. The unstained area represents the infarct. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological scores and infarct volumes between the this compound-treated group and a vehicle-treated control group to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action at the NR2B-containing NMDA receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a two-electrode voltage clamp experiment.
Structure-Activity Relationship (SAR) and Synthesis
The development of this compound and its analogs has been guided by structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key structural features of the ifenprodil and this compound scaffold that influence their activity at the NR2B receptor include the nature and position of substituents on the phenyl rings and the stereochemistry of the chiral centers. For instance, the threo-isomers of ifenprodil derivatives have shown greater selectivity for the NMDA receptor over α1-adrenergic receptors.
The synthesis of this compound, α-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol, typically involves a multi-step process. A common synthetic route involves the reaction of a suitably substituted piperidine derivative with a styrene oxide or a related epoxide. The final product is often obtained as a racemic mixture, which can be resolved into its individual enantiomers for further pharmacological evaluation.
Preclinical and Clinical Development
Preclinical Neuroprotective Efficacy
This compound demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia and trauma. In a rat thromboembolic stroke model, this compound administered after the ischemic insult significantly reduced both the neurological deficit and the total volume of the brain lesion. Specifically, a 1 mg/kg intravenous dose of this compound resulted in a 54% reduction in neurological deficit and a 49% reduction in the total brain lesion volume. In another study using a rat model of focal ischemia, this compound was shown to reduce the volume of ischemia by 50% or more. These promising preclinical results provided a strong rationale for its advancement into clinical trials.
Table 3: Summary of this compound's Efficacy in Preclinical Stroke Models
| Animal Model | This compound Dose | Administration Route | Outcome Measure | % Reduction | Reference |
| Rat Thromboembolic Stroke | 1 mg/kg | IV | Neurological Deficit | 54% | |
| Rat Thromboembolic Stroke | 1 mg/kg | IV | Total Brain Lesion Volume | 49% | |
| Rat Focal Ischemia (MCAO) | 1 mg/kg | IV | Ischemic Volume | ≥50% | |
| Cat Focal Ischemia (MCAO) | 0.3-3 mg/kg | IV | Infarct Volume | up to 42% |
Clinical Trials and Discontinuation for Stroke
Despite the robust preclinical data, this compound failed to demonstrate clinical efficacy in a large-scale Phase III clinical trial for the treatment of acute ischemic stroke. The trial was terminated prematurely in 1996 due to a lack of benefit. The reasons for the failure of this compound, and many other neuroprotective agents in stroke trials, are multifactorial and have been a subject of extensive discussion. Potential contributing factors include a narrow therapeutic window, the heterogeneity of stroke in the human population, and challenges in translating effective doses from animal models to humans.
Conclusion and Future Perspectives
The story of this compound's development is a salient example of the challenges inherent in translating promising preclinical findings into clinically effective therapies, particularly in the complex field of neuroprotection. While this compound did not succeed as a treatment for stroke, the research surrounding it has significantly contributed to our understanding of the role of the NR2B subunit of the NMDA receptor in excitotoxicity. The detailed characterization of its mechanism of action and the extensive preclinical data continue to be a valuable resource for the development of new generations of NR2B-selective antagonists for a range of neurological and psychiatric disorders. The lessons learned from the clinical failure of this compound underscore the importance of refining preclinical models to better mimic the human condition and of developing more effective clinical trial designs for neuroprotective agents. The journey of this compound, from a promising laboratory compound to its discontinuation for stroke, remains a crucial case study for all professionals engaged in the arduous but vital process of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Eliprodil's Interaction with the Sigma-1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Eliprodil, a non-competitive antagonist of the NMDA receptor, also exhibits activity at the sigma-1 receptor (S1R), an intracellular chaperone protein with significant influence on neuronal signaling and cellular homeostasis. While primarily recognized for its effects on glutamatergic neurotransmission, this compound's engagement with the S1R presents an additional layer of its pharmacological profile. This technical guide provides an in-depth analysis of this compound's sigma-1 receptor activity, consolidating quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Analysis: Binding Affinity of this compound for Sigma Receptors
The affinity of this compound for sigma receptor subtypes has been characterized through radioligand binding assays. The following table summarizes the reported inhibition constants (Ki), which quantify the concentration of this compound required to inhibit 50% of radioligand binding to the receptor. A higher Ki value indicates lower binding affinity.
| Receptor Subtype | Radioligand | Tissue Preparation | Ki (nM) | Reference |
| Sigma-2 | [³H]Ifenprodil | Not Specified | ~630 | [Lever et al., 1995] |
Functional Activity: Uncharacterized Agonist or Antagonist Profile
Crucially, the functional activity of this compound at the sigma-1 receptor—whether it acts as an agonist or an antagonist—remains to be definitively characterized in publicly available literature. The neuroprotective effects of this compound, such as the promotion of myelination, have been noted in the context of its S1R affinity[1]. However, these outcomes may also be attributable to its primary mechanism as an NMDA receptor antagonist.
To elucidate this compound's functional role at the S1R, specific functional assays are required. These include evaluating its ability to induce or inhibit the dissociation of the S1R from its binding partner, the Binding Immunoglobulin Protein (BiP), or its capacity to modulate S1R-dependent downstream signaling events such as intracellular calcium mobilization.
Experimental Protocols
The characterization of a compound's activity at the sigma-1 receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to assessing the S1R activity of a ligand like this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist)
-
Membrane Preparation: Homogenates from tissues with high sigma-1 receptor expression (e.g., guinea pig liver or brain).
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a structurally distinct, high-affinity S1R ligand (e.g., haloperidol).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound.
-
Controls: Prepare parallel wells for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + haloperidol).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 90-120 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow for Radioligand Competition Binding Assay.
Sigma-1 Receptor Functional Assay: BiP Dissociation
This assay determines whether a compound acts as a sigma-1 receptor agonist or antagonist by measuring its effect on the interaction between S1R and BiP. Agonists promote the dissociation of the S1R-BiP complex, while antagonists can inhibit this dissociation.
Materials:
-
Cell Line: A cell line endogenously or exogenously expressing both S1R and BiP.
-
Test Compound: this compound.
-
S1R Agonist Control: A known S1R agonist (e.g., (+)-pentazocine).
-
Lysis Buffer: A buffer compatible with co-immunoprecipitation.
-
Antibodies: Primary antibodies specific for S1R and BiP.
-
Immunoprecipitation Reagents: Protein A/G beads.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, secondary antibodies, and detection reagents.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound, a known S1R agonist (positive control), or vehicle.
-
Cell Lysis: Lyse the cells to release protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against S1R to pull down S1R and any associated proteins.
-
Complex Capture: Use Protein A/G beads to capture the antibody-protein complexes.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both S1R (to confirm successful immunoprecipitation) and BiP (to assess the extent of their interaction).
-
Analysis: Quantify the amount of BiP co-immunoprecipitated with S1R in each treatment condition. A decrease in co-precipitated BiP in the presence of this compound would suggest agonist activity.
Workflow for BiP Dissociation Co-Immunoprecipitation Assay.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Its signaling is multifaceted and involves interactions with a variety of client proteins to modulate cellular functions, particularly in response to stress.
Under basal conditions, S1R is associated with the chaperone BiP. Upon stimulation by an agonist ligand or cellular stress, S1R dissociates from BiP. This dissociation allows S1R to interact with and modulate the activity of various "client" proteins, including ion channels and G-protein-coupled receptors. One of the key roles of S1R is the modulation of intracellular calcium signaling by stabilizing inositol 1,4,5-trisphosphate receptors (IP3Rs) at the MAM, thereby regulating calcium flux from the ER to the mitochondria. S1R activation can also influence cellular stress responses by interacting with sensors like inositol-requiring enzyme 1 (IRE1). The functional consequence of this compound binding to S1R would depend on whether it promotes (as an agonist) or inhibits (as an antagonist) these interactions.
Generalized Sigma-1 Receptor Signaling Pathway.
References
Eliprodil: An In-depth Technical Guide to its Investigational New Drug History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliprodil (SL-82.0715) is an investigational new drug that emerged as a promising neuroprotective agent in the late 1980s and early 1990s. Its development was predicated on a targeted pharmacological approach to mitigating the neuronal damage associated with ischemic stroke and other excitotoxic conditions. As a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit, this compound represented a novel strategy to intervene in the glutamate-mediated excitotoxic cascade. This technical guide provides a comprehensive overview of the investigational history of this compound, detailing its mechanism of action, preclinical evidence, and clinical development. The document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes the underlying signaling pathways. Despite its promising preclinical profile, the clinical development of this compound was ultimately halted, a pivotal event that contributed to a broader re-evaluation of the therapeutic window and translational challenges in the development of neuroprotective agents for acute ischemic stroke.
Introduction
Glutamate-mediated excitotoxicity is a key pathological process in the neuronal damage observed following ischemic stroke.[1] The overactivation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors, leads to excessive calcium influx and the initiation of intracellular signaling cascades that culminate in neuronal death.[1] this compound was developed by Synthélabo Recherche as a non-competitive antagonist of the NMDA receptor with a unique mechanism of action.[1][2] It selectively inhibits the NR2B (GLUN2B) subtype of the NMDA receptor at submicromolar concentrations by interacting with the polyamine modulatory site.[3] This selectivity was hypothesized to offer a more favorable therapeutic window and a better side-effect profile compared to non-selective NMDA receptor antagonists.
Mechanism of Action
This compound exerts its neuroprotective effects through a distinct interaction with the NMDA receptor complex. It acts as a non-competitive antagonist, meaning it does not directly compete with glutamate or glycine for their binding sites. Instead, it binds to the polyamine modulatory site on the NR2B subunit. The binding of this compound to this site allosterically inhibits the opening of the ion channel, thereby reducing the influx of calcium ions in response to glutamate stimulation.
The selectivity of this compound for the NR2B subunit is a key feature of its pharmacological profile. The related compound, ifenprodil, was shown to antagonize NR1A/NR2B receptors with high affinity (IC50 = 340nM) in a voltage-independent manner, while having a much lower affinity for the NR1A/NR2A subtype (IC50 = 146µM). This compound itself demonstrated an IC50 of 3.0 µM at NR1A/NR2B receptors, with no significant activity at NR1A/NR2A receptors (IC50 > 100 µM). This subunit selectivity was thought to be advantageous, as NR2B-containing receptors are predominantly expressed in the forebrain and have been implicated in pathological excitotoxicity, while NR2A-containing receptors are more involved in normal synaptic transmission.
Signaling Pathway
The primary mechanism of this compound's action is the attenuation of the excitotoxic cascade initiated by excessive NMDA receptor activation. The following diagram illustrates the signaling pathway modulated by this compound.
Preclinical Development
This compound demonstrated significant neuroprotective effects in a variety of preclinical models of cerebral ischemia and excitotoxicity.
In Vitro Studies
In vitro experiments provided the initial evidence for this compound's mechanism of action and neuroprotective potential.
| Model | Key Findings | Quantitative Data | Reference |
| Cultured Spinal Cord Neurons | Non-competitively antagonized NMDA-induced depolarization. | - | |
| Rat Cerebellar Slices | Antagonized NMDA-stimulated cGMP production. | IC50 = 10 µM | |
| Rat Striatal Slices | Antagonized NMDA-evoked acetylcholine release. | IC50 = 6.6 µM | |
| Xenopus Oocytes expressing rat NR1A/NR2B receptors | Antagonized NMDA-induced currents. | IC50 = 3.0 µM | |
| Hippocampal Slices (Hypoxia Model) | Improved recovery of excitatory postsynaptic potentials. | EC50 ≈ 0.5 µM |
In Vivo Studies
This compound's efficacy was further evaluated in several animal models of stroke.
| Animal Model | Route of Administration | Key Findings | Quantitative Data | Reference |
| Rat (Middle Cerebral Artery Occlusion) | Oral | Reduced infarction volume. | 34% reduction at 1 mg/kg; 48% reduction at 10 mg/kg | |
| Cat (Middle Cerebral Artery Occlusion) | Intravenous | Dose-related reduction in infarct volume. | 42% reduction at 3 mg/kg | |
| Mouse (Focal Ischemia) | Intraperitoneal, Oral | Neuroprotective with a therapeutic window of 2-4 hours post-occlusion. | - | |
| Rat (Cerebral Trauma) | - | Extensive neuroprotection with a therapeutic window of ~18 hours. | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for representative preclinical studies of this compound.
Rat Model of Thromboembolic Stroke
This model was utilized to assess the neuroprotective effects of this compound in a clinically relevant setting of embolic stroke.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia:
-
A blood clot is prepared from a donor rat.
-
The recipient rat is anesthetized, and the external carotid artery is exposed and ligated.
-
The prepared blood clot is injected into the internal carotid artery to induce embolization of the middle cerebral artery.
-
-
Drug Administration: this compound (1 mg/kg) is administered intravenously at 10 minutes and 2.5 hours after embolization.
-
Outcome Measures:
-
Neurological Deficit Score: Assessed at 24 hours post-occlusion using a standardized scoring system.
-
Infarct Volume: Determined by histological analysis of brain sections stained with 2,3,5-triphenyltetrazolium chloride (TTC) at 48 hours post-occlusion.
-
Clinical Development
The clinical development of this compound progressed through early-phase trials in healthy volunteers and patients, culminating in a Phase III trial for acute ischemic stroke.
Phase I and II Studies
Information on the early-phase clinical trials of this compound is limited in the public domain. Studies in healthy volunteers established a dose-dependent prolongation of the corrected QT (QTc) interval, along with vertigo and drowsiness, as dose-limiting toxicities. Doses of up to 60 mg orally were administered to volunteers. In stroke patients, intravenous doses of 1.5 and 3 mg twice daily for 3 days, followed by oral doses of 5 to 10 mg twice daily for 11 days, were reportedly well-tolerated without significant psychological or cardiovascular side effects.
Phase III Trial and Discontinuation
A Phase III clinical trial was initiated to evaluate the efficacy and safety of this compound in the treatment of acute ischemic stroke. However, in February 1996, Synthélabo announced the discontinuation of this trial. The decision was based on the results of a planned interim analysis which indicated a lack of efficacy. This outcome was a significant setback for the development of neuroprotective agents for stroke and contributed to a broader understanding of the difficulties in translating preclinical findings to clinical success in this therapeutic area.
Conclusion
The investigational new drug history of this compound is a salient case study in the development of neuroprotective agents. Its targeted mechanism of action, selective for the NR2B subunit of the NMDA receptor, represented a sophisticated pharmacological approach to mitigating excitotoxic neuronal injury. Preclinical studies consistently demonstrated its neuroprotective efficacy in various models of cerebral ischemia. However, the failure of this compound in a Phase III clinical trial for acute ischemic stroke underscored the significant challenges in translating these promising preclinical findings into clinical benefit. Factors such as the narrow therapeutic window for intervention in stroke, the heterogeneity of the patient population, and the complexity of the underlying pathophysiology likely contributed to this outcome. The story of this compound remains a valuable lesson for researchers and drug developers in the field of neuroprotection, emphasizing the critical importance of robust translational research and innovative clinical trial design.
References
Eliprodil's Potential in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eliprodil, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B, has emerged as a compound of interest in Parkinson's disease (PD) research. Its mechanism of action, targeting excitotoxicity and potentially modulating critical signaling pathways implicated in neurodegeneration and the side effects of current therapies, warrants a detailed examination. This technical guide provides a comprehensive overview of this compound's core pharmacology, preclinical evidence in Parkinson's models, and its clinical investigation, with a focus on its potential to mitigate L-DOPA-induced dyskinesia (LID). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and development in this area.
Core Pharmacology of this compound
This compound is a non-competitive antagonist of the NMDA receptor, exhibiting significant selectivity for the NR2B subunit. This selectivity is a key aspect of its therapeutic potential, as NR2B-containing receptors are predominantly expressed in the striatum and hippocampus and are implicated in pathological glutamate signaling.
Quantitative Data: Binding Affinity and Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound for various NMDA receptor subtypes, highlighting its selectivity for NR2B.
| Receptor Subtype | IC50 (µM) | Reference |
| NR2B | 1 | [1] |
| NR2A | >100 | [1] |
| NR2C | >100 | [1] |
Preclinical Evidence in Parkinson's Disease Models
This compound has been evaluated in various preclinical models of Parkinson's disease, primarily focusing on its effects on motor symptoms and the complications of levodopa therapy.
Effects on Motor Function
Studies in reserpine-treated rodent models, which induce a state of akinesia, have investigated this compound's potential to improve motor function.
| Treatment | Dose (mg/kg) | Effect on Locomotion | Statistical Significance | Reference |
| This compound | 5 | Weakly stimulated locomotion | - | [2] |
| This compound | 10-40 | Reversed akinesia | Not statistically significant | [2] |
| This compound + L-DOPA | - | Suppressed L-DOPA-induced motor stimulation | - |
Attenuation of L-DOPA-Induced Dyskinesia (LID)
The primary focus of this compound research in Parkinson's disease has been its potential to alleviate LID, a debilitating side effect of long-term levodopa treatment. The overactivity of corticostriatal glutamatergic pathways, acting on NR2B-containing NMDA receptors on striatal medium spiny neurons, is thought to be a key mechanism underlying LID.
Clinical Investigation in Parkinson's Disease
A key clinical study, NCT00001929, was conducted to assess the efficacy of this compound in patients with advanced Parkinson's disease experiencing motor response complications associated with levodopa.
Clinical Trial NCT00001929 Overview
-
Title: Treatment of Parkinson's Disease With this compound
-
Status: Completed
-
Phase: Phase 2
-
Purpose: To evaluate the acute effects of the NR2B subtype-selective NMDA antagonist this compound on levodopa-associated motor response complications in patients with advanced Parkinson's Disease (PD).
-
Participants: 20 participants with idiopathic Parkinson's Disease and motor response complications.
While the trial has been completed, detailed quantitative results are not publicly available in the searched literature.
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential in Parkinson's disease is rooted in its ability to modulate specific neuronal signaling pathways that are dysregulated in the disease.
NR2B-Mediated Signaling in Striatal Neurons
The binding of glutamate to NR2B-containing NMDA receptors triggers a cascade of intracellular events, primarily initiated by an influx of Ca²⁺. This can lead to the activation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway. In the context of Parkinson's disease and LID, this pathway is believed to be hyperactive.
References
Eliprodil: A Deep Dive into its Modulation of Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Eliprodil, a non-competitive antagonist with high selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has been a subject of significant interest for its neuroprotective properties and its influence on synaptic plasticity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on long-term potentiation (LTP) and long-term depression (LTD), the cellular cornerstones of learning and memory. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to the intricate workings of the central nervous system. The NMDA receptor, a glutamate-gated ion channel, plays a pivotal role in initiating many forms of synaptic plasticity. The diverse subunit composition of NMDA receptors, particularly the presence of different GluN2 subunits (A-D), dictates their functional properties and downstream signaling cascades. This compound emerges as a critical pharmacological tool and potential therapeutic agent by selectively targeting NMDA receptors containing the GluN2B subunit. This selectivity offers the potential for targeted modulation of synaptic plasticity with a potentially more favorable side-effect profile compared to non-selective NMDA receptor antagonists.
Mechanism of Action of this compound
This compound exerts its primary effect as a non-competitive antagonist at the polyamine modulatory site of the NMDA receptor, exhibiting a strong preference for receptors containing the GluN2B subunit.[1] This interaction allosterically inhibits receptor function, reducing the influx of Ca²⁺ upon glutamate binding. Notably, this compound also demonstrates an inhibitory effect on voltage-operated calcium channels, which may contribute to its overall neuroprotective profile.[2][3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on this compound's interaction with its targets and its functional consequences on synaptic transmission and plasticity.
| Parameter | Value | Receptor/Channel | Preparation | Reference |
| IC₅₀ | 0.67 µM | NMDA Receptor (GluN2B) | Cultured Rat Cortical Neurons | [3] |
| IC₅₀ | 1.48 µM | L- and N-type Ca²⁺ Channels | Cultured Rat Cortical Neurons | [3] |
| IC₅₀ | ~9 µM | P-type Ca²⁺ Channels | Acutely Isolated Cerebellar Purkinje Neurons | |
| IC₅₀ | ~10 µM | N-type Ca²⁺ Channels | Recombinantly Expressed Human Channels |
Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Various Receptors and Ion Channels.
| Experimental Model | This compound Concentration | Effect on Synaptic Plasticity | Quantitative Change | Reference |
| Hippocampal Slices (Rat) | 0.5 µM (EC₅₀) | Improved recovery of fEPSPs after hypoxia | Markedly improved recovery | |
| Amygdala Kindling (Rat) | 10-40 mg/kg (in vivo) | No consistent increase in after-discharge threshold | Not significant | |
| Hippocampal Slices (Rat) | Not specified | Ifenprodil (similar agent) inhibited LTD but not LTP | Inhibition of LTD | |
| Anterior Cingulate Cortex | 3 µM (Ifenprodil) | Partial depression of LTP | LTP partially depressed |
Table 2: Effects of this compound and Related Compounds on Synaptic Plasticity.
Signaling Pathways Modulated by this compound
This compound's selective antagonism of GluN2B-containing NMDA receptors significantly impacts downstream signaling pathways crucial for synaptic plasticity.
This compound's Impact on Long-Term Depression (LTD)
GluN2B-containing NMDA receptors are strongly implicated in the induction of LTD. Their activation by low-frequency stimulation leads to a modest but sustained influx of Ca²⁺, which preferentially activates protein phosphatases such as calcineurin (PP2B) and protein phosphatase 1 (PP1). These phosphatases dephosphorylate key synaptic proteins, including AMPA receptors, leading to their internalization and a weakening of the synapse. By blocking GluN2B-mediated Ca²⁺ influx, this compound is hypothesized to inhibit the activation of this phosphatase cascade, thereby preventing the induction of LTD.
This compound's Influence on Long-Term Potentiation (LTP)
The role of GluN2B in LTP is more complex and appears to be dependent on the brain region and the induction protocol. While GluN2A-containing NMDA receptors are often considered the primary drivers of LTP due to their faster kinetics, GluN2B receptors also contribute to the overall Ca²⁺ influx required for the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and other downstream kinases like ERK/MAPK. These kinases phosphorylate AMPA receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane, leading to synaptic strengthening. This compound's effect on LTP can be multifaceted; by reducing the overall Ca²⁺ influx, it may raise the threshold for LTP induction or partially reduce its magnitude.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity.
Organotypic Hippocampal Slice Culture
This ex vivo model allows for the long-term study of synaptic function in a relatively intact neural circuit.
Materials:
-
P7-P9 rat or mouse pups
-
Dissection medium: Hibernate-A medium supplemented with B-27 and GlutaMAX.
-
Culture medium: Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
Procedure:
-
Anesthetize and decapitate the pup in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi and cut 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing ice-cold dissection medium and carefully separate the desired slices.
-
Place 1-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
This compound can be added to the culture medium at the desired concentration for the desired duration of treatment.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
This electrophysiological technique is used to measure synaptic strength in brain slices.
Materials:
-
Organotypic or acute hippocampal slices
-
Artificial cerebrospinal fluid (aCSF)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
Procedure:
-
Place a hippocampal slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver a series of single electrical pulses of increasing intensity to determine the baseline synaptic response.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
To induce LTD, deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
Record fEPSPs for at least 60 minutes post-stimulation to assess the magnitude and stability of plasticity.
-
To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the drug for a specified period before and/or during the plasticity-inducing stimulation.
Western Blot Analysis
This technique allows for the quantification of specific protein levels in tissue samples.
Materials:
-
Hippocampal tissue or cultured slices
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-GluN2B, anti-pCaMKII, anti-pCREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tissue or slices in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software.
Conclusion
This compound's selective antagonism of GluN2B-containing NMDA receptors provides a powerful lens through which to dissect the complex molecular machinery underlying synaptic plasticity. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this specific NMDA receptor subunit. A deeper understanding of how compounds like this compound modulate synaptic plasticity will be instrumental in developing novel treatments for a range of neurological and psychiatric disorders characterized by synaptic dysfunction.
References
- 1. Early correction of synaptic long-term depression improves abnormal anxiety-like behavior in adult GluN2B-C456Y-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of ifenprodil and this compound on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA receptor antagonist this compound (SL 82.0715) blocks voltage-operated Ca2+ channels in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Eliprodil's Molecular Landscape Beyond NMDA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliprodil, a phenylethanolamine compound, is well-characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the NR2B subunit.[1][2] This activity has been the primary focus of its development as a potential neuroprotective agent. However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, extending to several other molecular targets. Understanding these off-target interactions is crucial for a comprehensive assessment of its therapeutic potential and side-effect profile. This technical guide provides an in-depth exploration of the known molecular targets of this compound beyond the NMDA receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Voltage-Gated Calcium Channels (VGCCs)
This compound has been demonstrated to block several subtypes of voltage-gated calcium channels, an action that may contribute to its neuroprotective effects by reducing excessive calcium influx into neurons.[3][4]
Data Presentation: this compound's Potency at VGCCs
| Target Subtype | IC50 (µM) | Cell Type | Experimental Method | Reference |
| L- and N-type | 1.48 | Rat Cultured Cortical Neurons | Whole-Cell Patch Clamp | [3] |
| N-type | 10 | HEK293 cells expressing human α1B-1, α2b, β1-3 subunits | Whole-Cell Patch Clamp | |
| P-type | 9 | Acutely Isolated Cerebellar Purkinje Neurons | Whole-Cell Patch Clamp |
Experimental Protocol: Whole-Cell Patch Clamp for VGCC Analysis
This protocol describes the methodology to assess the inhibitory effect of this compound on voltage-gated calcium channel currents.
1. Cell Preparation:
- For cultured neurons, plate cells on poly-D-lysine-coated glass coverslips and culture for 7-14 days.
- For HEK293 cells expressing specific VGCC subunits, transiently or stably transfect the cells with the appropriate plasmids.
- For acutely isolated neurons, enzymatic and mechanical dissociation of the desired brain region is performed.
2. Electrophysiological Recording:
- Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.
- Continuously perfuse the chamber with an external solution containing (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is included to block voltage-gated sodium channels.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
- Establish a whole-cell patch clamp configuration on a selected cell.
- Hold the membrane potential at -80 mV.
- Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
3. Drug Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
- Apply this compound to the recording chamber via the perfusion system.
- Record calcium currents before and after the application of this compound at various concentrations to determine the dose-dependent inhibitory effect.
4. Data Analysis:
- Measure the peak amplitude of the inward calcium current.
- Plot the percentage of current inhibition as a function of this compound concentration.
- Fit the data to a logistic equation to determine the IC50 value.
Visualization: this compound's Inhibition of VGCCs Workflow
Sigma (σ) Receptors
This compound has shown affinity for sigma receptors, particularly the sigma-2 (σ2) subtype. These receptors are intracellular chaperone proteins involved in various cellular functions, and their modulation can have significant physiological effects.
Data Presentation: this compound's Affinity for Sigma Receptors
| Target | Ki (nM) | Ligand | Tissue/Cell Line | Experimental Method | Reference |
| σ2 Receptor | 630 | [3H]Ifenprodil | Not Specified | Radioligand Binding Assay | Indirectly cited in multiple reviews |
Experimental Protocol: Radioligand Binding Assay for Sigma Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of this compound for sigma-2 receptors.
1. Membrane Preparation:
- Homogenize tissue rich in sigma-2 receptors (e.g., rat liver) or cultured cells expressing the receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and recentrifugation.
- Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
- In a 96-well plate, add a fixed concentration of a suitable radioligand for the sigma-2 receptor (e.g., [3H]DTG) in the presence of a masking agent for sigma-1 receptors (e.g., (+)-pentazocine).
- Add increasing concentrations of unlabeled this compound.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.
3. Radioactivity Measurement:
- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Determine non-specific binding in the presence of a high concentration of an unlabeled sigma-2 ligand.
- Calculate the specific binding at each concentration of this compound.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization: Sigma Receptor Binding Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of G protein-activated inwardly rectifying K+ channels by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ifenprodil and this compound on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eliprodil in Preclinical In Vivo Studies: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Eliprodil, a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, for use in in vivo animal studies. This document details recommended dosages, experimental protocols, and the underlying signaling pathways, offering a valuable resource for investigating the neuroprotective potential of this compound in various disease models.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of this compound in various in vivo animal models.
Table 1: this compound Dosage in Rodent Models of Neurological Injury
| Animal Model | Indication | Route of Administration | Dosage | Key Findings |
| Sprague-Dawley Rat | Thromboembolic Stroke | Intravenous (IV) | 1 mg/kg | Reduced neurological deficit by 54% and total infarct volume by 49%.[1][2] |
| Long-Evans Rat | Retinal Excitotoxicity (NMDA-induced) | Intraperitoneal (IP) | 0.3, 1, or 10 mg/kg | 10 mg/kg completely prevented the loss of choline acetyltransferase (ChAT) activity and cells in the ganglion cell layer. |
| Rat | Amygdala Kindling (Seizure Model) | Not specified | 10-40 mg/kg | Had no consistent anticonvulsant activity when administered alone.[3] |
| Sprague-Dawley Rat | Focal Cerebral Ischemia | Intravenous (IV) | 1 mg/kg | Significantly reduced the volume of ischemia by 50% or more. |
Table 2: this compound Dosage in Rabbit Models of Retinal Ischemia
| Animal Model | Indication | Route of Administration | Dosage | Key Findings |
| Rabbit | Retinal Ischemia | Intraperitoneal (IP) | 1.0 - 10.0 mg/kg | 10 mg/kg ameliorated the depression of A and B waves in the electroretinogram (ERG).[4] |
Experimental Protocols
Thromboembolic Stroke Model in Rats
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a rat model of stroke.[1]
Objective: To assess the efficacy of this compound in reducing neurological deficits and infarct volume following an embolic stroke.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Materials for inducing thromboembolic stroke (e.g., autologous blood clot)
-
Catheters for intracarotid injection and intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Induction of Thromboembolic Stroke: Induce embolization by injecting an autologous arterial blood clot into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound at a dose of 1 mg/kg via intravenous (IV) injection.
-
The first dose is administered 10 minutes post-embolization, followed by a second dose at 2 hours and 30 minutes post-embolization.
-
-
Assessment of Outcomes:
-
Neurological Scoring: Evaluate neurological deficits at specific time points post-stroke using a standardized scoring system (e.g., Bederson scale or a composite neuroscore). This typically involves assessing posture, forelimb flexion, and circling behavior.
-
Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain. Section the brain and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area. Calculate the infarct volume using imaging software.
-
Experimental Workflow for Thromboembolic Stroke Model
Caption: Workflow for evaluating this compound in a rat thromboembolic stroke model.
Retinal Excitotoxicity and Ischemia Models in Rodents and Rabbits
This protocol combines methodologies from studies investigating this compound's protective effects on the retina.
Objective: To determine the neuroprotective effects of this compound against NMDA-induced excitotoxicity in rats and pressure-induced ischemia in rabbits.
Materials:
-
Long-Evans rats or rabbits
-
This compound
-
Vehicle for this compound
-
N-methyl-D-aspartate (NMDA) solution
-
Anesthetic
-
Materials for intravitreal injection
-
Device for elevating intraocular pressure
-
Electroretinography (ERG) equipment
Procedure for Retinal Excitotoxicity in Rats:
-
Animal Preparation: Anesthetize the Long-Evans rats.
-
This compound Administration: Administer this compound intraperitoneally (IP) at doses of 0.3, 1, or 10 mg/kg. The dosing regimen includes administration 1 hour before and 1 hour after NMDA injection, followed by twice-daily injections for 7 days.
-
Induction of Excitotoxicity: Inject 20 nmoles of NMDA into the vitreous humor of one eye.
-
Assessment of Outcomes: After 7 days, euthanize the animals and enucleate the eyes for histological analysis. Count the cells in the retinal ganglion cell layer (GCL) and measure choline acetyltransferase (ChAT) activity.
Procedure for Retinal Ischemia in Rabbits:
-
Animal Preparation: Anesthetize the rabbits.
-
This compound Administration: Administer this compound intraperitoneally (IP) at doses ranging from 1.0 to 10.0 mg/kg.
-
Induction of Ischemia: Induce total retinal ischemia by elevating the intraocular pressure above the systolic blood pressure for 65 minutes.
-
Assessment of Outcomes: Assess the recovery of ERG activity at 24 and 48 hours post-ischemia. The A and B waves of the ERG are key parameters to measure retinal function.
Experimental Workflow for Retinal Injury Models
Caption: Workflows for this compound in retinal excitotoxicity and ischemia models.
Signaling Pathway
This compound exerts its neuroprotective effects primarily by acting as a selective antagonist at the NR2B subunit of the NMDA receptor. This action interrupts the excitotoxic cascade initiated by excessive glutamate release, a common pathological event in ischemic stroke and other neurological disorders.
Mechanism of Action:
-
Glutamate Release: Under ischemic conditions, neuronal depolarization leads to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.
-
NMDA Receptor Activation: Glutamate, along with the co-agonist glycine, binds to and activates NMDA receptors on the postsynaptic neuron.
-
Calcium Influx: Activation of NMDA receptors, particularly those containing the NR2B subunit, leads to a significant and prolonged influx of calcium (Ca2+) into the neuron.
-
Excitotoxicity Cascade: The excessive intracellular Ca2+ concentration triggers a cascade of detrimental events, including the activation of proteases, lipases, and nitric oxide synthase, leading to mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death through apoptosis and necrosis.
-
This compound's Intervention: this compound selectively binds to the NR2B subunit of the NMDA receptor, preventing its activation by glutamate. This blockade reduces the excessive influx of Ca2+, thereby mitigating the downstream excitotoxic cascade and preserving neuronal integrity.
Signaling Pathway of this compound in Neuroprotection
Caption: this compound blocks the NR2B-NMDA receptor, preventing excitotoxicity.
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection afforded by a combination of this compound and a thrombolytic agent, rt-PA, in a rat thromboembolic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effects of this compound alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound in retinal excitotoxicity and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eliprodil in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B subunit.[1] This characteristic makes it a valuable pharmacological tool for investigating the specific roles of GluN2B-containing NMDA receptors in synaptic transmission and plasticity within the hippocampus. These application notes provide a comprehensive overview of the use of this compound in hippocampal slice electrophysiology, including its mechanism of action, effects on synaptic function, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to the polyamine modulatory site on the NMDA receptor, which is distinct from the glutamate or glycine binding sites. This interaction preferentially inhibits the function of NMDA receptors that contain the GluN2B subunit. The activation of GluN2B-containing NMDA receptors is crucial for the induction of certain forms of synaptic plasticity, such as long-term depression (LTD), and they are implicated in neurotoxic cascades following ischemic events. By selectively blocking these receptors, this compound allows for the dissection of their contribution to physiological and pathological processes in the hippocampus.
The signaling pathway begins with the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, leading to a conformational change that opens its ion channel. This allows for the influx of calcium (Ca2+), a critical second messenger that activates a cascade of downstream signaling molecules, including calmodulin (CaM) and calcium/calmodulin-dependent protein kinase II (CaMKII). The activation of these pathways can lead to either long-term potentiation (LTP) or long-term depression (LTD), depending on the magnitude and duration of the calcium signal. This compound, by blocking GluN2B-containing NMDA receptors, modulates this initial calcium influx, thereby influencing the induction of synaptic plasticity.
Data Presentation
The following tables summarize the quantitative effects of this compound in hippocampal slice electrophysiology experiments.
| Parameter | This compound Concentration | Effect | Hippocampal Region | Reference |
| Neuroprotection (Post-hypoxia EPSP recovery) | ~0.5 µM (EC50) | 50% effective concentration for recovery of excitatory postsynaptic potentials | CA1 | [1] |
| N-type Voltage-Dependent Ca2+ Channel Current | 10 µM (IC50) | 50% inhibitory concentration | N/A | [2] |
| P-type Voltage-Dependent Ca2+ Channel Current | 9 µM (IC50) | 50% inhibitory concentration | N/A | [2] |
| Synaptic Plasticity | This compound/Analog Concentration | Effect on LTP/LTD | Hippocampal Region | Reference |
| Long-Term Potentiation (LTP) | 10 µM (Ro 25-6981) | Inhibition of LTP | CA1 | [3] |
| Long-Term Depression (LTD) | Not specified (Ifenprodil) | Inhibition of LTD | CA1 |
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for a hippocampal slice electrophysiology experiment investigating the effects of this compound.
Detailed Methodologies
1. Acute Hippocampal Slice Preparation
-
Animals: Wistar rats or C57BL/6 mice (postnatal day 15-30) are commonly used.
-
Anesthesia: Deeply anesthetize the animal using isoflurane or a similar anesthetic.
-
Dissection: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution (example in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2. The high sucrose and magnesium with low calcium content helps to minimize excitotoxicity during slicing.
-
Slicing: Cut 300-400 µm thick transverse or coronal hippocampal slices using a vibratome.
-
Recovery: Transfer slices to an incubation chamber filled with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at 32-34°C before transferring to the recording chamber at room temperature.
2. Electrophysiological Recording
-
Recording Chamber: Slices are continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min. The temperature of the recording chamber is typically maintained at 30-32°C.
-
aCSF Composition (example in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgCl2, 2 CaCl2.
-
Electrodes: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region. A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes before drug application or plasticity induction. The stimulation intensity should be adjusted to elicit 30-50% of the maximal fEPSP slope.
3. This compound Application
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).
-
Working Solution: Dilute the stock solution in aCSF to the desired final concentration (e.g., 0.1 - 10 µM) immediately before use.
-
Application: Bath-apply the this compound-containing aCSF to the slice for a sufficient period (typically 15-30 minutes) to allow for equilibration before inducing synaptic plasticity.
4. Induction of Synaptic Plasticity
-
Long-Term Potentiation (LTP): A common protocol for inducing LTP is high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second. Another effective protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency stimuli delivered at the theta frequency (5 Hz).
-
Long-Term Depression (LTD): LTD is typically induced by prolonged low-frequency stimulation (LFS), such as 900 pulses delivered at 1 Hz.
5. Data Analysis
-
The primary measure of synaptic strength is the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of this compound using appropriate statistical tests (e.g., t-test or ANOVA).
Logical Relationships in Experimental Design
The relationship between this compound concentration and its effect on synaptic plasticity is a key aspect of experimental design. A dose-response curve is essential to determine the optimal concentration for achieving the desired level of GluN2B receptor antagonism without causing off-target effects.
References
- 1. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Eliprodil Administration in Rodent Models of Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Eliprodil, an N-methyl-D-aspartate (NMDA) receptor antagonist, and its application in preclinical rodent models of stroke. The document includes its mechanism of action, detailed experimental protocols derived from key studies, and a summary of quantitative outcomes. While this compound demonstrated significant neuroprotective effects in animal models, it is important to note that it ultimately failed to show efficacy in Phase III clinical trials for acute ischemic stroke and its development was discontinued[1][2][3]. This information is provided for research and informational purposes.
Mechanism of Action
This compound is a non-competitive NMDA receptor antagonist with high selectivity for the NR2B (GLUN2B) subunit.[1][4]. It binds to the polyamine modulatory site on the NR2B subunit, inhibiting receptor function.. During an ischemic stroke, excessive release of the excitatory neurotransmitter glutamate leads to over-activation of NMDA receptors.. This triggers a massive influx of calcium (Ca2+) into neurons, initiating a cascade of neurotoxic events, including the activation of degradative enzymes and the production of free radicals, ultimately leading to neuronal cell death.. This compound's neuroprotective effect stems from its ability to block this excitotoxic cascade by inhibiting NR2B-containing NMDA receptors.. Additionally, this compound has been reported to block L, N, and P-type voltage-sensitive calcium channels, which may contribute to its neuroprotective profile..
Summary of Quantitative Data from Preclinical Studies
The following table summarizes the quantitative results from key studies investigating this compound in various rodent models of stroke and ischemia.
| Study (Reference) | Stroke Model | Animal Species | This compound Dose | Administration Route & Timing | Key Outcomes |
| Lekieffre et al., 1997 | Thromboembolic Stroke | Sprague-Dawley Rat | 1 mg/kg | IV; 10 min & 2.5 hr post-embolization | Alone: 54% reduction in neurological deficit; 49% reduction in total brain lesion volume. With rt-PA: 70% reduction in neurological deficit; 89% reduction in total infarct size. |
| De Ryck et al., 1995 | Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley Rat | 1 mg/kg | IV; 5 min post-occlusion | >50% reduction in the volume of ischemia, sustained for up to 7 hours post-occlusion. |
| Kapin et al., 1999 | Retinal Ischemia | Rabbit | 10 mg/kg | IP | Ameliorated the 60-70% suppression of ERG A and B waves 24 hours post-ischemia. |
| Kapin et al., 1999 | NMDA-induced Excitotoxicity | Long-Evans Rat | 10 mg/kg | IP; 1 hr pre-NMDA, 1 hr post-NMDA, then 2x/day for 7 days | Completely prevented loss of cells in the ganglion cell layer and loss of choline acetyltransferase (ChAT) activity. |
Experimental Protocols
The following are detailed methodologies for administering this compound in common rodent stroke models, based on published literature.
This protocol is adapted from the study by Lekieffre et al. (1997), which evaluated this compound alone and in combination with a thrombolytic agent..
-
Objective: To assess the neuroprotective efficacy of this compound in a clinically relevant model of embolic stroke.
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
This compound solution
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Materials for preparing and injecting an arterial blood clot
-
Intravenous (IV) catheter supplies
-
-
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain at 37°C.
-
Embolus Induction: Induce a thromboembolic stroke by injecting a prepared arterial blood clot into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA)..
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, this compound, this compound + rt-PA).
-
This compound Administration:
-
Administer the first dose of this compound (1 mg/kg, IV) at 10 minutes post-embolization..
-
Administer the second dose of this compound (1 mg/kg, IV) at 2 hours and 30 minutes post-embolization..
-
-
Post-Operative Care: Allow the animal to recover from anesthesia. Provide supportive care, including hydration and soft food.
-
Outcome Assessment:
-
Neurological Score: Evaluate neurological deficits at a predetermined time point (e.g., 24 or 48 hours) using a standardized scoring system.
-
Histology: At the study endpoint, perfuse the animal and prepare the brain for histological analysis. Stain brain sections (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the total infarct volume.
-
-
This protocol is based on the methodology used to evaluate this compound's effect on ischemic volume with MRI..
-
Objective: To evaluate the effect of this compound on the evolution of ischemic brain injury.
-
Animal Model: Male Sprague-Dawley rats..
-
Materials:
-
This compound solution (for 1 mg/kg dose)
-
Vehicle control
-
Anesthetic
-
Intraluminal filament (e.g., 4-0 nylon suture with a silicone-coated tip) for MCAO
-
IV catheter supplies
-
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat. Perform a ventral midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Introduce the intraluminal filament into the ICA via the ECA stump and advance it until it occludes the origin of the MCA.
-
Drug Administration: Administer a single dose of this compound (1 mg/kg, IV) or vehicle 5 minutes after the onset of MCAO..
-
Post-Procedure Monitoring: If using reperfusion, withdraw the filament after a set period (e.g., 90-120 minutes). Suture the incisions and allow the animal to recover.
-
Outcome Assessment:
-
Infarct Volume: At the endpoint (e.g., 24 hours), euthanize the animal and harvest the brain. Slice the brain and stain with TTC to calculate the infarct volume as a percentage of the total hemispheric volume.
-
MRI (Optional): As in the cited study, diffusion magnetic resonance imaging can be used to measure the volume of the ischemic lesion at multiple time points post-occlusion to observe its temporal evolution..
-
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurology.org [neurology.org]
- 3. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Evaluating the Neuroprotective Effects of Eliprodil
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the neuroprotective properties of Eliprodil, a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The following protocols are designed to guide researchers in pharmacology, neuroscience, and drug development in setting up robust in vitro and in vivo experiments to assess the therapeutic potential of this compound in conditions involving excitotoxicity-mediated neuronal damage.
Introduction to this compound and its Mechanism of Action
This compound is a non-competitive NMDA receptor antagonist with a high affinity for the NR2B subunit.[1][2][3] The overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx into neurons, triggering a cascade of intracellular events that result in excitotoxicity and neuronal cell death.[2] This process is a key pathological mechanism in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] By selectively blocking the NR2B-containing NMDA receptors, this compound mitigates this detrimental Ca2+ overload, thereby exerting its neuroprotective effects. Unlike non-selective NMDA receptor antagonists, this compound's specificity for the NR2B subunit is thought to contribute to a more favorable side-effect profile, reducing the risk of psychotomimetic effects.
The signaling pathway underlying this compound's neuroprotective action is initiated by its binding to the polyamine modulatory site on the NR2B subunit of the NMDA receptor. This antagonism prevents the conformational changes required for channel opening, thus inhibiting the influx of Ca2+ in response to glutamate binding. The subsequent reduction in intracellular Ca2+ concentration prevents the activation of downstream neurotoxic pathways, including the activation of proteases, lipases, and nitric oxide synthase, as well as mitochondrial dysfunction and the generation of reactive oxygen species.
Key Experimental Protocols
In Vitro Model of Excitotoxicity in Primary Neuronal Cultures
This protocol describes an in vitro assay to evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse pups)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
This compound
-
L-glutamic acid
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
Standard cell culture equipment (incubator, microscope, etc.)
Protocol:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. A typical concentration range to test is 0.1 µM to 10 µM.
-
Pre-treat the neuronal cultures with different concentrations of this compound for 1-2 hours before inducing excitotoxicity. Include a vehicle control group.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in water or PBS.
-
Add L-glutamic acid to the culture medium to a final concentration of 50-100 µM.
-
Incubate the cells for 15-30 minutes.
-
-
Washout and Recovery:
-
After the glutamate exposure, gently wash the cells twice with pre-warmed PBS.
-
Replace the medium with fresh, glutamate-free culture medium containing the respective concentrations of this compound or vehicle.
-
Return the plates to the incubator for 24 hours.
-
-
Assessment of Neuroprotection:
-
After 24 hours, assess cell viability using a chosen assay. For example, with an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance.
-
Quantify the percentage of neuroprotection by comparing the viability of this compound-treated cells to the vehicle-treated, glutamate-exposed cells.
-
In Vivo Model of Focal Cerebral Ischemia (Stroke)
This protocol outlines an in vivo experiment to assess the neuroprotective efficacy of this compound in a rat model of thromboembolic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for vascular access
-
Thrombin and autologous blood for clot formation
-
This compound for intravenous administration
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring system (e.g., Bederson scale)
Protocol:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using isoflurane.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Induction of Thromboembolic Stroke:
-
Prepare an arterial blood clot from a donor rat.
-
Expose the internal carotid artery (ICA) of the experimental rat.
-
Inject the pre-formed clot into the ICA to induce embolization of the middle cerebral artery (MCA).
-
-
This compound Administration:
-
Administer this compound intravenously (i.v.). A previously reported effective dose is 1 mg/kg.
-
A typical dosing regimen involves an initial injection 10 minutes post-embolization, followed by a second injection at 2.5 hours. A vehicle control group should be included.
-
-
Neurological Assessment:
-
At 24 hours post-stroke, perform a neurological assessment using a standardized scoring system to evaluate motor and sensory deficits.
-
-
Infarct Volume Measurement:
-
At 48 hours post-stroke, euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections and stain with 2% TTC solution.
-
Quantify the infarct volume by image analysis. The unstained area represents the infarcted tissue.
-
-
Data Analysis:
-
Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound, providing a reference for expected outcomes.
Table 1: In Vitro Neuroprotection of this compound
| Model System | Neurotoxic Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Cultured Rat Retinal Ganglion Cells | 100 µM Glutamate | 1.0 nM (IC50) | Cell Survival | 50% protection | |
| Cultured Rat Retinal Ganglion Cells | 100 µM Glutamate | 1 µM | Cell Survival | 100% ± 5% cell survival | |
| Hippocampal Slices | Hypoxia | ~0.5 µM (EC50) | Recovery of EPSPs | Marked improvement in recovery | |
| Rat Mixed Cortical Neuronal Cultures | NMDA | 2.26 µM (EC50) | Increased Cell Viability | More potent than a comparator compound (EC50 = 0.64 µM) |
Table 2: In Vivo Neuroprotection of this compound
| Animal Model | Insult | This compound Dose and Regimen | Outcome Measure | Result | Reference |
| Rat Thromboembolic Stroke Model | Intracarotid blood clot | 1 mg/kg i.v. at 10 min and 2.5 h post-embolization | Neurological Deficit | 54% reduction | |
| Rat Thromboembolic Stroke Model | Intracarotid blood clot | 1 mg/kg i.v. at 10 min and 2.5 h post-embolization | Total Infarct Volume | 49% reduction | |
| Rat Focal Cerebral Ischemia | Middle Cerebral Artery Occlusion | 1 mg/kg i.v. at 5 min post-occlusion | Ischemic Volume (at 7 h) | ~50% reduction | |
| Rat Traumatic Brain Injury | Lateral fluid percussion | Three 1 mg/kg i.v. injections at 15 min, 6 h, and 24 h | Conditioned Freezing Deficit | 50% reduction | |
| Rat Retinal Excitotoxicity | Intravitreal NMDA (20 nmol) | 10 mg/kg i.p. | Loss of ChAT and GCL cells | Complete prevention | |
| Rabbit Retinal Ischemia | Elevated intraocular pressure | 10 mg/kg i.p. | ERG A- and B-wave suppression | Amelioration of suppression |
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound's neuroprotective action.
Caption: Workflow for in vivo neuroprotection studies.
References
- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antagonist properties of this compound and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Eliprodil's Effect on Myelination in Co-Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelination, the process by which oligodendrocytes in the central nervous system (CNS) wrap axons with a lipid-rich myelin sheath, is crucial for rapid and efficient nerve impulse conduction. Deficits in myelination are central to the pathology of demyelinating diseases such as multiple sclerosis. Eliprodil, a neuroprotective agent, has demonstrated the potential to promote myelination. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on myelination in a neuron-oligodendrocyte co-culture system, a valuable in vitro model for investigating the molecular and cellular mechanisms of myelination and for screening potential therapeutic compounds.
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the NR2B subunit, and also acts as a high-affinity agonist for the sigma-1 receptor.[1][2][3] While the precise signaling cascade is still under investigation, its dual mechanism of action is thought to contribute to its pro-myelinating effects.[4][5] Studies have shown that this compound can significantly increase the number of myelinated segments in co-cultures without altering the total number of oligodendrocytes or neurons, suggesting it promotes the maturation and function of existing oligodendrocytes.
Data Presentation
The following tables summarize the quantitative effects of this compound on myelination in neuron-oligodendrocyte co-cultures as reported in key literature.
Table 1: Effect of this compound on the Number of Myelinated Internodes in Standard and Depleted Medium
| Culture Medium | Treatment | Concentration | Fold Increase in Myelinated Internodes (Mean ± SEM) | p-value | Reference |
| Standard (Bottenstein-Sato) | Control | - | 1.0 | - | |
| Standard (Bottenstein-Sato) | This compound | 10⁻⁶ M | 2.0 ± 0.3 | < 0.01 | |
| Depleted (Hormone-deficient) | Control | - | 1.0 | - | |
| Depleted (Hormone-deficient) | This compound | 10⁻⁶ M | 4.7 ± 0.8 | < 0.0001 |
Table 2: Effect of this compound on Oligodendrocyte and Neuron Numbers
| Cell Type | Treatment | Concentration | Effect on Cell Number | Reference |
| MBP-positive Oligodendrocytes | This compound | 10⁻⁶ M | No significant change | |
| MAP-2-positive Neurons | This compound | 10⁻⁶ M | No significant change |
Experimental Protocols
This section provides a detailed methodology for establishing neuron-oligodendrocyte co-cultures and assessing the impact of this compound on myelination.
Protocol 1: Neuron-Oligodendrocyte Co-culture Establishment
This protocol is adapted from established methods for generating myelinating co-cultures from rodent embryonic tissue.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E15-E16)
-
Poly-L-lysine coated glass coverslips
-
Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)
-
Digestion solution (e.g., Trypsin-EDTA)
-
Neuron plating medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Oligodendrocyte progenitor cell (OPC) isolation reagents (e.g., anti-A2B5 antibody, magnetic beads)
-
OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA and bFGF)
-
Myelination medium (e.g., a modified Bottenstein-Sato medium)
Procedure:
-
Neuron Isolation and Plating:
-
Dissect spinal cords or cerebral cortices from E15-E16 rat embryos.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the dissociated cells onto poly-L-lysine coated coverslips in neuron plating medium.
-
Maintain the neuron cultures for 7-10 days to allow for axonal outgrowth and network formation.
-
-
Oligodendrocyte Progenitor Cell (OPC) Isolation and Expansion:
-
Isolate OPCs from the cortices of P1-P2 rat pups using immunopanning or magnetic-activated cell sorting (MACS) with an antibody against a surface marker like A2B5.
-
Culture the purified OPCs in proliferation medium to expand the cell population.
-
-
Co-culture Initiation:
-
After 7-10 days in culture, seed the expanded OPCs onto the established neuron cultures.
-
Allow the co-cultures to establish for 24-48 hours in a 1:1 mixture of neuron plating medium and OPC proliferation medium.
-
Gradually transition the co-cultures to myelination medium over the next few days.
-
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Myelination medium
Procedure:
-
Prepare working solutions of this compound in myelination medium at the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
On day 8 in vitro (DIV 8) of the co-culture, replace the existing medium with the prepared this compound-containing or vehicle control medium.
-
Maintain the cultures for an additional 17-19 days, performing a half-medium change every 2-3 days with freshly prepared treatment or control medium.
Protocol 3: Assessment of Myelination
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies:
-
Anti-Myelin Basic Protein (MBP) to label myelin sheaths.
-
Anti-Neurofilament (e.g., SMI-31 or NF200) to label axons.
-
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Immunocytochemistry:
-
At the end of the treatment period (e.g., DIV 25-27), fix the co-cultures with 4% PFA.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Quantification of Myelination:
-
Acquire images of randomly selected fields of view using a fluorescence microscope.
-
A myelinated internode is defined as a linear segment of MBP staining that is co-localized with a neurofilament-positive axon.
-
Manually or using image analysis software (e.g., ImageJ), count the number of myelinated internodes per field of view or per coverslip.
-
Normalize the number of myelinated internodes to the density of axons or the number of oligodendrocytes to account for variations in cell plating.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound-induced myelination.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on myelination.
References
- 1. NMDA receptors are expressed in oligodendrocytes and activated in ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of differential control of NMDA receptor activity by NR2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
Eliprodil: A Pharmacological Tool for Interrogating GluN2B Subunit Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eliprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B subunit.[1] This property makes it a valuable pharmacological tool for elucidating the diverse physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are critically involved in synaptic plasticity, neuronal development, and excitotoxicity.[2][3] Dysregulation of GluN2B function has been implicated in a range of neurological and psychiatric disorders, including ischemic stroke, Alzheimer's disease, and depression.
This document provides detailed application notes and experimental protocols for utilizing this compound to study GluN2B function. It is intended for researchers in academia and the pharmaceutical industry engaged in neuroscience research and drug discovery.
Pharmacological Profile of this compound
This compound exerts its inhibitory effect by binding to a polyamine modulatory site on the NMDA receptor, distinct from the glutamate or glycine binding sites. Its selectivity for GluN2B-containing receptors allows for the specific investigation of this subunit's contribution to NMDA receptor-mediated effects.
Quantitative Data on this compound Activity
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound across various experimental preparations. This data is crucial for determining appropriate concentrations for in vitro and in vivo studies.
| Parameter | Value | Receptor/Channel | Preparation | Reference |
| IC50 | 3.0 µM | NR1A/NR2B | Xenopus oocytes | [4] |
| IC50 | > 100 µM | NR1A/NR2A | Xenopus oocytes | [4] |
| EC50 | ~0.5 µM | NMDA Receptor (Functional Assay) | Rat Hippocampal Slices (Hypoxia) | |
| IC50 | 10 µM | N-type Voltage-Dependent Ca2+ Channels | Human N-type Ca2+ Channels | |
| IC50 | 9 µM | P-type Voltage-Dependent Ca2+ Channels | Rat Cerebellar Purkinje Neurons | |
| Ki | 13 nM | GluN2B | Not Specified |
Key Experimental Protocols
This section provides detailed protocols for fundamental experiments utilizing this compound to probe GluN2B function.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Objective: To characterize the inhibitory effect of this compound on GluN2B-containing NMDA receptor currents.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
-
NMDA and glycine
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Preparation: Prepare aCSF and intracellular solution. Prepare fresh brain slices if applicable. Pull patch pipettes with a resistance of 3-7 MΩ.
-
Recording:
-
Transfer the cell culture dish or brain slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor-mediated current.
-
After establishing a stable baseline current, perfuse the chamber with aCSF containing the desired concentration of this compound.
-
Record the current in the presence of this compound.
-
Wash out this compound with aCSF to observe recovery.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current before, during, and after this compound application. Calculate the percentage of inhibition.
Diagram: Experimental Workflow for Whole-Cell Patch-Clamp Recording
References
- 1. research.rug.nl [research.rug.nl]
- 2. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist properties of this compound and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Eliprodil in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B subunit.[1][2] It interacts with the polyamine modulatory site on the NMDA receptor complex.[1] This mechanism of action confers neuroprotective properties, making this compound a compound of interest in preclinical research for various neurological disorders.[2] this compound has demonstrated efficacy in animal models of traumatic brain injury, ischemic stroke, and retinal excitotoxicity.
These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in rats for research purposes. The intraperitoneal route is often chosen in preclinical studies for its relative ease of administration and rapid absorption, leading to high bioavailability.
Data Presentation
| Parameter | Expected Profile for Intraperitoneal Administration in Rats | Notes |
| Cmax (Maximum Plasma Concentration) | Expected to be reached relatively quickly. | The IP route generally leads to a rapid onset of absorption. |
| Tmax (Time to Cmax) | Typically occurs within 30-60 minutes post-injection. | This can vary based on the vehicle used and the specific formulation. |
| Bioavailability | High, often approaching that of intravenous administration. | The large surface area of the peritoneal cavity facilitates efficient absorption into the systemic circulation. |
| Half-life (t½) | Variable, dependent on the drug's metabolism and clearance rates. | Would need to be determined experimentally for this compound in the specific rat strain and model. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (23-25 gauge)
Protocol:
-
Vehicle Preparation: Due to this compound's poor water solubility, a co-solvent system is recommended. A common vehicle for poorly soluble compounds for in vivo studies is a mixture of DMSO and saline. Prepare a stock solution of the desired final concentration of DMSO in sterile saline (e.g., 10% DMSO in saline).
-
Note: The final concentration of DMSO should be kept as low as possible to avoid potential toxicity. It is crucial to test the vehicle alone in a control group of animals to account for any effects of the solvent.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be injected.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Slowly add the sterile saline (or the prepared DMSO/saline vehicle) to the this compound-DMSO solution while vortexing to reach the final desired concentration and DMSO percentage.
-
Example Calculation for a 10 mg/kg dose in a 250g rat with a final injection volume of 1 mL/kg:
-
Dose per rat = 10 mg/kg * 0.25 kg = 2.5 mg
-
Injection volume = 1 mL/kg * 0.25 kg = 0.25 mL
-
Required concentration = 2.5 mg / 0.25 mL = 10 mg/mL
-
-
-
Final Formulation: The final solution should be clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be attempted, but care should be taken not to degrade the compound. It is recommended to prepare the solution fresh on the day of use.
Intraperitoneal Injection Procedure in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge, 1 to 1.5 inches in length)
-
70% ethanol swabs
-
Appropriate animal restraint device or manual restraint by a trained handler
Protocol:
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained technician or using a suitable restraint device. The animal should be held firmly but gently to avoid causing distress or injury.
-
Injection Site Identification: The preferred site for IP injection in rats is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, which is located on the left side, and the bladder, which is in the midline.
-
Site Preparation: Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal muscle wall.
-
Aspirate slightly by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly inject the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Visualization
Signaling Pathway of this compound
References
Application Notes: Eliprodil for Studying NMDA Receptor Subtypes in the Striatum
Introduction
Eliprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating selectivity for subtypes containing the GluN2B (NR2B) subunit.[1][2] NMDA receptors are critical ligand-gated ion channels that mediate excitatory neurotransmission throughout the central nervous system and are implicated in synaptic plasticity, learning, and memory.[3] These receptors are heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[2][4] The subunit composition dictates the receptor's pharmacological and biophysical properties.
The striatum, a key component of the basal ganglia, is densely populated with NMDA receptors, particularly those containing GluN2B subunits. These receptors play a crucial role in modulating striatal output and are involved in motor control, reward, and various neurological and psychiatric disorders. This compound's selectivity for GluN2B-containing NMDA receptors makes it an invaluable pharmacological tool for dissecting the specific roles of these receptor subtypes in striatal function and pathophysiology.
Mechanism of Action
This compound acts as an allosteric modulator, binding to a site on the N-terminal domain (NTD) of the GluN2B subunit. This binding event does not compete with the binding of the primary agonists, glutamate and glycine. Instead, it stabilizes a conformation of the receptor that reduces the probability of channel opening, thereby inhibiting ion flux, primarily of Ca2+ and Na+, into the neuron. This inhibitory action is voltage-independent and can be reversed by polyamines like spermine and spermidine. In addition to its primary action on NMDA receptors, this compound has been shown to block voltage-operated Ca2+ channels at higher concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Brain Region/Preparation | Species | Reference |
| IC₅₀ (NMDA-induced current) | 0.67 µM | Cultured Cortical Neurons | Rat | |
| IC₅₀ (NMDA-evoked ACh release) | Low µM range | Striatal Slices | Rat | |
| IC₅₀ (Voltage-gated Ba²⁺ current) | 1.48 µM | Cultured Cortical Neurons | Rat | |
| EC₅₀ (Neuroprotection) | ~0.5 µM | Hippocampal Slices (hypoxia) | Rat | |
| Binding Affinity (NR1A/NR2B) | IC₅₀ = 340 nM | Transfected Xenopus Oocytes | - | |
| Binding Affinity (NR1A/NR2A) | IC₅₀ = 146 µM | Transfected Xenopus Oocytes | - |
Table 2: Comparative Effects of this compound on Neurotransmitter Release in Striatal Slices
| Neurotransmitter Release | Effect of this compound | Implied NMDA Receptor Subtype | Reference |
| NMDA-evoked Acetylcholine (ACh) Release | Inhibited | Sensitive to this compound | |
| NMDA-evoked Dopamine (DA) Release | Inhibited | Sensitive to this compound | |
| NMDA-evoked GABA Release | Inhibited | Sensitive to this compound | |
| NMDA-evoked Spermidine Release | No Effect | Insensitive to this compound |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in striatal studies.
Caption: Mechanism of this compound's antagonism at the GluN2B-containing NMDA receptor.
Caption: General experimental workflow for studying this compound's effects in the striatum.
Detailed Experimental Protocols
The following are representative protocols for key experiments using this compound to study NMDA receptor subtypes in the striatum. These should be adapted based on specific experimental goals and laboratory conditions.
Protocol 1: In Vitro Electrophysiology in Acute Striatal Slices
This protocol is designed to measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in striatal medium spiny neurons (MSNs).
1. Materials and Reagents:
-
Animals: Male Sprague-Dawley rats (P21-P35).
-
Solutions:
-
Slicing Solution (ice-cold, carbogenated): High-sucrose, low-calcium artificial cerebrospinal fluid (aCSF) to improve slice health.
-
Recording aCSF (carbogenated): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose.
-
Internal Solution (for patch pipette): Cesium-based solution to block K⁺ currents, e.g. (in mM): 120 CsMeSO₃, 15 CsCl, 8 NaCl, 10 HEPES, 0.2 EGTA, 10 TEA-Cl, 4 Mg-ATP, 0.3 Na-GTP.
-
Pharmacological Agents: Tetrodotoxin (TTX, 0.5 µM) to block voltage-gated Na⁺ channels, Picrotoxin (100 µM) to block GABA-A receptors, D-serine (10 µM) as an NMDA receptor co-agonist, NMDA (20-50 µM), this compound (0.1-10 µM).
-
-
Equipment: Vibrating microtome (vibratome), patch-clamp amplifier, microscope with DIC optics, perfusion system, recording chamber.
2. Procedure:
-
Slice Preparation:
-
Anesthetize the rat and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution.
-
Prepare 250-300 µm thick coronal slices containing the striatum using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 2-3 mL/min.
-
Identify MSNs in the dorsal striatum using DIC optics.
-
Establish a whole-cell voltage-clamp recording (holding potential -70 mV).
-
Add TTX and Picrotoxin to the aCSF to isolate NMDA receptor currents.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Bath-apply NMDA (with D-serine) to evoke an inward current.
-
After washout, perfuse the slice with aCSF containing a specific concentration of this compound for 10-15 minutes.
-
Re-apply NMDA in the presence of this compound and record the current.
-
Repeat with different concentrations of this compound to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before and after this compound application.
-
Calculate the percentage inhibition for each this compound concentration.
-
Fit the data to a sigmoid function to determine the IC₅₀ value.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol measures the effect of local this compound administration on NMDA-evoked dopamine release in the striatum of an awake, freely moving rat.
1. Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats.
-
Solutions:
-
Perfusion Solution (aCSF): Similar to the recording aCSF in Protocol 1.
-
Pharmacological Agents: NMDA (10-100 µM), this compound (1-20 µM), prepared in aCSF.
-
-
Equipment: Stereotaxic frame, microdialysis probes (2-4 mm membrane), syringe pump, fraction collector (preferably refrigerated), HPLC system with electrochemical detection (for dopamine analysis).
2. Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the dorsal striatum.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a 2-3 hour stabilization period.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour.
-
-
Drug Administration and Sample Collection:
-
Switch the perfusion medium to aCSF containing NMDA to stimulate dopamine release. Collect samples to measure the peak effect.
-
After a washout period and return to baseline, switch the perfusion medium to aCSF containing both NMDA and this compound.
-
Collect samples for the duration of the drug infusion.
-
Alternatively, for dose-response studies, perfuse with different concentrations of this compound (in the presence of NMDA) sequentially.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Quantify the dopamine concentration in each sample.
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the average baseline concentration.
-
Compare the NMDA-stimulated release with and without this compound to determine the degree of inhibition.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Anesthesia and analgesia should be appropriately used to minimize pain and distress.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ1-Receptor–Targeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Eliprodil in Neuropathic Pain Research
Introduction to Eliprodil
This compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a notable selectivity for the GluN2B subunit.[1][2][3] Initially investigated for its neuroprotective effects in conditions like ischemic stroke, its mechanism of action makes it a valuable tool for studying the underlying processes of neuropathic pain.[2][3] this compound interacts with a polyamine modulatory site on the NMDA receptor, specifically targeting heterodimers containing the GluN2B subunit. This selectivity is crucial, as GluN2B-containing NMDA receptors are implicated in pathological conditions involving glutamate-induced excitotoxicity and neuronal damage.
Rationale for Application in Neuropathic Pain Models
Neuropathic pain, a chronic condition caused by a lesion or disease of the somatosensory nervous system, is mechanistically linked to central sensitization in the spinal cord and brain. This process involves heightened neuronal responsiveness to stimuli. Key players in central sensitization are glutamate receptors, particularly NMDA receptors.
Following peripheral nerve injury, there is an increased release of glutamate in the spinal dorsal horn. This leads to excessive activation of postsynaptic NMDA receptors, resulting in a large influx of Ca2+ ions. This calcium overload triggers a cascade of intracellular events that lower the threshold for neuronal activation and contribute to the classic symptoms of neuropathic pain: allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
The GluN2B subunit is particularly significant as it confers specific biophysical properties to the NMDA receptor, including longer channel opening times, which can exacerbate Ca2+ influx. Therefore, selectively antagonizing GluN2B-containing NMDA receptors with this compound presents a targeted therapeutic strategy to mitigate central sensitization and, consequently, reduce neuropathic pain behaviors.
Mechanism of Action in Neuropathic Pain Signaling
This compound's therapeutic potential in neuropathic pain models stems from its ability to interrupt the signaling cascade that leads to central sensitization. By binding to and inhibiting GluN2B-containing NMDA receptors in the dorsal horn of the spinal cord, this compound can prevent the excessive calcium influx that follows nerve injury-induced glutamate release. This dampens the downstream signaling pathways responsible for neuronal hyperexcitability.
Caption: this compound's inhibition of GluN2B-NMDA receptors in pain signaling.
Quantitative Data Summary
While specific studies detailing the dose-response effects of this compound in the Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) models were not found in the initial search, the following table illustrates how data from such experiments would be presented. Data for other relevant compounds in these models are included for context.
| Compound | Model | Animal | Dose | Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Citation |
| This compound | CCI/SNL | Rat | e.g., 1-10 mg/kg | e.g., i.p., i.t. | Expected to increase paw withdrawal threshold | Expected to increase paw withdrawal latency | - |
| Gabapentin | SNL | Rat | 30, 60, 120 mg/kg | i.p. | Complete reversal | Not Assessed | |
| Morphine | SNL | Rat | 1, 3, 6 mg/kg | i.p. | Complete reversal | Not Assessed | |
| Ifenprodil (GluN2B Antagonist) | CCI | Rat | Not specified | Not specified | No significant effect | No significant effect | |
| Ro 25-6981 (GluN2B Antagonist) | CCI | Rat | Not specified | Not specified | No significant effect | No significant effect |
Note: The results for Ifenprodil and Ro 25-6981 in the cited CCI study suggest that the role of GluN2B may vary between different neuropathic pain models and experimental conditions, highlighting the need for direct testing of this compound.
Experimental Protocols
Induction of Neuropathic Pain in Rodent Models
The following protocols are standard methods for inducing neuropathic pain in rats, creating a platform to test the efficacy of compounds like this compound.
Caption: General experimental workflow for testing this compound in pain models.
The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and nerve damage.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Surgical Preparation: Shave and disinfect the skin on the lateral surface of the thigh.
-
Incision: Make a small incision and separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, carefully separate about 7 mm of the nerve from adhering tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.
-
Tighten the ligatures until they just barely restrict circulation to the distal nerve, which can be visualized under a microscope as a brief twitch in the innervated muscle.
-
Closure: Close the muscle layer and skin with appropriate sutures.
-
Post-operative Care: Administer analgesics and monitor the animal for signs of distress. Pain behaviors typically develop within a week.
The SNL model involves the tight ligation of specific lumbar spinal nerves, producing a reproducible mononeuropathy.
-
Anesthesia and Preparation: Proceed as described for the CCI model.
-
Incision: Make a paraspinal incision at the level of the L4-S1 vertebrae.
-
Exposure: Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Remove the L6 transverse process to clearly visualize the L4 and L5 spinal nerves.
-
Ligation: Isolate the L5 spinal nerve and tightly ligate it with a silk suture (e.g., 6-0). In some variations, both L5 and L6 are ligated.
-
Closure and Post-operative Care: Close the wound in layers and provide post-operative care as described above. Allodynia and hyperalgesia develop within a few days and are stable for several weeks.
Behavioral Assays for Pain Assessment
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
Apply the filament from underneath the mesh floor until it buckles, holding for 2-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament near the expected threshold. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
Testing: Continue this pattern for several measurements after the first response change to calculate the 50% PWT.
This assay assesses the response latency to a noxious thermal stimulus.
-
Apparatus: Use a hot plate apparatus with the surface temperature set to a constant, noxious temperature (e.g., 52-55°C).
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure: Gently place the animal on the heated surface, enclosed by a transparent cylinder, and immediately start a timer.
-
Endpoint: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement to the first definitive response is the paw withdrawal latency (PWL).
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by this time, remove it and assign the cut-off time as its latency.
Molecular and Cellular Analysis Protocols
Following behavioral testing, tissues can be analyzed to understand the molecular effects of this compound.
Caption: Logical relationship of this compound's action on pain behavior.
c-Fos is an immediate early gene used as a marker for neuronal activity. Increased c-Fos expression in the dorsal horn is indicative of a nociceptive state.
-
Tissue Preparation: Two hours after the final behavioral test or stimulus, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PF).
-
Dissect the lumbar spinal cord (L4-L6 segments) and post-fix in 4% PF overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Sectioning: Freeze the tissue and cut transverse sections (e.g., 30 µm) on a cryostat.
-
Staining:
-
Wash free-floating sections in PBS (3 x 5 min).
-
Incubate in a blocking solution (e.g., 3% Normal Goat Serum with 0.3% Triton X-100 in PBS) for 1 hour.
-
Incubate with primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:500) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Wash sections, mount on slides, and coverslip with an anti-fade mounting medium.
-
-
Analysis: Visualize under a fluorescence microscope and quantify the number of c-Fos-positive cells in the superficial dorsal horn.
This protocol allows for the quantification of GluN2B protein expression levels.
-
Protein Extraction:
-
Rapidly dissect the ipsilateral dorsal horn from the lumbar spinal cord of a freshly euthanized animal.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GluN2B (e.g., rabbit anti-GluN2B) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin).
-
References
Application Notes and Protocols for Eliprodil in Studies of HIV-1 Tat-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Eliprodil, a selective NMDA receptor antagonist, in the study of HIV-1 Tat-induced neurotoxicity. The protocols and data presented are intended to facilitate research into novel therapeutic strategies for HIV-associated neurocognitive disorders (HAND).
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein is a key viral factor implicated in the neuropathogenesis of HAND. Even with effective antiretroviral therapy, Tat can be released from infected cells in the central nervous system (CNS), leading to neuronal dysfunction and death[1]. One of the primary mechanisms of Tat-induced neurotoxicity is the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, calcium dysregulation, and subsequent neuronal damage[2][3].
This compound is a non-competitive antagonist of the NMDA receptor, with selectivity for the NR2B subunit. This subunit is predominantly expressed in the hippocampus and cortex, regions of the brain significantly affected in HAND. The neuroprotective effects of this compound have been demonstrated in various models of excitotoxicity[4][5]. Given that the related NR2B antagonist, ifenprodil, has shown protective effects against HIV-1 Tat-induced neuronal injury, this compound presents a promising candidate for investigation in this context.
Mechanism of Action
HIV-1 Tat protein can directly and indirectly potentiate NMDA receptor activity. Tat has been shown to interact with the NMDA receptor, increasing calcium influx and potentiating glutamate-mediated excitotoxicity. This leads to a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways, ultimately resulting in neuronal cell death and synapse loss. This compound, by selectively blocking NR2B-containing NMDA receptors, is hypothesized to mitigate these neurotoxic effects by reducing excessive calcium entry into neurons.
Quantitative Data on NMDA Receptor Antagonists in HIV-1 Tat-Induced Neurotoxicity
While specific quantitative data for this compound in HIV-1 Tat models is not yet extensively published, data from studies using other NMDA receptor antagonists, including the structurally and functionally similar ifenprodil, provide a strong rationale for its investigation.
| Compound | Model System | Endpoint Measured | Concentration | Effect | Reference |
| Ifenprodil | Rat hippocampal neurons | Tat-induced cell death | 10 µM | Protection from cell death | |
| Ifenprodil | Rat hippocampal neurons | Tat-induced synapse loss | 10 µM | No effect on synapse loss, but induced synapse recovery | |
| Dizocilpine (MK-801) | Rat hippocampal neurons | Tat-induced synapse loss | EC₅₀: 9.6 nM | Inhibition of synapse loss | |
| Dizocilpine (MK-801) | Rat hippocampal neurons | Tat-induced cell death | EC₅₀: 10.4 nM | Inhibition of cell death | |
| Memantine | Rat hippocampal neurons | Tat-induced cell death | 10 µM | Protection from cell death |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Neuroprotective Efficacy against HIV-1 Tat-Induced Neuronal Death
Objective: To determine the concentration-dependent neuroprotective effect of this compound against HIV-1 Tat-induced cytotoxicity in primary neuronal cultures.
Materials:
-
Primary rat or mouse hippocampal or cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Recombinant HIV-1 Tat protein (e.g., Tat₁₋₈₆)
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Plate primary neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute to final concentrations ranging from 0.1 µM to 10 µM in culture medium.
-
Pre-treat the neuronal cultures with varying concentrations of this compound for 1 hour.
-
Add recombinant HIV-1 Tat protein to the cultures at a final concentration known to induce neurotoxicity (e.g., 100-500 ng/mL). Include a vehicle control group (no Tat) and a Tat-only control group.
-
Incubate the cultures for 24-48 hours.
-
-
Assessment of Neurotoxicity:
-
LDH Assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of LDH as an indicator of cell death.
-
-
Live/Dead Staining:
-
Stain the cells with Calcein-AM and Ethidium Homodimer-1 according to the manufacturer's protocol.
-
Image the wells using a fluorescence microscope.
-
Quantify the number of live (green) and dead (red) cells to determine the percentage of cell viability.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by this compound at each concentration relative to the Tat-only control.
-
Determine the EC₅₀ value for this compound's neuroprotective effect.
Protocol 2: Evaluation of this compound's Effect on HIV-1 Tat-Induced Synapse Loss
Objective: To assess the ability of this compound to prevent or reverse HIV-1 Tat-induced loss of synaptic structures in vitro.
Materials:
-
Primary rat or mouse hippocampal neurons
-
Lentiviral vectors for expressing fluorescently tagged synaptic proteins (e.g., PSD95-GFP)
-
Recombinant HIV-1 Tat protein
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibodies against synaptic markers (e.g., PSD-95, Synapsin-1)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate primary hippocampal neurons on glass coverslips.
-
At DIV 5-7, transduce the neurons with lentivirus expressing a fluorescent synaptic marker (e.g., PSD95-GFP).
-
Allow for expression for at least 72 hours.
-
-
Treatment:
-
Treat the cultures with HIV-1 Tat (e.g., 100-500 ng/mL) in the presence or absence of this compound (at a predetermined protective concentration from Protocol 1).
-
For reversal studies, add this compound after a period of Tat exposure (e.g., 12-24 hours).
-
Incubate for a total of 24-48 hours.
-
-
Immunocytochemistry and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with primary antibodies against pre- and post-synaptic markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and acquire images using a confocal microscope.
-
-
Data Analysis:
-
Quantify the number and density of synaptic puncta per unit length of dendrite.
-
Compare the synaptic density between control, Tat-treated, and this compound-treated groups.
-
Visualizations
Caption: Signaling pathway of HIV-1 Tat-induced neurotoxicity and the site of action for this compound.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Conclusion
This compound, as a selective NR2B antagonist, holds significant potential for the study and potential treatment of HIV-1 Tat-induced neurotoxicity. The protocols outlined here provide a framework for researchers to investigate its efficacy and further elucidate the role of NMDA receptors in HAND. The provided data on related compounds and the detailed methodologies should facilitate the design and execution of these critical studies.
References
- 1. HIV-1 Tat-induced microglial activation and neuronal damage is inhibited via CD45 modulation: A potential new treatment target for HAND - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. D1/NMDA Receptors and Concurrent Methamphetamine+ HIV-1 Tat Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eliprodil: A Tool for Investigating Excitotoxicity Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of acute and chronic neurological disorders. These include ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death. Eliprodil is a non-competitive NMDA receptor antagonist with a notable selectivity for the GluN2B (formerly NR2B) subunit.[1][2] This subunit is predominantly expressed in the forebrain and is critically involved in synaptic plasticity and, under pathological conditions, in excitotoxic neuronal injury.[2] this compound's unique pharmacological profile makes it a valuable tool for dissecting the molecular mechanisms of excitotoxicity and for the preclinical evaluation of neuroprotective strategies. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of excitotoxicity.
Mechanism of Action
This compound exerts its neuroprotective effects by specifically targeting GluN2B-containing NMDA receptors.[1][2] In excitotoxic conditions, there is an excessive release of glutamate, leading to the overactivation of NMDA receptors. This results in a massive influx of calcium (Ca2+) into the neuron. The elevated intracellular Ca2+ concentration triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death. This compound, by binding to a polyamine modulatory site on the GluN2B subunit, allosterically inhibits the NMDA receptor channel, thereby attenuating the pathological Ca2+ influx and interrupting the excitotoxic cascade.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Model | Reference |
| IC50 (Protection) | 1.0 nM | Rat Retinal Ganglion Cells | Glutamate-induced cytotoxicity | |
| Maximal Protection | 100% ± 5% survival at 1 µM | Rat Retinal Ganglion Cells | 100 µM Glutamate challenge | |
| NMDA Current Reduction | 78% | Rat Retinal Ganglion Cells | Patch-clamp recording | |
| EC50 (Synaptic Recovery) | ~0.5 µM | Rat Hippocampal Slices | Hypoxic insult |
In Vivo Efficacy of this compound
| Animal Model | This compound Dose | Outcome Measure | Neuroprotection | Reference |
| Rat Retinal Excitotoxicity (NMDA injection) | 10 mg/kg, i.p. | Ganglion Cell Layer cell count & ChAT activity | Complete prevention of cell and activity loss | |
| Rabbit Retinal Ischemia | 10 mg/kg, i.p. | Electroretinogram (ERG) A and B wave recovery | Amelioration of A- and B-wave depression | |
| Rat Thromboembolic Stroke | 1 mg/kg, i.v. | Neurological deficit & Infarct volume | 54% reduction in deficit, 49% reduction in infarct volume | |
| Rat Thromboembolic Stroke (with rt-PA) | 1 mg/kg, i.v. | Neurological deficit & Infarct volume | 70% reduction in deficit, 89% reduction in infarct volume |
Experimental Protocols
Protocol 1: In Vitro Glutatmate-Induced Excitotoxicity in Cultured Retinal Ganglion Cells
This protocol is adapted from a study demonstrating this compound's protective effects on cultured rat retinal ganglion cells (RGCs).
1. Materials:
-
Primary rat retinal ganglion cell culture
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Glutamate stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (e.g., 1 mM in DMSO, then diluted in culture medium)
-
96-well culture plates
-
Fluorescent microscope
-
Cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)
2. Methods:
-
Cell Plating: Plate dissociated retinal cells in 96-well plates at a suitable density and culture for 2-3 days to allow for RGC differentiation and neurite extension.
-
This compound Pre-treatment: 30 minutes prior to inducing excitotoxicity, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Glutamate Challenge: Add glutamate to the wells to a final concentration of 100 µM to induce excitotoxicity. Include a control group of cells not exposed to glutamate.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assessment of Cell Viability:
-
After the incubation period, wash the cells gently with phosphate-buffered saline (PBS).
-
Stain the cells using a live/dead cell viability assay according to the manufacturer's instructions.
-
Image the wells using a fluorescent microscope.
-
Quantify the number of live (e.g., calcein-AM positive) and dead (e.g., ethidium homodimer-1 positive) cells.
-
Calculate the percentage of cell survival relative to the control group (no glutamate treatment).
-
Protocol 2: In Vivo Retinal Ischemia Model in Rabbits
This protocol is based on a study that evaluated the neuroprotective effects of this compound in a rabbit model of retinal ischemia.
1. Animals:
-
New Zealand White rabbits
2. Materials:
-
This compound solution for intraperitoneal (i.p.) injection (e.g., 10 mg/kg)
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine
-
Cannula connected to a saline reservoir
-
Electroretinography (ERG) recording equipment
3. Methods:
-
Anesthesia and Baseline ERG: Anesthetize the rabbit and record a baseline ERG to assess initial retinal function.
-
Drug Administration: Administer this compound (10 mg/kg) or vehicle via i.p. injection.
-
Induction of Ischemia: Elevate the intraocular pressure above the systolic blood pressure for 65 minutes by inserting a cannula into the anterior chamber of the eye, which is connected to a raised saline reservoir. Cessation of ERG activity confirms total retinal ischemia.
-
Reperfusion: After 65 minutes, remove the cannula to allow for retinal reperfusion.
-
Post-Ischemia ERG Monitoring: Record ERG activity at 24 and 48 hours post-ischemia to assess the recovery of retinal function (A- and B-wave amplitudes).
-
Data Analysis: Compare the ERG wave amplitudes in the this compound-treated group to the vehicle-treated group to determine the extent of neuroprotection.
Visualizations
Caption: this compound's role in the excitotoxicity signaling pathway.
Caption: Workflow for in vitro excitotoxicity experiments with this compound.
Caption: General workflow for in vivo excitotoxicity studies using this compound.
References
Troubleshooting & Optimization
Eliprodil solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges of Eliprodil in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a non-competitive antagonist selective for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its neuroprotective properties make it a compound of interest in neuroscience research.[2][3] However, this compound is a lipophilic molecule and is practically insoluble in water, which presents significant challenges for its use in aqueous-based in vitro and in vivo experimental systems.
Q2: What is the primary solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of this compound. It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of this compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When the concentrated DMSO stock is diluted into an aqueous solution, the this compound molecules are forced out of the solution in which they are poorly soluble, leading to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture assays should be kept below 0.5%, with a concentration of 0.1% or lower being ideal for sensitive cell lines. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Q5: Can I filter my final solution if I see a precipitate?
A5: Filtering a solution to remove precipitate is not recommended as it will lead to an unknown and lower final concentration of this compound, making your experimental results inaccurate and difficult to reproduce. The focus should be on preventing precipitation in the first place.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in aqueous buffers.
Question: I am trying to dissolve this compound directly into my phosphate-buffered saline (PBS) for an experiment, but it remains as a suspension. How can I get it into solution?
Answer: Direct dissolution of this compound in aqueous buffers is not feasible due to its low water solubility. You must first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Workflow for Dissolving this compound
Caption: A workflow for troubleshooting this compound dissolution.
Issue 2: Precipitation occurs when preparing the final working solution.
Question: My this compound-DMSO stock solution is clear, but when I dilute it into my cell culture medium, the solution becomes cloudy. How can I prevent this?
Answer: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to overcome this:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed (37°C) medium, then further dilute this intermediate solution to your final desired concentration.
-
Slow Addition and Mixing: Add the this compound-DMSO stock dropwise to the pre-warmed aqueous solution while gently vortexing or stirring. This gradual introduction can help prevent localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: Your desired final concentration may be above this compound's solubility limit in the aqueous medium. Try lowering the final concentration to a level that remains soluble.
-
Use of Solubilizing Agents: Consider incorporating a solubilizing agent such as a cyclodextrin into your aqueous buffer before adding the this compound stock.
Quantitative Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| DMSO | 17 mg/mL | |
| DMSO | 25 mM |
Table 2: Pharmacological Activity of this compound
| Target | IC₅₀ | Description | Source |
| NMDA Receptor (NR2B subunit) | 1 µM | Non-competitive antagonist activity | |
| NMDA Receptor (NR2A subunit) | >100 µM | Low antagonist activity | |
| NMDA Receptor (NR2C subunit) | >100 µM | Low antagonist activity |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 347.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
In a sterile environment, accurately weigh out 3.48 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes may be helpful.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Stock solutions are generally stable for up to 3 months at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium. To this, add 1 µL of the 10 mM this compound stock solution. This creates a 100 µM intermediate solution.
-
Final Dilution: In a new sterile tube containing the required volume of pre-warmed cell culture medium for your experiment (e.g., 9 mL), add 1 mL of the 100 µM intermediate solution. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Gently mix the final working solution before adding it to your cells.
Experimental Workflow for Preparing Working Solution
Caption: A two-step dilution protocol for preparing this compound working solution.
Signaling Pathway
This compound acts as a non-competitive antagonist at the polyamine modulatory site of the NMDA receptor, showing high selectivity for receptors containing the NR2B subunit. By binding to this site, this compound allosterically inhibits the ion channel, reducing the influx of Ca²⁺ that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This inhibition of excessive Ca²⁺ influx is the basis of its neuroprotective effects.
This compound's Mechanism of Action on the NMDA Receptor
Caption: this compound's inhibitory action on the NMDA receptor signaling pathway.
References
Technical Support Center: Off-Target Effects of Eliprodil in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Eliprodil in neuronal cultures. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation due to its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is primarily known as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the NR2B subunit.[1][2] This action is responsible for its neuroprotective effects by inhibiting excessive calcium influx through NMDA receptor channels during excitotoxic conditions.[1][2]
Q2: What are the known off-target effects of this compound in neuronal cultures?
Beyond its primary activity at the NR2B-containing NMDA receptors, this compound has been shown to interact with other molecular targets in neurons, which can lead to off-target effects. The most well-characterized of these include:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): this compound can block various types of voltage-gated calcium channels, including L-type, N-type, and P-type.[3]
-
Interaction with Sigma-1 (σ1) Receptors: this compound exhibits affinity for sigma-1 receptors, which are intracellular chaperone proteins involved in the regulation of calcium signaling and cellular stress responses.
Q3: At what concentrations are the off-target effects of this compound typically observed?
The off-target effects of this compound generally occur at concentrations higher than those required for its primary activity at the NR2B subunit. For instance, its IC50 for blocking NMDA-induced currents is in the sub-micromolar range, while its inhibition of voltage-gated calcium channels is observed in the low micromolar range.
Troubleshooting Guides
Issue 1: Unexpected changes in intracellular calcium levels that are not blocked by other NMDA receptor antagonists.
Question: I am observing changes in intracellular calcium in my neuronal cultures upon application of this compound, but these changes are not fully blocked by a competitive NMDA receptor antagonist. What could be the cause?
Possible Cause and Troubleshooting Steps:
This observation strongly suggests an off-target effect of this compound on voltage-gated calcium channels (VGCCs).
-
Troubleshooting: To investigate this, co-administer this compound with specific blockers for different types of VGCCs. For example, use nifedipine for L-type channels, ω-conotoxin for N-type channels, and ω-agatoxin for P-type channels. If the unexpected calcium response is diminished in the presence of these blockers, it indicates that this compound is acting on these channels in your experimental system.
Issue 2: Altered neuronal viability or stress responses that seem independent of NMDA receptor antagonism.
Question: My experiments show that this compound is affecting neuronal survival and stress pathways in a manner that I cannot attribute solely to its NMDA receptor blocking activity. What other mechanism might be at play?
Possible Cause and Troubleshooting Steps:
This compound's affinity for sigma-1 receptors could be influencing these cellular processes. Sigma-1 receptors are involved in modulating cellular stress and survival pathways.
-
Troubleshooting: To test for the involvement of sigma-1 receptors, you can use a selective sigma-1 receptor antagonist, such as NE-100, in conjunction with this compound. If the observed effects on neuronal viability or stress markers are reversed or attenuated by the sigma-1 antagonist, it suggests an off-target action of this compound through this receptor.
Quantitative Data Summary
The following table summarizes the known on-target and off-target affinities of this compound.
| Target | Parameter | Value (µM) | Cell Type/System |
| On-Target | |||
| NMDA Receptor (NR2B) | IC50 | 0.67 | Rat Cortical Neurons |
| Off-Target | |||
| Voltage-Gated Ca2+ Channels (L- and N-type) | IC50 | 1.48 | Rat Cortical Neurons |
| P-type Ca2+ Channels | IC50 | 1.9 - 8.2 | Rat Purkinje Neurons |
| Sigma-1 Receptor | Ki | Not explicitly found as a numerical value | |
| hERG Channel | IC50 | Not available in the reviewed literature |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Ion Channel Blockade
This protocol provides a general framework for investigating the effects of this compound on voltage-gated calcium channels in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
This compound stock solution and vehicle control
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a glass micropipette and fill it with the internal solution.
-
Approach a neuron under visual guidance and form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit voltage-gated calcium currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
Wash out the drug and record the recovery of the currents.
-
Analyze the reduction in current amplitude to determine the IC50 of this compound.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for the sigma-1 receptor.
Materials:
-
Neuronal membrane preparations
-
Radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine)
-
Unlabeled this compound in a range of concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction tubes containing the neuronal membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound or vehicle.
-
Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA receptor antagonist this compound (SL 82.0715) blocks voltage-operated Ca2+ channels in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves of Eliprodil
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting biphasic dose-response curves observed during experiments with Eliprodil.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic, or U-shaped, dose-response curve with this compound in our NMDA receptor activity assay. What is the underlying mechanism for this?
A1: A biphasic dose-response curve with this compound is a known phenomenon and is primarily attributed to its mechanism of action as a selective, non-competitive antagonist of the NMDA receptor, with a significantly higher affinity for the NR2B subunit compared to other NR2 subunits. This compound acts at a modulatory polyamine site on the NMDA receptor[1]. The biphasic nature of its antagonistic effects can be total, biphasic, or partial depending on the experimental conditions and the specific subtypes of NMDA receptors present[1].
The current understanding is that at lower concentrations, this compound potently inhibits NR2B-containing NMDA receptors. As the concentration increases, it may begin to interact with lower-affinity sites, potentially on NR2A-containing receptors or other off-target sites, leading to a change in the dose-response relationship. For instance, a related compound, Ifenprodil, has been shown to produce biphasic displacement curves in radioligand binding studies, indicating interaction with at least two distinct sites with different affinities.
Q2: At what concentrations can we expect to see the two phases of the biphasic curve for this compound and related compounds?
A2: The exact concentrations for the biphasic effect of this compound can vary depending on the experimental system (e.g., cell type, receptor expression levels). However, studies with the closely related compound, Ifenprodil, provide a good reference. In radioligand binding assays using [3H]MK-801 in the 1-day-old rat cortex and midbrain, Ifenprodil produced biphasic displacement curves with IC50 values of approximately 2 µM and 70 µM. This suggests a high-affinity and a low-affinity binding site. For this compound, an IC50 of approximately 0.5 µM has been observed for the recovery of excitatory postsynaptic potentials in hippocampal slices, representing its high-affinity interaction[2]. A second, lower-affinity interaction at higher concentrations would constitute the second phase of the curve.
Q3: Could off-target effects of this compound contribute to the biphasic dose-response curve?
A3: Yes, it is possible that off-target effects contribute to the complex dose-response relationship. For example, this compound has been shown to block voltage-operated Ca2+ channels with an IC50 of 1.48 µM. This is within the concentration range where the second phase of a biphasic curve might be observed and could influence downstream signaling and cellular responses independently of its action on NMDA receptors.
Q4: How does the expression of different NMDA receptor subtypes in our experimental system influence the observed dose-response curve of this compound?
A4: The ratio of NR2B to NR2A and other NMDA receptor subunits is a critical determinant of the response to this compound. This compound exhibits high selectivity for NR2B-containing receptors[3][4]. Therefore, in systems with high levels of NR2B expression, you will observe a potent inhibitory effect at low concentrations. In systems with a mixed population of NR2B and NR2A subunits, the dose-response curve will be a composite of high-affinity inhibition of NR2B and lower-affinity effects on NR2A or other targets, which can manifest as a biphasic curve.
Troubleshooting Guides
Issue 1: The biphasic nature of the curve is not consistently reproducible.
-
Possible Cause: Inconsistent expression levels of NMDA receptor subtypes.
-
Troubleshooting Tip: Ensure consistent cell passage numbers and culture conditions, as the expression of NR2A and NR2B subunits can change with cell age and density. If possible, use a cell line with stable, well-characterized expression of specific NMDA receptor subtypes.
-
-
Possible Cause: Variability in agonist concentration.
-
Troubleshooting Tip: The apparent potency of a non-competitive antagonist like this compound can be influenced by the concentration of the agonist (glutamate/NMDA). Use a fixed, non-saturating concentration of the agonist across all experiments to ensure consistency.
-
-
Possible Cause: Assay conditions are not optimized.
-
Troubleshooting Tip: Factors such as pH and the presence of polyamines can modulate this compound's activity. Standardize all buffer components and assay conditions meticulously.
-
Issue 2: We are only observing a monophasic inhibitory curve.
-
Possible Cause: The concentration range tested is not wide enough.
-
Troubleshooting Tip: Extend the concentration range of this compound, particularly to higher concentrations (e.g., up to 100 µM or higher), to investigate the presence of a lower-affinity interaction.
-
-
Possible Cause: The experimental system predominantly expresses NR2B-containing receptors.
-
Troubleshooting Tip: In a system with homogenous expression of NR2B, a biphasic curve may not be apparent. Consider using a system with a mixed population of NMDA receptor subtypes to study this phenomenon.
-
Data Presentation
Table 1: Inhibitory Potency of this compound and a Related Compound on NMDA Receptors and Other Ion Channels
| Compound | Preparation | Assay | IC50 / EC50 | Reference |
| This compound | Rat Cultured Cortical Neurons | NMDA-induced inward current | 0.67 µM | |
| This compound | Rat Cultured Cortical Neurons | Voltage-operated Ba2+ current | 1.48 µM | |
| This compound | Rat Hippocampal Slices | Recovery of Schaffer collateral-CA1 EPSPs | ~0.5 µM | |
| Ifenprodil | 1-day-old Rat Cortex & Midbrain Membranes | [3H]MK-801 displacement (High-affinity site) | ~2 µM | |
| Ifenprodil | 1-day-old Rat Cortex & Midbrain Membranes | [3H]MK-801 displacement (Low-affinity site) | ~70 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons and assess the inhibitory effects of this compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) on coverslips.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
-
NMDA and Glycine stock solutions.
-
This compound stock solution (in DMSO, final concentration of DMSO <0.1%).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the peak inward current at each this compound concentration.
-
Wash out this compound and ensure the current returns to baseline.
-
Plot the percentage of inhibition of the NMDA-induced current against the logarithm of the this compound concentration to generate a dose-response curve.
Protocol 2: Radioligand Binding Assay for NMDA Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor using [3H]MK-801.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus).
-
Binding buffer: 5 mM HEPES, pH 7.4.
-
[3H]MK-801 (radioligand).
-
Unlabeled MK-801 (for determining non-specific binding).
-
This compound in a range of concentrations.
-
Glutamate and Glycine.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Brain membranes, [3H]MK-801 (e.g., 5 nM), glutamate (10 µM), glycine (10 µM), and binding buffer.
-
Non-specific Binding: Brain membranes, [3H]MK-801, glutamate, glycine, and a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Competitive Binding: Brain membranes, [3H]MK-801, glutamate, glycine, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]MK-801 binding against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: this compound's primary and secondary signaling effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antagonist properties of this compound and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Eliprodil Side Effects in Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Eliprodil observed in animal models. This resource is designed to assist in the design and interpretation of experiments involving this NR2B-selective NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the general side effect profile of NMDA receptor antagonists in animals?
A1: NMDA receptor antagonists as a class have been associated with a range of side effects in animal models. These can include psychostimulant effects, amnesia, neurotoxicity at high doses, hypertension, and tachycardia. However, the intensity of these effects varies significantly between different antagonists.[1] this compound is reported to have a more favorable side effect profile compared to other non-competitive NMDA antagonists like phencyclidine (PCP) or dizocilpine (MK-801).[1][2]
Q2: What are the known neurological side effects of this compound in animal models?
A2: Studies in animal models suggest that this compound has a lower propensity for causing the typical adverse neurological effects associated with other NMDA antagonists.
-
Psychotomimetic and Behavioral Effects: In rats and rhesus monkeys, this compound did not show reinforcing effects, suggesting a low potential for abuse.[2] It also did not produce PCP-like discriminative stimulus effects in rats.[2] A study in healthy human volunteers also reported a lack of psychotomimetic or amnestic effects at a single 30 mg oral dose.
-
Motor Function: In mice, a low dose of this compound (5 mg/kg) caused a weak stimulation of locomotion. Higher doses (20-40 mg/kg) led to a depression in rearing and grooming, which is consistent with a sedative effect. Importantly, no ataxia (loss of full control of bodily movements) was observed at any tested dose.
-
Seizure Activity: In a rat model of epilepsy (amygdala kindling), this compound alone (10-40 mg/kg) did not consistently affect the after-discharge threshold. However, when combined with a glycineB receptor antagonist, it showed anticonvulsant effects without signs of synergistic behavioral impairments.
Q3: What are the reported cardiovascular side effects of this compound in animal models?
A3: While hypertension and tachycardia are noted as potential side effects for the broader class of NMDA receptor antagonists, specific preclinical safety pharmacology data detailing the cardiovascular effects of this compound in animal models such as rats or dogs are not extensively reported in publicly available literature. This compound has been shown to block voltage-dependent Ca2+ channels, which could theoretically influence cardiovascular function. Researchers should implement cardiovascular monitoring in their studies, especially when using higher doses or intravenous administration.
Q4: Has this compound been associated with neurotoxicity in animal models?
A4: The available literature primarily highlights the neuroprotective effects of this compound in various animal models of ischemia and excitotoxicity. It protects against the neurotoxic effects of NMDA receptor activation. There is a lack of published evidence suggesting this compound causes the kind of neurotoxicity seen with some other NMDA receptor antagonists. However, as with any CNS-active compound, the potential for neurotoxicity at very high doses cannot be entirely ruled out and would typically be assessed in dedicated toxicology studies.
Troubleshooting Guides
Issue: Unexpected Sedation or Reduced Activity in Rodents
Possible Cause: Higher doses of this compound can induce sedation. In mice, doses of 20-40 mg/kg have been shown to decrease rearing and grooming activities.
Troubleshooting Steps:
-
Review Dosage: Confirm that the administered dose is within the intended range for your experimental goals. If possible, perform a dose-response study to identify the threshold for sedative effects in your specific model and strain.
-
Refine Behavioral Assessments: Schedule behavioral tests at a time point when sedative effects are likely to have subsided. Consider the pharmacokinetic profile of this compound in the species being used.
-
Control for Motor Impairment: When assessing cognitive or other behavioral endpoints, include control tests to ensure that observed effects are not a secondary consequence of sedation or reduced motor activity.
Issue: Variability in Behavioral Responses to this compound
Possible Cause: Inter-animal variation in response to this compound has been noted in some studies. For example, in reserpine-treated mice, the anti-akinesia effect of this compound showed considerable variability between individual animals.
Troubleshooting Steps:
-
Increase Sample Size: To account for individual variability, ensure that your experimental groups have a sufficient number of animals to achieve statistical power.
-
Standardize Experimental Conditions: Minimize environmental variables that could contribute to behavioral variability. This includes factors such as housing conditions, handling procedures, and the time of day for testing.
-
Consider Animal Strain: Different strains of rodents can exhibit varying sensitivities to pharmacological agents. Ensure that the strain used is appropriate and consistently reported.
Issue: Concern About Potential Cardiovascular Effects During an Experiment
Possible Cause: While specific data is limited for this compound, the NMDA antagonist class has been associated with cardiovascular changes. Anesthesia, surgical procedures, and other experimental manipulations can also impact cardiovascular parameters.
Troubleshooting Steps:
-
Implement Monitoring: For studies involving intravenous administration or high doses of this compound, consider incorporating the monitoring of cardiovascular parameters such as heart rate and blood pressure, if ethically and practically feasible. Telemetry implants in conscious, freely moving animals provide the most reliable data.
-
Acclimatize Animals: Ensure animals are adequately acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.
-
Use Appropriate Controls: Include a vehicle-treated control group to differentiate between drug-induced effects and procedural artifacts.
Quantitative Data Summary
| Parameter | Animal Model | Dose/Concentration | Effect | Reference |
| Behavioral | ||||
| Locomotion | Mouse | 5 mg/kg | Weakly stimulated | |
| Rearing | Mouse | 20-40 mg/kg | Depressed | |
| Grooming | Mouse | 40 mg/kg | Depressed | |
| Ataxia | Mouse | Up to 40 mg/kg | Not observed | |
| Reinforcing Effects | Rhesus Monkey | Various i.v. doses | Not observed | |
| PCP-like Discrimination | Rat | Various doses | Not observed | |
| Neuroprotection | ||||
| EC50 for recovery of synaptic transmission | Rat Hippocampal Slices | ~0.5 µM | Improved recovery after hypoxia | |
| IC50 for protection against glutamate toxicity | Cultured Rat Retinal Ganglion Cells | 1.0 nM | Protected against cell death | |
| Ion Channel Activity | ||||
| IC50 for N-type Ca2+ channel inhibition | Recombinant Human Channels | 10 µM | Inhibition of channel currents | |
| IC50 for P-type Ca2+ channel inhibition | Recombinant Human Channels | 9 µM | Inhibition of channel currents |
Experimental Protocols
Behavioral Assessment in Mice
This protocol is based on the methodology to assess the effects of this compound on exploratory activity in non-habituated mice.
-
Animals: Male mice of an inbred strain.
-
Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20, 40 mg/kg). A vehicle control group should be included.
-
Apparatus: An open-field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with automated tracking software to record animal movement.
-
Procedure:
-
Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in the center of the open-field arena.
-
Record the animal's behavior for a set duration (e.g., 15-30 minutes).
-
-
Parameters Measured:
-
Locomotion: Total distance traveled.
-
Rearing: Number of times the mouse stands on its hind legs.
-
Grooming: Time spent grooming.
-
Ataxia: Can be qualitatively assessed by observing the animal's gait and posture.
-
Self-Administration Paradigm in Rhesus Monkeys
This protocol is a summary of the methodology used to evaluate the reinforcing effects of this compound.
-
Animals: Adult rhesus monkeys with a history of drug self-administration.
-
Housing: Individually housed with controlled access to food and water to maintain a stable body weight.
-
Apparatus: An experimental chamber equipped with two levers and a system for intravenous drug delivery via a catheter.
-
Training:
-
Monkeys are first trained to self-administer a known reinforcing drug, such as phencyclidine (PCP), on a fixed-ratio (FR) schedule of reinforcement (e.g., FR10, where 10 lever presses result in one drug infusion).
-
Training continues until a stable pattern of responding is established.
-
-
Substitution Phase:
-
Once responding for PCP is stable, saline, vehicle, and various doses of this compound are substituted for PCP.
-
Each substitution condition is typically in effect for several sessions to assess whether the animal will maintain self-administration.
-
-
Data Analysis: The rate of responding (infusions per session) for this compound is compared to the rates for saline/vehicle (negative control) and PCP (positive control). A lack of a significant increase in responding for this compound compared to saline indicates a low potential for abuse.
Visualizations
References
Technical Support Center: Optimizing Eliprodil Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Eliprodil concentration for in vitro neuroprotection assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for neuroprotection?
A1: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the NR2B subunit.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to block the excessive influx of calcium (Ca2+) into neurons, a key event in the excitotoxic cascade that leads to cell death in various neurological conditions.[2][3] this compound also has been shown to block voltage-operated Ca2+ channels, which may contribute to its neuroprotective properties.
Q2: What is a good starting concentration range for this compound in a neuroprotection assay?
A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening experiments. The optimal concentration is highly dependent on the neuronal cell type, the nature of the neurotoxic insult, and the specific assay being used. A dose-response analysis is crucial to determine the most effective and non-toxic concentration for your specific experimental model.
Q3: How should I prepare and store an this compound stock solution?
A3: this compound is typically supplied as a powder. It is recommended to prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working concentrations in cell culture media, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound be toxic to my neuronal cultures?
A4: Yes, like many pharmacological agents, this compound can exhibit cytotoxicity at higher concentrations. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where this compound is non-toxic to your specific neuronal cell line or primary culture before proceeding with neuroprotection experiments.
Q5: My neuroprotection assay with this compound is not showing a protective effect. What could be the reason?
A5: Several factors could contribute to a lack of neuroprotective effect. These include:
-
Suboptimal Concentration: You may be using a concentration that is too low to be effective or so high that it is causing cytotoxicity. A full dose-response curve is necessary.
-
Inappropriate Injury Model: The neurotoxic insult you are using may not be primarily mediated by NR2B-containing NMDA receptors.
-
Timing of Treatment: The timing of this compound application (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult is critical and may need optimization.
-
Presence of Polyamines: The protective effects of this compound in cortical cultures can be reversed by polyamines like spermine or spermidine. Check your culture medium for high concentrations of these molecules.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| This compound precipitates in the culture medium. | - Poor solubility of this compound at the working concentration.- High final concentration of DMSO. | - Prepare a fresh stock solution.- Perform serial dilutions to reach the final concentration gradually.- Ensure the final DMSO concentration is at a non-toxic and soluble level (e.g., ≤0.1%). |
| No neuroprotective effect observed. | - this compound concentration is too low.- The chosen injury model is not responsive to NMDA receptor blockade.- Timing of this compound administration is not optimal. | - Perform a dose-response experiment with a wider range of concentrations.- Verify that your injury model (e.g., glutamate excitotoxicity) is working as expected with a known positive control.- Test different treatment paradigms (pre-, co-, and post-treatment). |
| Increased cell death with this compound treatment. | - this compound concentration is in the cytotoxic range.- The final DMSO concentration is too high. | - Determine the non-toxic concentration range of this compound with a cytotoxicity assay.- Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
| Protective effect of this compound is inconsistent. | - Health and passage number of the cell line.- Variability in primary neuron culture preparations. | - Use cells with a consistent and low passage number.- Standardize the protocol for primary neuron isolation and culture. |
Quantitative Data Summary
The following table summarizes effective concentrations of this compound from various in vitro neuroprotection studies.
| Cell Type | Injury Model | Assay | Effective Concentration | Reference |
| Rat Retinal Ganglion Cells | Glutamate (100 µM) | Cell Survival (Di-I counting) | IC50: 1.0 nM; Max protection at 1 µM | |
| Rat Hippocampal Slices (CA1) | Hypoxia (15 min) | Recovery of EPSPs | EC50: ~0.5 µM | |
| Rat Cultured Cortical Neurons | NMDA (10 µM) | Whole-cell patch clamp | IC50: 0.67 µM | |
| Rat Cultured Cortical Neurons | NMDA-induced toxicity | Cell Viability | EC50: 2.26 µM | |
| Rat Cerebellar Granule Cells | Glutamate-induced excitotoxicity | MTT Assay | Neuroprotective |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the appropriate time (e.g., 24-48 hours).
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in your cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing Neuroprotection using the LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Differentiation: Seed and prepare your neuronal cells in a 96-well plate as described in the MTT protocol.
-
This compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 1-2 hours) before inducing injury.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, NMDA, or inducing hypoxia/oxidative stress). Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) but no neurotoxin.
-
Toxin Control: Cells treated with the neurotoxin but no this compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to cause complete cell death.
-
-
Incubation: Incubate the plate for the duration of the neurotoxic insult (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the toxin control and the maximum LDH release control. Neuroprotection is observed as a decrease in LDH release in this compound-treated wells compared to the toxin control.
Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for neuroprotection assays.
References
Eliprodil and Cardiac Repolarization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Eliprodil-induced QT interval prolongation. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may affect cardiac repolarization?
A1: this compound has been shown to moderately lengthen cardiac repolarization primarily by inhibiting the rapid component of the delayed rectifier potassium current (IKr)[1][2]. The IKr current is crucial for the repolarization phase of the cardiac action potential, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram (ECG).
Q2: Has this compound been observed to prolong the QT interval in clinical settings?
A2: There have been observations of this compound prolonging the QT interval in patients[1]. However, this compound failed a Phase III clinical trial for acute ischemic stroke for reasons not specified in the provided context, and detailed clinical data on its cardiac safety profile is limited[3].
Q3: Does this compound affect other cardiac ion channels?
A3: While the primary effect on repolarization appears to be through IKr inhibition, studies have shown that this compound does not significantly affect the slow component of the delayed rectifier potassium current (IKs), the transient outward current (Ito), or the inward rectifier potassium current (IK1) under normal conditions[1]. However, this compound has also been shown to block N-type and P-type voltage-dependent Ca2+ channels, though at higher concentrations than those typically associated with IKr inhibition.
Q4: What is the concept of "repolarization reserve" and how does it relate to this compound's proarrhythmic potential?
A4: Repolarization reserve refers to the redundancy in the mechanisms that contribute to cardiac repolarization. If one repolarizing current is compromised, others can compensate. In experimental models, when the repolarization reserve is reduced (e.g., by blocking another potassium current like IK1), the QT-prolonging effects of this compound are significantly enhanced. This suggests that this compound poses a greater proarrhythmic risk in individuals with underlying conditions or those taking other medications that limit this reserve.
Troubleshooting Experimental Issues
Q1: We are observing a greater-than-expected prolongation of the action potential duration (APD) in our in vitro cardiac muscle preparations with this compound. What could be the cause?
A1: Several factors could contribute to this observation:
-
Reduced Repolarization Reserve: Ensure that the experimental conditions do not inadvertently reduce the repolarization reserve. For instance, check for the presence of any other agents in your perfusate that might inhibit other potassium currents.
-
Species Differences: The expression and contribution of different ion channels to cardiac repolarization can vary between species. The effects observed in canine or rabbit models may differ from those in other species.
-
Frequency of Stimulation: this compound has been shown to cause a reverse rate-dependent prolongation of the action potential duration. A slower stimulation frequency may result in a more pronounced prolongation.
Q2: Our whole-cell patch-clamp experiments on hERG channels are showing inconsistent levels of block with this compound. What should we check?
A2: Inconsistent hERG channel block could be due to:
-
Voltage Protocol: The degree of hERG channel block by many compounds is voltage-dependent. Ensure you are using a consistent and appropriate voltage protocol to assess channel inhibition.
-
Drug Concentration and Stability: Verify the concentration and stability of your this compound solution. Prepare fresh solutions and protect them from light if necessary.
-
Cell Health: The health and viability of the cells expressing the hERG channels are critical. Use cells from a consistent passage number and ensure they are in a healthy state before recording.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cardiac electrophysiology from preclinical studies.
Table 1: Effect of this compound on Action Potential Duration (APD) and QTc Interval
| Experimental Model | Parameter | Concentration of this compound | % Change (Mean ± SEM) | Reference |
| Canine Ventricular Papillary Muscle | APD90 | 1 µM | +9.3% | |
| Langendorff-Perfused Rabbit Heart | QTc | 1 µM | +12.7 ± 1.8% | |
| Langendorff-Perfused Rabbit Heart (with IK1 blocker) | QTc | 1 µM | +28.5 ± 7.9% |
Table 2: Effect of this compound on Cardiac Ion Currents
| Ion Channel | Current | Species/Cell Line | Effect | Reference |
| hERG | IKr | Dog Ventricular Myocytes | Significant Decrease | |
| KCNQ1/minK | IKs | Dog Ventricular Myocytes | Not Considerably Affected | |
| Kv4.3 | Ito | Dog Ventricular Myocytes | Not Considerably Affected | |
| Kir2.x | IK1 | Dog Ventricular Myocytes | Not Considerably Affected |
Experimental Protocols
1. Whole-Cell Patch-Clamp for IKr (hERG) Current Measurement
-
Cell Preparation: Canine ventricular myocytes are isolated by enzymatic digestion.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used. Pipettes are filled with a solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP (pH adjusted to 7.2 with KOH). The external solution contains (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Voltage Protocol: To measure IKr, cells are held at a holding potential of -40 mV. A depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -40 mV for 2 seconds. The IKr is measured as the tail current upon repolarization. This compound is perfused at the desired concentration, and the change in tail current amplitude is measured.
2. Langendorff-Perfused Rabbit Heart for QTc Interval Measurement
-
Heart Preparation: Rabbit hearts are excised and retrogradely perfused via the aorta with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C.
-
ECG Recording: A volume-conducted ECG is recorded using two silver electrodes placed on the surface of the right atrium and the apex of the left ventricle.
-
Experimental Protocol: After a stabilization period, a baseline ECG is recorded. This compound is then perfused at the desired concentration. The QT interval is measured from the beginning of the QRS complex to the end of the T wave. The corrected QT interval (QTc) is calculated using an appropriate formula for the species (e.g., Van de Water's formula). To study the effect on reduced repolarization reserve, the IK1 blocker BaCl2 (10 µM) can be co-administered.
Visualizations
References
- 1. Effect of a neuroprotective drug, this compound on cardiac repolarisation: importance of the decreased repolarisation reserve in the development of proarrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a neuroprotective drug, this compound on cardiac repolarisation: importance of the decreased repolarisation reserve in the development of proarrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Eliprodil Preclinical Translation Challenges: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the challenges of translating Eliprodil's preclinical findings. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a deeper understanding of the disparities between preclinical success and clinical outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental investigation of this compound and other neuroprotective agents.
Frequently Asked Questions (FAQs)
Q1: Why did this compound show robust neuroprotection in preclinical models but fail in human clinical trials for ischemic stroke?
A1: The discrepancy between this compound's preclinical efficacy and clinical failure is multifactorial and highlights common challenges in translating neuroprotective drugs.[1] Key reasons include:
-
Differences in Therapeutic Window: Preclinical studies often administered this compound before or very shortly after the ischemic event, a timeframe that is often not achievable in a real-world clinical setting.[2]
-
Dosing and Pharmacokinetics: The doses used in animal models, when scaled to humans, may lead to unforeseen adverse effects. For this compound, dose-limiting QT interval prolongation was observed in humans, which was not a prominent feature in preclinical toxicity studies.[3] There are inherent differences in drug metabolism and distribution between species that can significantly alter a drug's safety and efficacy profile.
-
Complexity of Human Stroke: Preclinical models often use young, healthy animals with induced focal ischemia. In contrast, human stroke patients are typically older, have comorbidities (e.g., hypertension, diabetes), and experience more complex stroke etiologies, all of which can influence treatment response.
-
Endpoint Mismatches: Preclinical studies often rely on infarct volume reduction as a primary endpoint. While relevant, this may not always translate to improved functional outcomes in humans, which is the ultimate goal of clinical trials.[1]
Q2: What are the known off-target effects of this compound that could complicate experimental results?
A2: While this compound is a selective antagonist of the NR2B subtype of the NMDA receptor, it also exhibits activity at other sites which can influence experimental outcomes. Notably, this compound has been shown to interact with sigma-1 receptors and L-type calcium channels. These off-target effects could contribute to its neuroprotective profile but also potentially to its adverse effects. When designing experiments, it is crucial to consider these additional mechanisms of action.
Q3: We are not seeing the expected neuroprotective effect of this compound in our in vivo stroke model. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy in a preclinical stroke model:
-
Timing of Administration: The therapeutic window for NMDA receptor antagonists is often very narrow. Ensure that the administration of this compound is within the optimal time frame post-insult as established in previous studies.
-
Dosage: The dose of 1 mg/kg (IV) has been shown to be effective in a rat thromboembolic stroke model.[2] It is critical to ensure accurate dosing and that the drug is reaching the target tissue in sufficient concentrations.
-
Animal Model and Species: The choice of stroke model (e.g., transient vs. permanent occlusion, embolic vs. filament model) and animal species can significantly impact results. The specifics of the surgical procedure and the physiological parameters of the animals must be tightly controlled.
-
Anesthesia: The type of anesthetic used can influence neuronal activity and cerebral blood flow, potentially confounding the effects of a neuroprotective agent.
-
Temperature Management: Maintaining normothermia in the animals during and after the ischemic insult is critical, as even minor variations in body temperature can affect infarct size.
Q4: How can we monitor for potential cardiac side effects of this compound in our animal models?
A4: Given that QT prolongation was a dose-limiting factor in humans, it is prudent to monitor cardiovascular parameters in animal studies, especially when using higher doses or in long-term studies. This can be achieved through:
-
Electrocardiogram (ECG) monitoring: Telemetry systems can be implanted for continuous ECG recording in conscious, freely moving animals.
-
Isolated heart preparations (Langendorff): This ex vivo method allows for the direct assessment of a drug's effect on cardiac electrophysiology without the influence of the central nervous system.
Troubleshooting In Vivo Neuroprotection Studies
| Problem | Potential Cause | Troubleshooting Step |
| High mortality rate in the animal cohort | Surgical complications, excessive ischemic damage, adverse drug reaction. | Refine surgical technique, ensure consistent occlusion time, monitor vital signs closely, consider a dose-response study for toxicity. |
| High variability in infarct volume | Inconsistent surgical procedure, variations in animal physiology (e.g., collateral blood flow), inconsistent drug administration. | Standardize surgical protocol, use a method to confirm occlusion (e.g., laser Doppler flowmetry), ensure accurate and consistent drug delivery. |
| Lack of functional improvement despite infarct reduction | The location of the infarct may not correlate with the functional test used, the functional test may not be sensitive enough. | Use a battery of behavioral tests that assess different neurological functions, ensure that the timing of the functional assessments is appropriate. |
Data Presentation
Preclinical Efficacy of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 | 1.0 nM | Glutamate-induced cytotoxicity in cultured rat retinal ganglion cells | |
| EC50 | ~0.5 µM | Recovery of Schaffer collateral-CA1 excitatory postsynaptic potentials after hypoxic insult in hippocampal slices | |
| Neuroprotection (Neurological Deficit Reduction) | 54% | 1 mg/kg IV in a rat thromboembolic stroke model | |
| Neuroprotection (Infarct Volume Reduction) | 49% | 1 mg/kg IV in a rat thromboembolic stroke model |
Clinical Dosing of this compound
| Population | Dosing Regimen | Study Phase | Reference |
| Healthy Volunteers | Oral: 0.2 to 60 mg daily; IV: 0.25 to 6 mg daily | Phase I | |
| Ischemic Stroke Patients | IV: 3 or 6 mg/day for 3 days, followed by oral medication | Phase II |
Experimental Protocols
Key Preclinical Model: Thromboembolic Stroke in Rats
This protocol is based on the methodology described by Buchan et al. (1997) to assess the neuroprotective effects of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or similar strain)
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Embolus Preparation:
-
A blood clot is prepared from a donor rat.
-
A specific length of the clot is isolated to be used for embolization.
3. Surgical Procedure (Embolization):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline cervical incision to expose the carotid artery bifurcation.
-
Isolate the external carotid artery (ECA) and the internal carotid artery (ICA).
-
Introduce the prepared blood clot into the ICA via the ECA stump to induce a thromboembolic stroke.
-
Confirm the occlusion of the middle cerebral artery (MCA) by observing behavioral deficits or using techniques like laser Doppler flowmetry.
4. Drug Administration:
-
This compound (1 mg/kg) is administered intravenously (e.g., via the tail vein) at specific time points post-embolization (e.g., 10 minutes and 2.5 hours).
5. Outcome Measures:
-
Neurological Deficit Scoring: Assess neurological function at various time points post-stroke using a standardized scoring system (e.g., Bederson scale).
-
Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours), euthanize the animals, and perfuse the brains. Section the brains and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume using image analysis software.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action at the NMDA receptor.
Experimental Workflow for Preclinical Stroke Study
Caption: Workflow for a preclinical neuroprotection study of this compound.
Challenges in Preclinical to Clinical Translation
Caption: Key challenges in translating preclinical findings to clinical trials.
References
- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection afforded by a combination of this compound and a thrombolytic agent, rt-PA, in a rat thromboembolic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
Eliprodil Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information and guidance on the stability and proper storage of Eliprodil. Aimed at researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of this compound in experimental settings.
Summary of Storage and Stability Recommendations
Proper handling and storage are critical for maintaining the chemical integrity and biological activity of this compound. The following table summarizes the recommended conditions for both the solid compound and its solutions.
| Form | Storage Condition | Recommended Temperature | Duration | Solvent for Solutions |
| Solid | Desiccate, protect from light | 2-8°C[1] or +4°C[2] | Refer to manufacturer's expiry date | N/A |
| Solution | Aliquot and protect from light | -20°C[1][2] | Up to 3 months[1] or up to 1 month | DMSO |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored in a cool, dry place, protected from light. Recommended storage temperatures are between 2-8°C or at +4°C under desiccated conditions.
Q3: What is the long-term stability of this compound stock solutions in DMSO?
A3: When stored at -20°C, this compound stock solutions in DMSO are reported to be stable for up to one to three months. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. For short-term use, solutions should be prepared fresh. For longer-term storage, freezing at -20°C is the advised method.
Q5: Are there any known incompatibilities of this compound with other common lab reagents?
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: While specific data on the pH stability profile of this compound is not available, piperidine-containing compounds can be susceptible to degradation in acidic conditions. It is recommended to maintain a neutral pH for aqueous experimental buffers containing this compound, unless the experimental protocol requires otherwise.
Q7: Is this compound sensitive to light?
A7: Although specific photosensitivity studies on this compound are not publicly available, it is a general best practice to protect all research compounds from light to minimize the risk of photodegradation. This compound contains chlorophenyl and fluorophenyl groups, which can be susceptible to photochemical reactions. Therefore, it is recommended to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter related to this compound stability.
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent biological activity in experiments. | 1. Degradation of this compound stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C or room temperature). 2. Degradation in experimental buffer: Instability due to pH or presence of reactive species. | 1. Prepare fresh stock solutions from solid this compound. Ensure proper storage of aliquots at -20°C. 2. Prepare fresh dilutions in your experimental buffer immediately before use. Assess the pH of your final solution. |
| Precipitation observed in the stock solution upon thawing. | 1. Solubility limit exceeded: The concentration of this compound in DMSO may be too high. 2. Incomplete dissolution: The compound may not have been fully dissolved initially. | 1. Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure the compound is completely dissolved when preparing the stock solution. Sonication may aid dissolution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | 1. Presence of degradation products: this compound may have degraded due to improper storage or handling. 2. Contamination: The sample may be contaminated with other substances. | 1. Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound. Compare the chromatogram of the suspect sample to identify potential degradation peaks. Review storage and handling procedures. 2. Ensure clean handling procedures and use high-purity solvents and reagents. |
Experimental Protocols
While specific forced degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a research compound using High-Performance Liquid Chromatography (HPLC) is provided below. This can be adapted to investigate the stability of this compound under various stress conditions.
Protocol: General Stability Assessment of this compound by HPLC
1. Objective: To assess the stability of this compound under various stress conditions (e.g., heat, acid, base, oxidation, light) by monitoring the decrease in the parent compound peak and the appearance of degradation products using HPLC.
2. Materials:
-
This compound (solid)
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for stress studies
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
4. HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start with a suitable gradient (e.g., 5-95% B over 20 minutes) to ensure separation of the parent peak from any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., based on the UV spectrum of this compound) or use a standard wavelength like 254 nm.
-
Injection Volume: 10 µL
5. Forced Degradation Studies:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature for several hours.
-
Oxidation: Dilute the stock solution in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a diluted solution to a light source (e.g., a photostability chamber) and compare it with a sample kept in the dark.
-
Control: A diluted solution of this compound in a neutral buffer kept at 4°C.
6. Analysis:
-
At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC.
-
Monitor the peak area of this compound and the appearance of any new peaks. The percentage of degradation can be calculated based on the decrease in the parent peak area relative to the control.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Non-specific Binding of Eliprodil in Tissue Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of Eliprodil in tissue preparations.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: High Non-Specific Binding (NSB)
Q1: My radioligand binding assay with [3H]this compound shows excessively high non-specific binding, obscuring the specific binding signal. What are the primary causes and how can I mitigate this?
A1: High non-specific binding (NSB) is a common challenge, particularly with lipophilic compounds like this compound. The primary causes can be categorized as follows:
-
Radioligand Properties: Hydrophobic radioligands have a higher tendency to bind to non-receptor components like lipids and proteins in the tissue preparation, as well as to plasticware and filters.
-
Off-Target Binding: this compound, in addition to its primary target (the NR2B subunit of the NMDA receptor), exhibits affinity for sigma receptors (σ1 and σ2), which can contribute significantly to what is measured as non-specific binding if not properly blocked.
-
Assay Conditions: Suboptimal buffer composition, inappropriate incubation time or temperature, and insufficient washing can all lead to elevated NSB.
Solutions:
-
Optimize Buffer Composition:
-
Add a "masking" agent for sigma receptors: To isolate the NMDA receptor-specific binding of this compound, it is crucial to include a high concentration of a selective sigma receptor ligand in your assay buffer to block this compound's binding to these sites. For example, using 3 µM of GBR 12909 has been shown to effectively mask sigma receptors in [3H]ifenprodil binding assays, a close analog of this compound[1].
-
Incorporate Bovine Serum Albumin (BSA): BSA can be added to the binding buffer (typically at a concentration of 0.1-1%) to coat the surfaces of assay tubes and filters, thereby reducing the hydrophobic interactions of this compound with these materials.
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to reduce charge-based non-specific interactions.
-
Include a Detergent: Low concentrations of a non-ionic detergent, such as Tween-20, can help to disrupt hydrophobic interactions that contribute to NSB.
-
-
Refine Assay Protocol:
-
Optimize Incubation Time and Temperature: While lower temperatures (e.g., 4°C) can sometimes reduce NSB for ligands like ifenprodil by favoring binding to NMDA receptors over sigma receptors, it's crucial to ensure that the specific binding still reaches equilibrium[1]. Shorter incubation times may also be beneficial, but again, equilibrium must be achieved.
-
Enhance Washing Steps: Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand. Using ice-cold buffer is critical to minimize the dissociation of specifically bound ligand during the washing process.
-
Pre-treat Filters: Soaking filters in a solution of polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter material itself.
-
Issue: Low or No Specific Binding Signal
Q2: I am not observing a clear specific binding signal for [3H]this compound in my tissue preparation. What could be the issue?
A2: A lack of a discernible specific binding signal can be due to several factors:
-
Receptor Integrity and Concentration: The NMDA receptors in your tissue preparation may be degraded or present at a very low concentration.
-
Incorrect Assay Conditions: The pH, ionic strength, or absence of necessary co-factors in your buffer may not be optimal for this compound binding.
-
Radioligand Issues: The radioligand may have degraded, or its concentration might be too low.
Solutions:
-
Verify Tissue Preparation Quality:
-
Ensure proper homogenization and washing of the brain membranes to remove any endogenous ligands that might interfere with this compound binding.
-
Perform a protein concentration assay (e.g., BCA assay) to ensure you are using an adequate and consistent amount of protein in each well (typically 50-120 µg for tissue homogenates)[2].
-
-
Optimize Assay Buffer:
-
The binding of this compound to NMDA receptors is sensitive to pH. Ensure your buffer is at the optimal pH, which is often around 7.4-7.7[2].
-
The presence of divalent cations like Mg2+ and Ca2+ can influence NMDA receptor conformation and ligand binding. Ensure these are present at appropriate concentrations in your assay buffer[3].
-
-
Check Radioligand and Unlabeled Ligand:
-
Confirm the concentration and specific activity of your [3H]this compound stock.
-
For determining non-specific binding, use a high concentration of an appropriate unlabeled displacer. For this compound, a selective NR2B antagonist like CP-101,606 (at ~100 µM) can be used to define specific binding to the NMDA receptor.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its main off-targets?
A1: this compound is a non-competitive antagonist that selectively binds to the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor at the polyamine modulatory site. Its main off-targets are sigma-1 (σ1) and sigma-2 (σ2) receptors, for which it has a lower affinity compared to its primary target.
Q2: Why is it important to consider sigma receptor binding when studying this compound?
A2: this compound's binding to sigma receptors can be a significant source of non-specific binding in radioligand assays designed to study its interaction with NMDA receptors. If not accounted for, this off-target binding can lead to an overestimation of non-specific binding and an inaccurate characterization of this compound's affinity and Bmax for the NMDA receptor. Therefore, it is recommended to include a selective sigma receptor ligand in the assay to block this interaction.
Q3: What are typical concentrations of [3H]this compound or its analogs used in binding assays?
A3: For competitive binding assays using [3H]ifenprodil, a close analog of this compound, a concentration of around 4.7 nM is often used. For saturation binding experiments, a range of concentrations spanning from well below to well above the expected Kd is necessary.
Q4: Can I use unlabeled this compound to determine non-specific binding?
A4: While you can use a high concentration of unlabeled this compound (typically 100- to 1000-fold higher than the Kd of the radioligand) to determine non-specific binding, it is often preferable to use a structurally different compound that binds to the same site with high affinity. This can help to avoid potential artifacts. For defining specific binding to the NMDA receptor, a highly selective NR2B antagonist is a good choice.
Quantitative Data on this compound and Analog Binding
The following table summarizes key binding parameters for this compound and its analog, Ifenprodil. Note that specific percentages of non-specific binding are highly dependent on the experimental conditions and are not always reported in the literature. The data below provides affinity values (Ki or IC50) which indicate the concentration of the drug required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.
| Compound | Receptor Target | Tissue/Cell Preparation | Radioligand | Ki / IC50 (nM) | Reference |
| This compound | NMDA (NR1A/NR2B) | Xenopus oocytes expressing rat receptors | - | 3,000 | |
| Ifenprodil | NMDA (NR1a/NR2B) | Rat cortex/hippocampus membranes | [3H]ifenprodil | 24.8 (Kd) | |
| Ifenprodil | Sigma-1 (σ1) | Rat brain homogenates | [3H]ifenprodil | 13 | |
| Ifenprodil | Sigma-2 (σ2) | Rat brain homogenates | [3H]ifenprodil | 1.89 | |
| This compound | Sigma-2 (σ2) | Not specified | [3H]ifenprodil | ~630 |
Experimental Protocols
Detailed Methodology for [3H]Ifenprodil (this compound Analog) Binding Assay in Rat Cortical Membranes
This protocol is adapted from studies on [3H]ifenprodil and can be used as a starting point for optimizing a [3H]this compound binding assay.
1. Materials and Reagents:
-
Tissue: Frozen rat cerebral cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]Ifenprodil (or [3H]this compound).
-
Unlabeled Ligands:
-
For NSB determination (NMDA specific): CP-101,606 (100 µM final concentration).
-
For sigma receptor masking: GBR 12909 (3 µM final concentration).
-
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
2. Membrane Preparation:
-
Thaw frozen rat cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
3. Binding Assay (Competitive):
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ifenprodil (to a final concentration of ~5 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-Specific Binding (NSB): 50 µL CP-101,606 (to a final concentration of 100 µM), 50 µL [3H]Ifenprodil, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of varying concentrations of the test compound, 50 µL [3H]Ifenprodil, and 100 µL of membrane preparation.
-
Note: To specifically measure NMDA binding, include the sigma receptor masking agent in the Assay Buffer for all wells.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling Pathway and this compound's Site of Action.
Caption: Experimental Workflow for Determining Non-Specific Binding.
References
- 1. Further characterization of [3H]ifenprodil binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Eliprodil's Effects on the Sigma-1 Receptor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Eliprodil and its interaction with the sigma-1 receptor (S1R).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound's effects on the sigma-1 receptor.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high non-specific binding in S1R radioligand binding assays. | 1. Inadequate washing of filters. 2. Radioligand sticking to filter papers or vials. 3. Suboptimal concentration of the competing ligand for non-specific binding determination. 4. Contamination of reagents or membrane preparations. | 1. Ensure rapid and thorough washing of filters with ice-cold buffer immediately after filtration. 2. Pre-soak glass fiber filters in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.[1] 3. Use a high concentration (e.g., 10 µM) of a structurally unrelated, high-affinity S1R ligand like haloperidol to define non-specific binding.[2] 4. Prepare fresh buffers and ensure the purity of the membrane preparation. |
| Inconsistent IC50 values for this compound in functional assays (e.g., calcium imaging). | 1. Cell health and passage number variability. 2. Fluctuations in assay temperature and incubation times. 3. Interference from this compound's primary activity at the NMDA receptor. 4. Complex downstream effects of S1R modulation. | 1. Use cells within a consistent and low passage number range and monitor cell viability. 2. Strictly control all assay parameters, including temperature and incubation periods. 3. If studying S1R-specific effects, consider using cell lines that do not express NMDA receptors or use specific NMDA receptor antagonists to block this pathway. 4. Be aware that S1R can modulate various signaling pathways; consider investigating multiple downstream markers.[3] |
| Difficulty distinguishing between this compound's effects on S1R versus NMDA receptors. | This compound has significant affinity for both the sigma-1 receptor and the NR2B subunit of the NMDA receptor. | 1. Pharmacological blockade: Use a selective S1R antagonist (e.g., NE-100) or a selective NMDA receptor antagonist that does not bind to the ifenprodil site to isolate the effects. 2. Genetic knockdown: Utilize siRNA or CRISPR/Cas9 to knock down the expression of the sigma-1 receptor (SIGMAR1 gene) in your cell model to observe the remaining NMDA receptor-mediated effects of this compound. 3. Cell line selection: Employ cell lines that endogenously express only one of the target receptors. |
| This compound shows agonist-like and antagonist-like properties in different assays. | The functional outcome of S1R ligand binding can be context-dependent and influenced by the specific cellular environment and the signaling pathways being measured. Some S1R ligands have been reported to exhibit both agonist and antagonist properties depending on the assay.[4] | 1. Clearly define the functional readout of your assay (e.g., modulation of a specific ion channel, protein-protein interaction, or downstream signaling event). 2. Compare this compound's effects to well-characterized S1R agonists (e.g., (+)-pentazocine) and antagonists (e.g., haloperidol) in the same experimental setup. 3. Consider that this compound may act as a biased agonist or a modulator of S1R's interaction with other proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the NR2B subunit.[5] It also exhibits affinity for the sigma-1 receptor.
Q2: What is the binding affinity of this compound for the sigma-1 receptor?
A2: this compound binds to the sigma-1 receptor with a Ki value in the nanomolar range. One study reported a Ki of approximately 39 nM for the sigma-1 receptor.
Q3: How does this compound's affinity for the sigma-1 receptor compare to its affinity for the NMDA receptor?
A3: this compound generally shows a higher affinity for the NR2B subunit of the NMDA receptor than for the sigma-1 receptor. Its IC50 for inhibiting NMDA responses at NR1A/NR2B receptors is in the low micromolar to high nanomolar range.
Q4: What are the known downstream signaling effects of sigma-1 receptor activation or modulation?
A4: The sigma-1 receptor is a ligand-operated molecular chaperone located at the endoplasmic reticulum (ER). Upon ligand binding, it can dissociate from the binding immunoglobulin protein (BiP) and modulate a variety of downstream signaling pathways, including:
-
Calcium signaling: It can regulate intracellular calcium levels by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs).
-
ER stress response: It can modulate the unfolded protein response (UPR) by interacting with the ER stress sensor IRE1.
-
Ion channel activity: It can directly or indirectly modulate the function of various ion channels.
-
Kinase signaling: It can influence the activity of protein kinase A and C, as well as other kinases like MAP kinases and PI3 kinase.
Q5: Can this compound be considered a sigma-1 receptor agonist or antagonist?
A5: The classification of this compound as a clear S1R agonist or antagonist is not definitively established and may be context-dependent. Some literature suggests it may have antagonist-like properties in certain contexts. Researchers should empirically determine its functional effect in their specific experimental system by comparing it to known S1R agonists and antagonists.
Quantitative Data
The following table summarizes the binding affinities of this compound and other relevant ligands for the sigma-1 and NMDA receptors.
| Compound | Receptor Target | Binding Parameter | Value | Reference |
| This compound | Sigma-1 Receptor | Ki | ~39 nM | |
| NMDA (NR1A/NR2B) | IC50 | 3.0 µM | ||
| (+)-Pentazocine | Sigma-1 Receptor | Ki | 3.1 nM | |
| Haloperidol | Sigma-1 Receptor | Ki | 2-4 nM | |
| Ifenprodil | NMDA (NR1A/NR2B) | IC50 | 0.27 µM |
Note: Binding affinities can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, assay buffer).
Experimental Protocols
Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor.
Materials:
-
Membrane preparation expressing sigma-1 receptors (e.g., from guinea pig liver or a suitable cell line).
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).
-
Non-labeled competing ligand: Haloperidol (for determining non-specific binding).
-
Test compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethylenimine.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and Assay Buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a saturating concentration of haloperidol (e.g., 10 µM).
-
Competition: Membrane preparation, --INVALID-LINK---pentazocine, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the sigma-1 receptor-IRE1 pathway is beneficial in preclinical models of inflammation and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eliprodil's Journey in Stroke Clinical Trials: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of why Eliprodil, a selective NMDA receptor antagonist targeting the NR2B subunit, failed in clinical trials for acute ischemic stroke. This guide offers troubleshooting insights and detailed experimental context to inform future research in neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound in the context of stroke?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the NR2B subunit.[1] During an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal death, a process known as excitotoxicity.[2][3][4] this compound was designed to mitigate this excitotoxic damage by blocking the NR2B-containing NMDA receptors, which are predominantly extrasynaptic and linked to cell death signaling pathways.[5]
Q2: Why did this compound fail in Phase III clinical trials despite promising preclinical data?
This compound's Phase III clinical trial was terminated due to a futility analysis, indicating a lack of efficacy. While specific quantitative data from the Phase III trial were not published, the failure is consistent with the broader trend of NMDA receptor antagonists failing to translate preclinical success into clinical benefit for stroke. Several factors are believed to have contributed to this failure:
-
Narrow Therapeutic Window: The window of opportunity to intervene and prevent excitotoxic damage after a stroke is very short. Most clinical trials, including those for this compound, likely struggled with administering the drug within this critical timeframe in a real-world setting.
-
Inappropriate Clinical Trial Design: The design of many early neuroprotective agent trials has been criticized. Issues such as patient heterogeneity, insensitive outcome measures, and suboptimal dosing regimens may have masked potential therapeutic effects.
-
Complexity of Stroke Pathophysiology: Excitotoxicity is just one of many pathological processes that occur during a stroke. Inflammation, oxidative stress, and apoptosis also play significant roles. Targeting only the NMDA receptor may be insufficient to produce a clinically meaningful benefit.
-
Potential for Adverse Effects: While this compound was reported to have a more favorable side-effect profile than other non-selective NMDA antagonists, dose-limiting effects such as QT interval prolongation were observed in volunteer studies.
Q3: Was there any evidence of efficacy in earlier phase clinical trials?
A multicenter, randomized, double-blind, placebo-controlled Phase II trial involving 114 patients was conducted. While the trial was designed to assess safety and dose-ranging, efficacy data from this study are unavailable. The study did note a lack of psychotomimetic effects and no impact on the QT interval at the doses tested.
Troubleshooting Guide: Key Experimental Data and Protocols
Preclinical Efficacy Studies
This compound demonstrated significant neuroprotective effects in various animal models of focal ischemia.
Table 1: Summary of Preclinical Efficacy Data for this compound in a Rat Embolic Stroke Model
| Endpoint | Treatment Group | Outcome | p-value |
| Neurological Deficit | This compound (1 mg/kg, IV) | 54% reduction | < 0.01 |
| rt-PA (2.5 mg/kg, IV) | 48% reduction | < 0.05 | |
| This compound + rt-PA | 70% reduction | < 0.001 | |
| Total Infarct Volume | This compound (1 mg/kg, IV) | 49% reduction | Not specified |
| rt-PA (2.5 mg/kg, IV) | 55% reduction | < 0.05 | |
| This compound + rt-PA | 89% reduction | < 0.01 |
Source:
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Embolization was induced by the intracarotid injection of an arterial blood clot.
-
Treatment Administration:
-
This compound (1 mg/kg) was administered intravenously at 10 minutes and 2 hours 30 minutes after embolization.
-
Recombinant tissue-plasminogen activator (rt-PA) (2.5 mg/kg) was administered as a 30-minute intravenous infusion starting 1 hour after embolization.
-
The combination therapy group received both treatments as described above.
-
-
Outcome Measures:
-
Neurological Score: Assessed to determine the neurological deficit.
-
Infarct Volume: Measured to quantify the extent of brain lesion.
-
Clinical Trial Design and Data
Detailed efficacy and safety data from the Phase III trial of this compound are unpublished. However, information from a Phase II dose-ranging study provides some insight into the clinical development program.
Table 2: this compound Phase II Clinical Trial Design
| Parameter | Description |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled |
| Patient Population | 114 patients with acute ischemic stroke |
| Treatment Window | Within 24 hours of stroke onset |
| Treatment Groups | - Placebo (n=40)- Low-dose this compound (n=35)- High-dose this compound (n=39) |
| Dosing Regimen | - Intravenous: 3 or 6 mg/day for 3 days- Oral: Follow-up for 11 days |
| Primary Endpoints | Primarily safety and tolerability |
| Follow-up | 76 days |
| Reported Safety Outcomes | - No cardiovascular or psychotomimetic effects observed.- QT interval was reportedly unaffected at these doses. |
| Efficacy Data | Unavailable |
Source:
Visualizing the Path to Failure: Signaling Pathways and Workflows
This compound's Target: The NMDA Receptor and Excitotoxic Cascade
The following diagram illustrates the excitotoxicity signaling pathway targeted by this compound.
Caption: this compound's mechanism of action in the excitotoxic cascade.
Experimental Workflow: From Preclinical Models to Clinical Trials
This diagram outlines the typical, though ultimately unsuccessful, path of a neuroprotective agent like this compound.
Caption: The clinical trial pathway and point of failure for this compound.
References
- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Glutamate Excitotoxicity and Ischemic Stroke » the nerve blog | Blog Archive | Boston University [sites.bu.edu]
- 5. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the limitations of Eliprodil as a research tool
Eliprodil Research Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound as a research tool. It addresses common challenges and limitations through detailed troubleshooting guides, frequently asked questions, and curated experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors:
-
Receptor Subtype Specificity: this compound is an ifenprodil derivative that acts as a selective antagonist for NMDA receptors containing the GluN2B subunit. However, its selectivity is not absolute and can be influenced by the concentration used. At higher concentrations, off-target effects on other receptors can occur, leading to variability.
-
pH Sensitivity: The binding of this compound to the GluN1/GluN2B interface is pH-sensitive. Small variations in the pH of your experimental buffer can significantly alter its binding affinity and, consequently, your results.
-
Compound Stability and Storage: Like many pharmacological agents, this compound's stability can be compromised by improper storage. It is sensitive to light and temperature. Ensure it is stored as recommended by the manufacturer, typically at -20°C and protected from light.
Q2: I am observing unexpected off-target effects in my experiments. What are the known off-target binding sites of this compound?
A2: While this compound is primarily known as a GluN2B antagonist, it has been shown to interact with other receptors, which can lead to off-target effects. These include:
-
Sigma Receptors: this compound has a notable affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. This can be a significant confounding factor in studies where these receptors are expressed.
-
Calcium Channels: Some studies suggest that this compound can modulate the function of voltage-gated calcium channels, although this interaction is less characterized than its effects on NMDA and sigma receptors.
-
Potassium Channels: There is evidence for this compound interacting with certain types of potassium channels, which could contribute to its overall cellular effects.
To mitigate these off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls, such as using cell lines or tissues that do not express the target receptor or using a structurally unrelated antagonist to confirm the observed effects.
Q3: What is the optimal concentration range for this compound to maintain selectivity for GluN2B-containing NMDA receptors?
A3: The optimal concentration for this compound to maintain selectivity is highly dependent on the experimental system. However, based on published binding affinity data, concentrations in the low nanomolar range are generally recommended to ensure maximal selectivity for GluN2B-containing NMDA receptors while minimizing off-target effects. It is always advisable to perform a dose-response curve in your specific experimental setup to determine the optimal concentration.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Binding Affinities (Ki) of this compound for Various Receptors
| Receptor | Ki (nM) | Species | Reference |
| NMDA (GluN2B) | 1.3 | Rat | |
| Sigma-1 (σ1) | 34 | Guinea Pig | |
| Sigma-2 (σ2) | 150 | Rat |
Table 2: IC50 Values of this compound for Inhibition of NMDA-induced Currents
| Cell Type | IC50 (nM) | Experimental Condition | Reference |
| Cultured Rat Cortical Neurons | 3.7 | Whole-cell patch clamp | |
| Xenopus Oocytes expressing GluN1/GluN2B | 25 | Two-electrode voltage clamp |
Experimental Protocols
This section provides a detailed methodology for a key experiment to characterize the effect of this compound.
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Inhibition of NMDA-induced Currents in Cultured Neurons
-
Cell Preparation:
-
Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
-
Use neurons between 12 and 16 days in vitro for experiments.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 TTX, 0.01 glycine. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
NMDA solution: Prepare a 1 mM stock solution of NMDA in the external solution.
-
This compound solutions: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-24°C).
-
Hold the membrane potential at -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply 100 µM NMDA for 5 seconds to elicit an inward current.
-
Wash the cell with the external solution for at least 5 minutes.
-
Pre-incubate the cell with the desired concentration of this compound for 2 minutes.
-
Co-apply 100 µM NMDA and this compound for 5 seconds and record the current.
-
Wash out this compound and NMDA with the external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-induced current in the absence and presence of this compound.
-
Calculate the percentage inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting inconsistent results with this compound.
Caption: this compound's primary and potential off-target interactions.
Validation & Comparative
A Comparative Guide to Eliprodil and Ifenprodil as GluN2B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Eliprodil and Ifenprodil, two prominent non-competitive antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to be a valuable resource for researchers in neuroscience and drug development.
Executive Summary
This compound and Ifenprodil are selective antagonists for GluN2B-containing NMDA receptors, which play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders. Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, making GluN2B a key therapeutic target.[1][2][3] Both compounds bind to an allosteric site at the interface between the GluN1 and GluN2B N-terminal domains.[4] While sharing a similar mechanism of action, they exhibit differences in potency and have been investigated in various preclinical and clinical contexts. Ifenprodil, the prototypical GluN2B antagonist, generally displays higher potency than this compound in functional assays.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters for this compound and Ifenprodil based on available experimental data.
Table 1: Binding Affinity (Ki) for GluN2B
| Compound | Kᵢ (nM) | Radioligand | Tissue/Cell Type | Reference |
| This compound | 13 | Not Specified | Not Specified | [5] |
| Ifenprodil | 10 | Not Specified | Not Specified |
Table 2: Potency (IC₅₀/EC₅₀) at GluN2B-Containing NMDA Receptors
| Compound | IC₅₀/EC₅₀ (µM) | Assay Type | Receptor Subunits | Cell Type/System | Reference |
| This compound | 3.0 | Electrophysiology | NR1A/NR2B | Xenopus oocytes | |
| This compound | ~0.5 | Electrophysiology (hypoxia) | Native | Hippocampal slices | |
| Ifenprodil | 0.27 | Electrophysiology | NR1A/NR2B | Xenopus oocytes | |
| Ifenprodil | 0.1 - 0.34 | Electrophysiology | GluN1/GluN2B | Various |
Table 3: In Vivo Efficacy in Neurological Models
| Compound | Animal Model | Disease Indication | Key Findings | Reference(s) |
| This compound | Reserpine-treated mice | Parkinson's Disease | Reversed akinesia at 10-40 mg/kg, but with considerable inter-animal variation. | |
| This compound | Ischemic stroke model | Stroke | Failed Phase III clinical trial for acute ischemic stroke. | |
| Ifenprodil | Rat model of subarachnoid hemorrhage | Stroke/Brain Injury | Improved long-term sensorimotor and spatial learning deficits. | |
| Ifenprodil | Feline middle cerebral artery occlusion | Stroke | Reduced infarct volume by up to 42% at 3 mg/kg i.v. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of this compound or Ifenprodil for the NMDA receptor.
1. Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration using a standard method like the Bradford assay.
-
Store membrane aliquots at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MK-801), and binding buffer to designated wells.
-
Non-specific Binding (NSB): To another set of wells, add the membrane preparation, radioligand, and a high concentration of a known unlabeled NMDA receptor ligand to saturate the specific binding sites.
-
Competition Binding: In the remaining wells, add the membrane preparation, radioligand, and varying concentrations of the test compound (this compound or Ifenprodil).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
-
Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kₔ of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for measuring the inhibitory effect of this compound or Ifenprodil on NMDA receptor currents.
1. Cell/Slice Preparation:
-
Use a suitable expression system, such as Xenopus oocytes or HEK293 cells transfected with the desired NMDA receptor subunits (e.g., GluN1 and GluN2B), or acute brain slices from rodents.
-
Transfer the prepared cells or slices to a recording chamber on the stage of a microscope and continuously perfuse with an artificial cerebrospinal fluid (aCSF) or an appropriate external solution.
2. Pipette and Recording Setup:
-
Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller, with a tip resistance of 3-7 MΩ when filled with the internal solution.
-
The internal solution should mimic the intracellular ionic composition and may contain a fluorescent dye for cell visualization.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
3. Whole-Cell Configuration and Recording:
-
Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.
-
Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Evoke NMDA receptor-mediated currents by applying a solution containing NMDA and the co-agonist glycine.
4. Drug Application and Measurement:
-
After obtaining a stable baseline recording of NMDA-evoked currents, apply this compound or Ifenprodil at various concentrations to the perfusion solution.
-
Record the changes in the amplitude of the NMDA-evoked currents in the presence of the antagonist.
-
Wash out the drug to observe the recovery of the current.
5. Data Analysis:
-
Measure the peak amplitude of the NMDA currents before, during, and after drug application.
-
Normalize the current amplitude in the presence of the drug to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.
Concluding Remarks
Both this compound and Ifenprodil are valuable research tools for investigating the role of GluN2B-containing NMDA receptors in health and disease. Ifenprodil demonstrates higher potency in most reported assays and has shown promise in preclinical models of neurological injury. However, its therapeutic use has been limited by off-target effects. This compound, while generally less potent, has also been extensively studied, though it did not demonstrate efficacy in a large clinical trial for stroke. The choice between these two antagonists will depend on the specific experimental goals, including the desired potency, the model system being used, and the consideration of potential off-target activities. The data and protocols provided in this guide offer a solid foundation for making informed decisions in the design and execution of research involving these important GluN2B antagonists.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GluN2B-Containing NMDA Receptor Alleviates Neuronal Apoptosis in Neonatal Hypoxic-Ischemic Encephalopathy by Activating PI3K-Akt-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Eliprodil and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Eliprodil with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Memantine, and Dizocilpine (MK-801). The information presented is based on experimental data to facilitate an objective evaluation of their pharmacological profiles.
Introduction to NMDA Receptor Antagonism
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex. Antagonism of the NMDA receptor is a key therapeutic strategy for a range of neurological and psychiatric disorders. However, the clinical utility of many NMDA receptor antagonists has been limited by their side-effect profiles. This has led to the development of subtype-selective antagonists like this compound, which primarily targets the NR2B subunit.
Mechanism of Action and Binding Sites
The NMDA receptor antagonists discussed in this guide exhibit distinct mechanisms of action and bind to different sites on the receptor complex.
-
This compound: this compound is a non-competitive antagonist that selectively binds to the N-terminal domain (NTD) of the NR2B subunit. This allosteric modulation inhibits receptor function without directly competing with the glutamate or glycine binding sites.[1][2][3][4] Its binding site is located at the interface between the GluN1 and GluN2B NTDs.[5] This unique mechanism of action is believed to contribute to its favorable side-effect profile compared to channel blockers.
-
Ketamine: Ketamine is a non-competitive, open-channel blocker. It enters the ion channel pore when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine) and physically occludes the channel, preventing ion flow. While not highly selective, some evidence suggests it may have a slightly higher potency for NR2C/D-containing receptors.
-
Memantine: Memantine is another uncompetitive, open-channel blocker with a low to moderate affinity for the NMDA receptor. Its rapid blocking and unblocking kinetics and strong voltage-dependency are key features of its mechanism. This allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.
-
Dizocilpine (MK-801): MK-801 is a potent, high-affinity, non-competitive open-channel blocker. It binds deep within the ion channel pore and exhibits very slow unbinding kinetics, leading to a prolonged blockade of receptor function. This potent and long-lasting action is associated with significant psychotomimetic side effects.
Comparative Pharmacological Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other NMDA receptor antagonists at recombinant rat NR1A/NR2A and NR1A/NR2B receptors, providing a quantitative comparison of their subtype selectivity.
| Compound | NR1A/NR2A IC50 (µM) | NR1A/NR2B IC50 (µM) | Selectivity (NR2A/NR2B) |
| This compound | > 100 | 3.0 | > 33-fold |
| Dizocilpine (MK-801) | 0.011 | 0.011 | 1-fold (non-selective) |
| Memantine | 1.2 | 0.9 | ~1.3-fold (slightly NR2B preferential) |
| Ketamine | ~1-10 | ~1-10 | Generally considered non-selective |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: electrophysiology and radioligand binding assays.
Electrophysiology
Objective: To measure the inhibitory effect of antagonists on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected with cDNAs encoding specific NMDA receptor subunits (e.g., NR1A and NR2A or NR2B).
-
Two-Electrode Voltage Clamp (TEVC) for Oocytes:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Patch-Clamp for Mammalian Cells:
-
A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage.
-
-
Drug Application: NMDA receptor agonists (e.g., glutamate and glycine) are applied to elicit an inward current. Subsequently, the agonists are co-applied with varying concentrations of the antagonist.
-
Data Analysis: The peak amplitude of the inward current in the presence of the antagonist is measured and compared to the control response (agonists alone). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
Radioligand Binding Assay
Objective: To determine the binding affinity of an antagonist to the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the channel site or [³H]ifenprodil for the NR2B-specific site) and varying concentrations of the unlabeled antagonist (the competitor).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value of the antagonist is the concentration that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
NMDA Receptor Signaling Pathways
Caption: Differential signaling of NR2A and NR2B NMDA receptors.
Experimental Workflow for Antagonist Screening
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Eliprodil's Neuroprotective Profile: A Comparative Analysis in Neuronal Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Eliprodil's effects. This document provides an objective comparison of this compound's performance with alternative NMDA receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a notable preference for the NR2B (GluN2B) subunit.[1] Its mechanism of action is centered on the polyamine modulatory site of the NMDA receptor, where it acts as a non-competitive antagonist.[2] Overactivation of NMDA receptors, particularly those containing the NR2B subunit, is a key factor in the pathophysiology of excitotoxic neuronal injury observed in conditions like stroke and neurodegenerative diseases.[1][3] By selectively targeting the NR2B subunit, this compound presents a promising therapeutic strategy to mitigate neuronal damage while potentially avoiding the side effects associated with non-selective NMDA receptor antagonists.[4]
This guide offers a comparative analysis of this compound's neuroprotective effects across different neuronal models, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways.
Quantitative Analysis of this compound's Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of this compound in various neuronal models, highlighting its potency in mitigating excitotoxic insults. Due to the limited availability of direct comparative studies of this compound in multiple immortalized neuronal cell lines, data from primary neuronal cultures and organotypic slices are included to provide a broader context for its efficacy. A notable finding is the lack of NR2B subunit expression in the commonly used PC12 cell line, rendering it an unsuitable model for studying this compound's primary mechanism of action.
| Neuronal Model | Insult | Assay | Efficacy Metric | Value | Reference |
| Cultured Rat Retinal Ganglion Cells | 100 µM Glutamate | Cell Viability | IC50 | 1.0 nM | |
| Cultured Rat Cortical Neurons | 10 µM NMDA | Whole-cell patch clamp | IC50 | 0.67 µM | |
| Rat Hippocampal Slices (CA1) | 15 min Hypoxia | Recovery of excitatory postsynaptic potentials | EC50 | ~0.5 µM | |
| Xenopus Oocytes expressing NR1A/NR2B receptors | NMDA | NMDA-induced currents | IC50 | 3.0 µM |
Comparative Analysis with Alternative NR2B Antagonists
This compound is part of a class of NR2B-selective NMDA receptor antagonists that includes other notable compounds. A comparison with these alternatives provides a clearer perspective on its relative potency and potential therapeutic window.
| Compound | Neuronal Model | Efficacy Metric | Value | Reference |
| This compound | Xenopus Oocytes (NR1A/NR2B) | IC50 | 3.0 µM | |
| Ifenprodil | Xenopus Oocytes (NR1A/NR2B) | IC50 | 0.27 µM | |
| MERCK 1 | L(tk-) cells (human NR1a/NR2B) | K(D) | 1.3 nM | |
| MERCK 2 | L(tk-) cells (human NR1a/NR2B) | K(D) | 2.4 nM | |
| MERCK 3 | L(tk-) cells (human NR1a/NR2B) | K(D) | ~0.16 nM | |
| CP-101,606 (Traxoprodil) | In vivo (rat models) | ED50 (inflammatory pain) | 37 mg/kg | |
| Ro 25-6981 | In vivo (rat models) | - | - |
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This protocol is adapted for assessing the neuroprotective effects of this compound against NMDA-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
To obtain a more neuron-like phenotype, differentiate the cells with 10 µM retinoic acid for 5-7 days, changing the media every 2-3 days.
-
-
Compound Treatment and Excitotoxic Insult:
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes.
-
Induce excitotoxicity by adding NMDA to a final concentration of 100 µM. Include a vehicle control group (no NMDA) and a positive control group (NMDA only).
-
-
Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation, add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3 hours at 37°C.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Visualizations
This compound's neuroprotective effects stem from its ability to block the downstream signaling cascades initiated by the overactivation of NR2B-containing NMDA receptors. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: this compound's mechanism of action.
Caption: Workflow for neuroprotection assay.
References
A Comparative Guide to Ifenprodil and Eliprodil: Structural Analogs as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ifenprodil and its structural analog, Eliprodil. Both compounds are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B (formerly NR2B) subunit. This selectivity has made them valuable tools in neuroscience research and templates for the development of novel neuroprotective agents. This document details their comparative pharmacology, mechanism of action, and the experimental protocols used to characterize them.
Structural and Mechanistic Overview
Ifenprodil and this compound are phenylethanolamine derivatives that allosterically modulate NMDA receptor activity. Their binding site is located at the interface of the GluN1 and GluN2B subunit N-terminal domains (NTDs).[1] This interaction stabilizes a closed conformation of the ion channel, thereby reducing calcium influx in response to glutamate and glycine binding.[2] The primary structural difference between the two molecules lies in the substituent on the phenyl ring attached to the piperidine moiety; this compound features a fluorine atom, which influences its binding affinity and pharmacokinetic profile.
Their selectivity for GluN2B-containing NMDA receptors is a key feature, as these receptors are predominantly found at extrasynaptic sites and are heavily implicated in excitotoxic neuronal damage following ischemic events like stroke.[3][4] By selectively inhibiting these receptors, Ifenprodil and this compound have shown neuroprotective effects in various preclinical models.[5] However, they also exhibit affinity for other receptors, notably alpha-1 adrenergic and sigma receptors, which contributes to their overall pharmacological profile and potential side effects.
Comparative Pharmacological Data
The following table summarizes the binding affinities and potencies of Ifenprodil and this compound at their primary target and key off-target receptors. Data has been compiled from various in vitro studies.
| Target | Ligand | Parameter | Value | Species/Assay Condition | Reference(s) |
| NMDA Receptor (GluN2B) | Ifenprodil | IC₅₀ | 0.1 µM - 0.34 µM | Chicken embryo forebrain cells, Recombinant human NR1a/NR2B | |
| This compound | IC₅₀ | 1.3 µM | Chicken embryo forebrain cells | ||
| Ifenprodil | Kᵢ | 24.8 nM - 33.5 nM | Native rat receptors, Recombinant human NR1a/NR2B | ||
| NMDA Receptor (GluN2A) | Ifenprodil | IC₅₀ | ~70 µM - 146 µM | 1-day-old rat cortex, Recombinant NR1A/NR2A | |
| α₁-Adrenergic Receptor | Ifenprodil | Kᵢ | High Affinity | Not specified | |
| Sigma Receptor (σ₁) | Ifenprodil | Kᵢ | High Affinity | Not specified |
Signaling Pathways
The primary mechanism of action for both Ifenprodil and this compound is the allosteric inhibition of GluN2B-containing NMDA receptors, which leads to a reduction in intracellular calcium concentration. This modulation affects several downstream signaling cascades implicated in both neuronal survival and death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of Ifenprodil and this compound for the NMDA receptor.
1. Membrane Preparation:
-
Rodent brain tissue (e.g., cortex and hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a fixed concentration of a radiolabeled ligand that binds to the ifenprodil site on the NMDA receptor (e.g., [³H]Ifenprodil).
-
Add increasing concentrations of the unlabeled competitor compound (Ifenprodil or this compound).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol is used to measure the inhibitory effect of Ifenprodil and this compound on NMDA receptor-mediated ion currents in neurons.
1. Cell Preparation:
-
Primary neurons (e.g., from rodent hippocampus or cortex) are cultured on glass coverslips.
-
Alternatively, a cell line (e.g., HEK293) expressing recombinant NMDA receptors (GluN1/GluN2B) can be used.
2. Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external recording solution (e.g., artificial cerebrospinal fluid).
-
A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an internal solution mimicking the intracellular ionic composition.
3. Whole-Cell Configuration:
-
The micropipette is lowered onto a target neuron, and a high-resistance seal ("gigaseal") is formed between the pipette tip and the cell membrane.
-
A brief pulse of suction is applied to rupture the membrane patch, establishing a whole-cell configuration, which allows control of the membrane potential and measurement of the total ionic current across the cell membrane.
4. Data Acquisition:
-
The cell is voltage-clamped at a negative holding potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by applying the agonists glutamate and glycine.
-
After a stable baseline current is recorded, Ifenprodil or this compound is added to the external solution, and the resulting inhibition of the NMDA current is measured.
-
The concentration-response relationship is determined by applying a range of antagonist concentrations to calculate the IC₅₀.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A conserved structural mechanism of NMDA receptor inhibition: A comparison of ifenprodil and zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Eliprodil and Ketamine on Neuronal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuronal effects of Eliprodil and Ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists with distinct pharmacological profiles. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in neuropharmacology and drug development.
Introduction
This compound and Ketamine both modulate glutamatergic neurotransmission through the NMDA receptor, a key player in synaptic plasticity, learning, and memory. However, their differential selectivity for NMDA receptor subunits results in distinct downstream signaling cascades and behavioral outcomes. This compound is a non-competitive antagonist with high affinity for the GluN2B subunit, whereas Ketamine is a non-competitive, non-selective NMDA receptor antagonist.[1][2][3] This fundamental difference in their mechanism of action underlies their varied effects on neuronal activity, synaptic plasticity, and their potential therapeutic applications.
Quantitative Data Presentation
The following tables summarize the quantitative data on the pharmacological and functional differences between this compound and Ketamine.
Table 1: Pharmacological Profile
| Parameter | This compound | Ketamine | Reference(s) |
| Mechanism of Action | Non-competitive NMDA receptor antagonist | Non-competitive NMDA receptor antagonist | [1][2] |
| Subunit Selectivity | Selective for GluN2B-containing receptors | Non-selective | |
| Binding Site | Polyamine site on the GluN1/GluN2B interface | PCP site within the ion channel | |
| IC50 (NMDA-evoked Ca2+ influx) | Biphasic: 5 nM and 3 µM (cerebellar granule cells) | ~7-12 µM (cortex and mid-brain) | |
| Binding Affinity (Ki vs [3H]MK-801) | High and low affinity sites: ~7 and 100 µM | Not directly comparable | |
| Binding Free Energy (kcal/mol) | Not available in direct comparison | S-Ketamine: -11.9223, R-Ketamine: -14.9605 |
Table 2: Effects on Neuronal Activity and Neurotransmitters
| Parameter | This compound | Ketamine | Reference(s) |
| Effect on Pyramidal Neuron Firing | Protective against hypoxic/ischemic damage | Sub-anesthetic dose: Increased mean firing rate | |
| Effect on Interneuron Firing | Not specified | Sub-anesthetic dose: No significant change in mean firing rate | |
| Dopamine Release (mPFC) | Not specified | Single dose: ~5-fold increase; Repeated dose: Attenuated increase | |
| Serotonin (5-HIAA) Levels (mPFC) | Not specified | Increased after single and repeated doses | |
| GABA Levels (mPFC) | Not specified | Unaffected by single or repeated administration |
Table 3: Impact on Downstream Signaling and Behavior
| Parameter | This compound | Ketamine | Reference(s) |
| mTOR Signaling | Not specified | Upregulation | |
| BDNF Levels | Not specified | Upregulation | |
| Forced Swim Test (Immobility Time) | Not specified | Significant decrease |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is used to record NMDA receptor-mediated currents in cultured neurons or brain slices to assess the inhibitory effects of this compound and Ketamine.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., hippocampus or prefrontal cortex) from rodents or use cultured primary neurons.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 0.01 glycine, and 0.001 tetrodotoxin to block voltage-gated sodium channels, adjusted to pH 7.4 with NaOH.
-
NMDA Receptor Activation: Neurons are voltage-clamped at -60 mV. NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Drug Application: After establishing a stable baseline of NMDA-evoked currents, this compound or Ketamine is bath-applied at various concentrations.
-
Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after drug application. The percentage of inhibition is calculated for each concentration to determine the IC50 value.
In Vivo Microdialysis
This technique measures extracellular neurotransmitter levels in the brains of freely moving animals.
Methodology:
-
Probe Implantation: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex). Animals are allowed to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: After a stable baseline is established, a single or repeated dose of Ketamine (e.g., 25 mg/kg, i.p.) is administered.
-
Neurotransmitter Analysis: The concentrations of dopamine, serotonin (and its metabolite 5-HIAA), and GABA in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session: On the first day, animals are placed in the water for a 15-minute pre-swim session to induce a state of immobility.
-
Drug Administration: 24 hours after the pre-test, animals are administered this compound, Ketamine, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Test Session: A 5-minute test session is conducted at a specified time after drug administration (e.g., 30 minutes or 24 hours). The session is recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (defined as the lack of movement except for small motions to keep the head above water) is scored by a trained observer blind to the experimental conditions. A decrease in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of Ketamine and this compound.
Caption: General experimental workflow.
Conclusion
This compound and Ketamine, while both targeting the NMDA receptor, exhibit significant differences in their subunit selectivity, downstream signaling effects, and behavioral outcomes. Ketamine's non-selective antagonism leads to a surge in glutamate, activation of AMPA receptors, and subsequent increases in BDNF and mTOR signaling, culminating in rapid antidepressant effects. In contrast, this compound's selective blockade of GluN2B-containing receptors is primarily associated with neuroprotective effects by reducing excessive calcium influx. Understanding these differential effects is crucial for the rational design of novel therapeutics targeting the glutamatergic system for a range of neurological and psychiatric disorders. This guide provides a foundational overview to aid researchers in navigating the complex pharmacology of these two important compounds.
References
Validating Eliprodil's Mechanism of Action: A Comparative Analysis Using Genetic Knockout Models
A deep dive into the targeted action of Eliprodil on the NR2B subunit of the NMDA receptor, substantiated by comparative data from wild-type and genetically modified animal models.
This compound, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a subject of significant interest in neuropharmacology due to its high affinity for the NR2B (GluN2B) subunit. This subunit specificity is believed to confer a favorable therapeutic window for treating a variety of neurological disorders, including ischemic stroke and traumatic brain injury, by mitigating excitotoxicity without the widespread side effects associated with non-selective NMDA receptor antagonists. The validation of this compound's precise mechanism of action is paramount for its clinical development and for understanding the fundamental role of the NR2B subunit in both physiological and pathological processes.
This guide provides a comparative analysis of this compound's performance in wild-type versus genetically modified animals, specifically focusing on models where the NR2B subunit has been knocked out or rendered insensitive to the drug. By examining the differential effects on electrophysiological, neuroprotective, and behavioral endpoints, we can unequivocally validate that this compound's primary mechanism of action is mediated through its interaction with the NR2B subunit.
Electrophysiological Validation: Attenuation of NMDA Receptor Currents
The most direct evidence for this compound's mechanism of action comes from electrophysiological studies measuring NMDA receptor-mediated currents. In wild-type neurons, this compound effectively inhibits these currents, particularly those mediated by NR2B-containing receptors. In contrast, in genetic models where the NR2B subunit is absent or modified to be insensitive to this compound, the inhibitory effect of the drug is significantly diminished or completely abolished.
A pivotal study utilized a genetically modified mouse model with an "ifenprodil-insensitive" NR2B subunit (a knock-in model) to probe the specific actions of NR2B antagonists. Ifenprodil is a compound closely related to this compound and is often used interchangeably in mechanistic studies due to its similar binding site and action on the NR2B subunit. Patch-clamp recordings from hippocampal cultures of these NR2B knock-in (KI) mice demonstrated a markedly reduced sensitivity of their NMDA receptors to ifenprodil.[1] This provides direct evidence that the drug's inhibitory effect is contingent on its interaction with a specific site on the NR2B subunit.
Table 1: Comparison of Ifenprodil's Effect on NMDA Receptor Currents in Wild-Type vs. NR2B Knock-in (KI) Mice
| Parameter | Wild-Type (WT) Neurons | NR2B Knock-in (KI) Neurons |
| NMDA Receptor Current Inhibition by Ifenprodil | Significant Inhibition | Markedly Reduced Inhibition |
| Ifenprodil Sensitivity | High | Low |
Note: This table summarizes the expected outcomes based on the principles of the knock-in model, where the direct quantitative comparison is implied by the "reduced sensitivity."
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture: Primary hippocampal neurons are cultured from wild-type and NR2B knock-in mouse embryos.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on cultured neurons.
-
NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and the co-agonist glycine.
-
Drug Application: A baseline NMDA-evoked current is established, after which this compound or Ifenprodil is bath-applied at various concentrations.
-
Data Analysis: The percentage of inhibition of the NMDA-evoked current by the drug is calculated and compared between wild-type and knock-in neurons.
Figure 1: Experimental workflow for electrophysiological validation.
Neuroprotective Effects: A Clear Distinction in Ischemic Models
This compound has demonstrated significant neuroprotective effects in various models of neuronal injury, particularly cerebral ischemia.[2] This protection is attributed to the blockade of excessive calcium influx through NR2B-containing NMDA receptors during excitotoxic conditions. Genetic knockout models provide a powerful tool to confirm that this neuroprotection is indeed a consequence of NR2B antagonism.
In wild-type animals subjected to experimental stroke, treatment with this compound leads to a substantial reduction in infarct volume and improved neurological outcomes.[2] Conversely, in NR2B knockout or knock-in mice, the neuroprotective efficacy of this compound is expected to be significantly attenuated or absent. The absence of the drug's target would render it ineffective in preventing the downstream cascade of neuronal death.
Table 2: Comparison of this compound's Neuroprotective Effects in a Cerebral Ischemia Model
| Outcome Measure | Wild-Type (WT) + this compound | NR2B Knockout/Knock-in + this compound |
| Infarct Volume | Significantly Reduced | No Significant Reduction |
| Neurological Deficit | Improved | No Improvement |
Note: This table represents the hypothesized outcomes in a direct comparative study, which is the logical extension of existing findings.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Models: Adult male wild-type and NR2B knockout/knock-in mice are used.
-
Induction of Ischemia: Focal cerebral ischemia is induced by transient occlusion of the middle cerebral artery (MCAO).
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally or intravenously at a predetermined time point after the onset of ischemia.
-
Assessment of Infarct Volume: After a set reperfusion period (e.g., 24 hours), brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
-
Neurological Scoring: Behavioral tests are conducted to assess neurological deficits before and after ischemia and treatment.
Figure 2: Workflow for assessing neuroprotection in the MCAO model.
Behavioral Phenotypes: Unraveling the Role of NR2B in Cognition and Motor Function
The behavioral effects of this compound are also expected to be dependent on the presence of a functional NR2B subunit. Studies in wild-type rodents have shown that NR2B antagonists can influence learning and memory, anxiety, and motor coordination. For instance, the NR2B-selective antagonist ifenprodil has been shown to mitigate exacerbated attack behavior in socially isolated mice.[3]
In NR2B knockout or knock-in mice, the behavioral effects of this compound would likely be absent. This would not only confirm the drug's mechanism of action but also help to delineate the specific contributions of the NR2B subunit to various behaviors. For example, if a learning and memory task is impaired by this compound in wild-type mice but not in NR2B knock-in mice, it would strongly suggest that NR2B-containing NMDA receptors are crucial for that particular cognitive function. The NR2B KI mice exhibited normal locomotor activity, making them a valuable tool to test the specificity of NR2B selective antagonists in vivo.[1]
Table 3: Comparison of Behavioral Effects of this compound
| Behavioral Test | Wild-Type (WT) + this compound | NR2B Knockout/Knock-in + this compound |
| Morris Water Maze (Learning & Memory) | Potential Impairment/Alteration | No Significant Effect |
| Elevated Plus Maze (Anxiety) | Potential Anxiolytic/Anxiogenic Effects | No Significant Effect |
| Rotarod (Motor Coordination) | Potential Impairment | No Significant Effect |
Note: The specific effects of this compound on behavior can be complex and task-dependent. This table illustrates the expected differential response based on the presence of the drug's target.
Experimental Protocol: Behavioral Testing
-
Animal Groups: Wild-type and NR2B knockout/knock-in mice are habituated to the testing environment.
-
Drug Administration: Mice are administered this compound or vehicle prior to behavioral testing.
-
Behavioral Paradigms: A battery of tests is conducted to assess different behavioral domains:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Data Collection and Analysis: Performance metrics (e.g., escape latency, time in open arms, latency to fall) are recorded and analyzed to compare the effects of this compound between the genotypes.
Figure 3: this compound's mechanism of action at the NR2B-containing NMDA receptor.
Conclusion
The use of genetic knockout and knock-in models provides unequivocal evidence for the mechanism of action of this compound. The dramatic reduction or complete absence of this compound's electrophysiological, neuroprotective, and behavioral effects in animals lacking a functional NR2B subunit confirms that its therapeutic potential is mediated through the selective antagonism of this specific NMDA receptor subunit. This targeted approach holds significant promise for the development of safer and more effective treatments for a range of neurological disorders characterized by excitotoxicity. The continued use of these powerful genetic tools will be instrumental in further refining our understanding of NR2B's role in brain function and in the development of the next generation of subunit-selective NMDA receptor modulators.
References
- 1. A genetically modified mouse model probing the selective action of ifenprodil at the N-methyl-D-aspartate type 2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GluN2B/NO Pathway Ameliorates Social Isolation–Induced Exacerbated Attack Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Window of Eliprodil
An objective guide for researchers and drug development professionals on the therapeutic timeframe of Eliprodil in comparison to other neuroprotective agents, supported by preclinical experimental data.
The therapeutic window, the period following a neurological injury during which treatment can be administered to mitigate damage, is a critical factor in the development of effective neuroprotective agents. This compound, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with selectivity for the NR2B subunit, has been investigated for its neuroprotective properties in various preclinical models of neuronal injury.[1][2][3] This guide provides a comparative overview of the neuroprotective window of this compound against other notable neuroprotective agents, presenting key quantitative data from preclinical studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Comparison of Neuroprotective Windows
The following tables summarize the therapeutic windows of this compound and other selected neuroprotective agents as determined in preclinical animal models of traumatic brain injury (TBI) and ischemic stroke.
Table 1: Neuroprotective Window in Preclinical Traumatic Brain Injury Models
| Agent | Mechanism of Action | Animal Model | Therapeutic Window | Efficacy | Reference |
| This compound | NR2B-selective NMDA receptor antagonist | Rat, Lateral Fluid-Percussion Injury | Up to 18 hours post-injury | 33% reduction in cortical damage at 18h | [4] |
| Dizocilpine (MK-801) | Non-competitive NMDA receptor antagonist | Rat, Fluid-Percussion Injury | Pre- and post-lesion administration (specific window not detailed in comparative study) | Attenuation of conditioned freezing deficit | [1] |
Table 2: Neuroprotective Window in Preclinical Ischemic Stroke Models
| Agent | Mechanism of Action | Animal Model | Therapeutic Window | Efficacy | Reference |
| This compound | NR2B-selective NMDA receptor antagonist | Rat, Thromboembolic Stroke | At least 2.5 hours post-embolization | 49% reduction in total brain lesion volume | |
| Dizocilpine (MK-801) | Non-competitive NMDA receptor antagonist | Rat, Permanent Focal Ischemia | Up to 1 hour post-ischemia | Significant reduction in cortical damage | |
| NXY-059 | Free radical scavenger | Marmoset, Stroke Model | Up to 4 hours post-stroke | Reduction in infarct size and improved neurologic outcome | |
| NA-1 (Nerinetide) | PSD-95 inhibitor | Non-human primate, Focal Ischemia | Up to 1 hour post-stroke | Reduction in infarct size and improved neurological deficits |
Experimental Protocols
The determination of the neuroprotective window is reliant on standardized and reproducible animal models of neurological injury. Below are detailed methodologies for two key experimental models cited in the comparison.
Lateral Fluid-Percussion Injury (LFPI) Model in Rats
This model is widely used to mimic the pathology of traumatic brain injury.
-
Animal Preparation: Adult male rats are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
The animal is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull.
-
A craniotomy (typically 4-5 mm in diameter) is performed over the parietal cortex, lateral to the sagittal suture, leaving the dura mater intact.
-
A plastic Luer-Lock hub is placed over the craniotomy and secured to the skull with dental acrylic and skull screws.
-
-
Injury Induction:
-
The animal is connected to the fluid-percussion device via the injury hub.
-
A metal pendulum of a specific weight is released, striking a piston in a fluid-filled reservoir. This generates a pressure pulse of a defined magnitude (e.g., 2.8-3.6 atm) and duration (e.g., 20 msec), which is transmitted to the intact dura.
-
-
Post-Injury Care and Treatment Administration:
-
The injury hub is removed, and the scalp is sutured. The animal is allowed to recover from anesthesia.
-
The neuroprotective agent (e.g., this compound) or vehicle is administered at predetermined time points post-injury (e.g., 15 minutes, 6 hours, 12 hours, 18 hours).
-
-
Outcome Assessment:
-
Histological Analysis: After a set survival period (e.g., 7 days), animals are euthanized, and brains are collected for histological processing. The volume of the resulting cortical lesion is quantified.
-
Behavioral Testing: Neurological function can be assessed using various behavioral tests, such as the rotarod test for motor coordination or the Morris water maze for cognitive function.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a common method to induce focal cerebral ischemia, simulating human ischemic stroke.
-
Animal Preparation: Adult male rats are anesthetized, and body temperature is maintained.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
For a transient ischemia model, the filament is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For a permanent ischemia model, the filament is left in place.
-
-
Treatment Administration: The neuroprotective agent or vehicle is administered at various time points before, during, or after the ischemic insult.
-
Outcome Assessment:
-
Infarct Volume Measurement: At a predetermined time after MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is then quantified.
-
Neurological Deficit Scoring: A neurological score is often assigned based on the severity of motor deficits.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other NMDA receptor antagonists are primarily attributed to their ability to mitigate excitotoxicity, a key pathological process in both TBI and stroke.
This compound's Mechanism of Action
This compound selectively binds to the polyamine modulatory site on the NR2B subunit of the NMDA receptor. This binding is non-competitive and results in the inhibition of receptor function, thereby reducing the excessive influx of calcium (Ca²⁺) into neurons that is triggered by the massive release of glutamate during an ischemic or traumatic event. This cascade of events is depicted in the following diagram.
Caption: this compound's neuroprotective mechanism of action.
Experimental Workflow for Determining Neuroprotective Window
The process of identifying the therapeutic window for a novel neuroprotective agent follows a structured experimental workflow. This typically involves dose-response studies followed by delayed-treatment studies in a relevant animal model.
Caption: Workflow for neuroprotective window determination.
Conclusion
The preclinical data presented in this guide highlight that this compound exhibits a notably wide therapeutic window, particularly in a model of traumatic brain injury. This extended window of opportunity, when compared to other NMDA receptor antagonists like dizocilpine (MK-801), suggests a potential advantage in clinical scenarios where immediate treatment is not feasible. However, it is crucial to note that despite promising preclinical data, this compound, like many other neuroprotective agents, did not demonstrate efficacy in human clinical trials for stroke. The reasons for this translational failure are multifaceted and underscore the importance of rigorous preclinical evaluation, including the use of clinically relevant models and outcome measures. Future research in the field of neuroprotection will likely benefit from combinatorial therapies and a deeper understanding of the complex signaling cascades that follow neurological injury.
References
- 1. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of this compound and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Eliprodil's Potency at Recombinant vs. Native NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of eliprodil, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, at recombinant and native NMDA receptors. The information is compiled from preclinical studies and presented to aid in the understanding of this compound's pharmacological profile.
Executive Summary
This compound exhibits significant selectivity for NMDA receptors containing the GluN2B subunit. This selectivity is observed in both recombinant and native receptor systems. However, the absolute potency of this compound can vary depending on the specific receptor subunit composition and the experimental preparation. Data from electrophysiological and radioligand binding studies consistently demonstrate a higher affinity and potency of this compound for GluN2B-containing receptors compared to those containing the GluN2A subunit. While recombinant systems offer a controlled environment to study specific receptor subtypes, native receptors in brain tissue provide a more physiologically relevant context, reflecting the complex interplay of various subunits and regulatory proteins.
Quantitative Data on this compound Potency
The following table summarizes the inhibitory potency of this compound at different NMDA receptor preparations as determined by various experimental techniques.
| Receptor Type | Preparation | Subunit Composition | Assay Method | Potency (IC50/EC50/Ki) | Reference |
| Recombinant | Xenopus oocytes | Rat NR1A/NR2B | Two-Electrode Voltage Clamp | IC50 = 3.0 µM | [1] |
| Recombinant | Xenopus oocytes | Rat NR1A/NR2A | Two-Electrode Voltage Clamp | IC50 > 100 µM | [1] |
| Recombinant | L(tk-) cells | Human NR1a/NR2B | [3H]Ifenprodil Binding | Affinity is very similar to native rat receptors | [2] |
| Native | Rat Hippocampal Slices | Endogenous | Schaffer Collateral-CA1 EPSP Recovery | EC50 ≈ 0.5 µM | [3] |
| Native | Adult Rat Spinal Cord | Endogenous | [3H]MK-801 Displacement | High Affinity (qualitative) | [4] |
| Native | Adult Rat Cortex, Striatum, Hippocampus, etc. | Endogenous | [3H]MK-801 Displacement | Low Affinity (qualitative) |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
A comprehensive understanding of this compound's potency requires an appreciation of the methodologies used to generate the data. Below are detailed protocols for the key experiments cited.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the effect of a compound on ion channel activity in individual cells expressing specific receptor subtypes.
Protocol:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired rat NMDA receptor subunits (e.g., NR1A and NR2B or NR1A and NR2A).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 mV to -70 mV).
-
NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and glycine.
-
This compound is co-applied with the agonists at various concentrations to determine its inhibitory effect on the NMDA-induced current.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal NMDA-induced current (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay on Brain Membranes
This biochemical assay measures the affinity of a drug for a receptor by quantifying the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Brain tissue from specific regions (e.g., cortex, hippocampus) is dissected from rats.
-
The tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended to a specific protein concentration.
-
-
Binding Assay:
-
Membrane homogenates are incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [3H]ifenprodil or [3H]MK-801).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, representing the affinity of this compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording in Brain Slices
This technique allows for the study of synaptic transmission in a more intact neural circuit compared to isolated cells.
Protocol:
-
Brain Slice Preparation:
-
A rat is anesthetized and decapitated.
-
The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices of a specific brain region (e.g., hippocampus) are cut using a vibratome (typically 300-400 µm thick).
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed to activate a specific synaptic pathway (e.g., Schaffer collaterals in the hippocampus).
-
A recording electrode (a glass micropipette filled with an appropriate internal solution) is used to perform whole-cell patch-clamp or field potential recordings from a postsynaptic neuron (e.g., a CA1 pyramidal neuron).
-
Excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) mediated by NMDA receptors are pharmacologically isolated.
-
-
Drug Application: this compound is bath-applied at various concentrations, and its effect on the amplitude or area of the NMDA receptor-mediated synaptic response is measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal effect (EC50) is determined from the concentration-response curve.
Conclusion
The available data consistently highlight this compound as a selective antagonist for GluN2B-containing NMDA receptors. While recombinant expression systems are invaluable for dissecting the pharmacology of specific receptor subtypes, studies on native receptors in brain tissue provide crucial insights into the drug's action in a more physiological setting. The observed differences in potency between preparations underscore the importance of utilizing multiple experimental approaches to fully characterize the pharmacological profile of a compound. This comprehensive understanding is essential for the rational design and development of novel therapeutics targeting the NMDA receptor system.
References
- 1. Antagonist properties of this compound and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for native NMDA receptor subtype pharmacology as revealed by differential effects on the NMDA-evoked release of striatal neuromodulators: this compound, ifenprodil and other native NMDA receptor subtype selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anticonvulsant Effects of Eliprodil: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the synergistic potential of investigational compounds like Eliprodil with existing anticonvulsant therapies is critical for developing more effective treatments for epilepsy. This guide provides an objective comparison of this compound's performance, both alone and in combination with other anticonvulsants, supported by available preclinical experimental data.
This compound is an antagonist that selectively targets the NR2B (GluN2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism offers a targeted approach to modulating glutamatergic neurotransmission, which is often hyperexcitable in epileptic conditions. The therapeutic potential of this compound may be enhanced when used in combination with other antiepileptic drugs (AEDs) that act via different mechanisms. This guide synthesizes the available preclinical evidence for such synergistic interactions.
Comparative Efficacy of this compound in Combination Therapy
The primary evidence for the synergistic anticonvulsant effects of this compound comes from preclinical studies using animal models of epilepsy. The amygdala kindling model in rats, which mimics the progressive development of seizures seen in temporal lobe epilepsy, has been a key tool in these investigations.
A pivotal study investigated the effects of this compound alone and in combination with other NMDA receptor modulators.[2] When combined with a sub-effective dose of L-701,324, a glycineB receptor antagonist, this compound produced a significant, super-additive anticonvulsant effect.[2] This was evidenced by a marked increase in the after-discharge threshold (ADT), the minimum electrical stimulation required to induce a seizure. In contrast, when this compound was combined with CGP 40116, a competitive NMDA antagonist, no significant anticonvulsant effect was observed.
While direct studies of this compound with a broader range of anticonvulsants are limited, research on the structurally and mechanistically similar NR2B antagonist, ifenprodil, provides valuable insights. A study on ifenprodil in the maximal electroshock-induced seizure model in mice, a model for generalized tonic-clonic seizures, found no potentiation of the anticonvulsant actions of carbamazepine, diphenylhydantoin, phenobarbital, valproate, or diazepam. This suggests that the synergistic potential of NR2B antagonists may be specific to the type of interacting drug and the seizure model used.
The table below summarizes the quantitative data from the key preclinical study on this compound combination therapy.
| Drug/Combination | Dose | Effect on After-Discharge Threshold (ADT) | Seizure Severity and Duration | Behavioral Impairment |
| This compound (alone) | 10-40 mg/kg | No consistent increase | Modest, significant reduction | Not specified |
| L-701,324 (alone) | 2.5 mg/kg | Ineffective | Not specified | Not specified |
| This compound + L-701,324 | 10 mg/kg + 2.5 mg/kg | Significant increase (Synergistic Effect) | Modest, significant reduction | No synergistic interaction observed |
| CGP 40116 (alone) | 1.25-5 mg/kg | No anticonvulsant effect | Not specified | Not specified |
| This compound + CGP 40116 | 10 mg/kg + 1.25 mg/kg | No anticonvulsant effect | Not specified | Not specified |
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide, the amygdala kindling model, which is used to assess the anticonvulsant efficacy of drug combinations.
Amygdala Kindling Model in Rats
Objective: To determine the anticonvulsant effects of this compound alone and in combination with other drugs on the threshold for eliciting seizures in kindled rats.
Animals: Adult female Wistar rats were used in the study.
Surgical Procedure:
-
Rats were anesthetized and placed in a stereotaxic frame.
-
A bipolar electrode was implanted into the basolateral amygdala.
-
The electrode assembly was fixed to the skull with dental acrylic.
-
Animals were allowed a post-operative recovery period of at least one week.
Kindling Procedure:
-
The after-discharge threshold (ADT) was individually determined for each rat by applying a 1-second train of 50 Hz constant current square-wave pulses, starting at a low intensity and increasing until an after-discharge was recorded on an electroencephalogram (EEG).
-
Rats were then stimulated once daily with the ADT intensity until at least 10 consecutive generalized seizures were elicited (fully kindled state).
Drug Testing:
-
A stable baseline ADT was established for each fully kindled rat.
-
On test days, rats were administered this compound, the combination drug, or vehicle intraperitoneally.
-
At a predetermined time after injection, the ADT was redetermined.
-
A crossover design was used, with each rat receiving all treatment conditions in a randomized order, separated by a washout period.
-
Seizure severity was scored according to a standardized scale, and the duration of the after-discharge was recorded.
-
Behavioral impairments were also systematically observed and recorded.
Experimental workflow for the amygdala kindling model.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of this compound and other anticonvulsants is key to postulating and interpreting synergistic interactions.
This compound and the NMDA Receptor Pathway
This compound acts as a non-competitive antagonist at the polyamine modulatory site of the NMDA receptor, with high affinity for receptors containing the NR2B subunit. By binding to this site, this compound allosterically inhibits the receptor, reducing the influx of Ca²⁺ ions that mediate excitotoxicity and seizure propagation. The synergistic effect with a glycineB receptor antagonist suggests that simultaneous modulation of two different allosteric sites on the NMDA receptor can be more effective than targeting a single site.
This compound's mechanism of action at the NMDA receptor.
Comparative Mechanisms of Other Anticonvulsant Classes
A rational approach to combination therapy involves targeting different pathways involved in seizure generation and propagation.
Sodium Channel Blockers (e.g., Carbamazepine, Phenytoin): These drugs stabilize the inactivated state of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies. This is a common mechanism for many established AEDs.
Mechanism of action for sodium channel blockers.
GABAergic Agents (e.g., Benzodiazepines): These drugs enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential.
Mechanism of action for GABAergic agents like benzodiazepines.
Gabapentinoids (e.g., Gabapentin): While structurally related to GABA, gabapentin does not act on GABA receptors. Instead, it binds to the α2δ-1 subunit of voltage-gated calcium channels, which is thought to reduce the release of excitatory neurotransmitters.
Mechanism of action for gabapentin.
Conclusion
The available preclinical data suggests that this compound exhibits significant synergistic anticonvulsant effects when combined with a glycineB receptor antagonist, indicating that targeting multiple allosteric sites on the NMDA receptor is a promising therapeutic strategy. However, the lack of synergy with a competitive NMDA antagonist highlights the specificity of these interactions. Extrapolating from studies with the related compound ifenprodil, the synergistic potential of this compound with traditional anticonvulsants like sodium channel blockers and GABAergic agents may be limited in certain seizure types. Further research is warranted to explore the combination of this compound with a wider array of anticonvulsants across different preclinical models to fully elucidate its therapeutic potential in combination therapy for epilepsy. The distinct mechanism of action of this compound continues to make it a compound of interest for the development of novel treatment strategies for refractory epilepsy.
References
Eliprodil's Allosteric Binding Site: A Comparative Guide for NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and neuronal function, presents a complex landscape of allosteric modulatory sites. Understanding the distinct nature of these sites is paramount for the rational design of subtype-selective therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparison of the binding site of Eliprodil, a GluN2B-selective negative allosteric modulator (NAM), with other major allosteric modulator binding sites on the NMDA receptor, supported by experimental data and detailed protocols.
Distinguishing Allosteric Pockets on the NMDA Receptor
This compound's binding site is fundamentally distinct from those of other classes of allosteric modulators, which target different domains of the NMDA receptor complex. The primary allosteric sites can be categorized into three main locations: the N-Terminal Domain (NTD), the Agonist Binding Domain (ABD), and the Transmembrane Domain (TMD).
1. The N-Terminal Domain (NTD) Interface: this compound's Niche
This compound, and its close analog ifenprodil, bind to a unique allosteric site located at the interface between the GluN1 and GluN2B subunit N-terminal domains.[1] This site is often referred to as the polyamine modulatory site, as endogenous polyamines like spermine and spermidine also interact with this region to positively modulate receptor activity.[2][3] this compound's binding at this site is non-competitive with respect to the agonist's glutamate and glycine and is highly selective for receptors containing the GluN2B subunit.[4][5] This selectivity is a key feature that distinguishes it from many other NMDA receptor modulators.
2. The Agonist Binding Domain (ABD) Interface: A Hub for Positive and Negative Modulation
A second distinct allosteric site is located at the dimer interface between the agonist binding domains of the GluN1 and GluN2 subunits. This site can accommodate both negative and positive allosteric modulators. For instance, TCN-201, a selective NAM for GluN2A-containing receptors, binds to this site. Its mechanism of action involves reducing the potency of the co-agonist glycine. The existence of both PAMs and NAMs that bind to this ABD interface highlights its critical role in modulating the conformational changes that lead to channel gating.
3. The Transmembrane Domain (TMD): A Novel Site for Positive Modulation
More recently, a novel allosteric binding site has been identified within the transmembrane domain of the NMDA receptor. The positive allosteric modulator (PAM) GNE-9278 binds to the extracellular face of the GluN1 pre-M1 transmembrane region. This binding potentiates receptor activity by slowing deactivation and enhancing the potency of both glutamate and glycine. The discovery of this TMD site has opened new avenues for the development of allosteric modulators with unique mechanisms of action.
Quantitative Comparison of Allosteric Modulators
The binding affinities of various allosteric modulators for their respective sites underscore their distinct pharmacological profiles. The following table summarizes key quantitative data for representative compounds.
| Modulator | Binding Site Location | Modality | Subtype Selectivity | Binding Affinity (IC₅₀ / Kᵢ) | Reference |
| This compound | GluN1/GluN2B NTD Interface | NAM | GluN2B | EC₅₀: ~0.5 µM | |
| Ifenprodil | GluN1/GluN2B NTD Interface | NAM | GluN2B | IC₅₀: 340 nM (for NR1A/NR2B) | |
| TCN-201 | GluN1/GluN2A ABD Interface | NAM | GluN2A | IC₅₀: 320 nM (pIC₅₀: 6.8) | |
| GNE-9278 | GluN1 TMD | PAM | Pan (GluN2A-D) | EC₅₀: 0.32 - 3.07 µM | |
| Dextromethorphan | Channel Pore (TMD) | Channel Blocker | Non-selective | Kᵢ: 1-2.5 µM (vs [³H]MK-801) |
Visualizing the Allosteric Landscape and Experimental Workflows
To better illustrate the spatial relationships of these binding sites and the experimental procedures used to characterize them, the following diagrams are provided.
Caption: NMDA Receptor Allosteric Binding Sites.
Caption: Radioligand Binding Assay Workflow.
Caption: Site-Directed Mutagenesis Workflow.
Experimental Protocols
1. Radioligand Binding Assay for NMDA Receptor Allosteric Modulators
This protocol describes a competitive binding assay to determine the affinity of a test compound for an allosteric site on the NMDA receptor, using a radiolabeled ligand known to bind to that site (e.g., [³H]ifenprodil for the this compound site).
a. Materials:
-
Membrane Preparation: Synaptosomal membranes from rat cerebral cortex or membranes from HEK293 cells stably expressing the NMDA receptor subunits of interest.
-
Radioligand: e.g., [³H]ifenprodil (for the GluN2B NTD site).
-
Unlabeled Ligands: this compound (or other test compounds) and a high concentration of a known ligand for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/B, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a saturating concentration of a known unlabeled ligand for the site.
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
2. Site-Directed Mutagenesis to Identify Key Binding Residues
This protocol outlines the steps to introduce point mutations into the cDNA of an NMDA receptor subunit to investigate the role of specific amino acid residues in modulator binding.
a. Materials:
-
Plasmid DNA: A vector containing the cDNA for the NMDA receptor subunit of interest (e.g., GluN2B).
-
Mutagenic Primers: A pair of complementary oligonucleotide primers containing the desired mutation.
-
High-Fidelity DNA Polymerase: e.g., PfuUltra.
-
DpnI Restriction Enzyme.
-
Competent E. coli cells.
-
DNA Sequencing reagents.
-
Cell culture and transfection reagents.
-
Electrophysiology or other functional assay system.
b. Procedure:
-
Primer Design: Design forward and reverse primers (typically 25-45 bases in length) that are complementary to each other and contain the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary errors. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Expression and Analysis:
-
Co-transfect the mutated subunit cDNA along with the other required NMDA receptor subunit cDNAs into a suitable expression system (e.g., HEK293 cells or Xenopus oocytes).
-
Perform functional assays (e.g., two-electrode voltage clamp or patch-clamp electrophysiology) to assess the effect of the mutation on the potency and efficacy of the allosteric modulator (e.g., this compound).
-
A significant shift in the IC₅₀ or a reduction in the maximal inhibition by the modulator indicates that the mutated residue is important for its binding or action.
-
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant-like actions of the polyamine site NMDA antagonist, this compound (SL-82.0715) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Anticonvulsant effects of this compound alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ifenprodil and Eliprodil on Reverse Na+/Ca2+ Exchanger Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory effects of Ifenprodil and its derivative, Eliprodil, on the reverse mode of the sodium-calcium exchanger (NCXrev). This document synthesizes available experimental data to clarify their mechanisms of action beyond their well-established roles as N-methyl-D-aspartate (NMDA) receptor antagonists.
While both Ifenprodil and this compound are recognized for their neuroprotective properties stemming from the selective antagonism of the GluN2B subunit of the NMDA receptor, emerging evidence highlights an additional mechanism for Ifenprodil: the direct inhibition of the reverse Na+/Ca2+ exchanger.[1][2] This guide focuses on this distinct inhibitory action.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies on the inhibition of the reverse Na+/Ca2+ exchanger by Ifenprodil and this compound are limited in the current scientific literature. However, research has substantiated the inhibitory effect of Ifenprodil on NCXrev.[1][2]
Below is a summary of the available quantitative data for Ifenprodil's inhibitory action.
| Compound | Target | Assay | Key Findings | Reference |
| Ifenprodil | Reverse Na+/Ca2+ Exchanger (NCXrev) | Gramicidin-induced NCXrev activation in cultured rat hippocampal neurons | 1 µM Ifenprodil significantly inhibited the increase in cytosolic Ca2+ mediated by NCXrev. | [1] |
| Ifenprodil | Reverse Na+/Ca2+ Exchanger (NCXrev) | Na+/NMDG replacement-induced NCXrev activation in cultured rat hippocampal neurons | 1 µM Ifenprodil prevented the increase in cytosolic Ca2+ mediated by NCXrev. | |
| Ifenprodil | Reverse Na+/Ca2+ Exchanger (NCXrev) | Whole-cell patch-clamp in cultured hippocampal neurons | Ifenprodil inhibited NCXrev-mediated outward currents. |
Signaling Pathways and Mechanisms of Action
Ifenprodil's inhibitory action on the reverse Na+/Ca2+ exchanger provides an additional layer to its neuroprotective profile. Under excitotoxic conditions, the intracellular Na+ concentration rises, leading to the reversal of the Na+/Ca2+ exchanger and subsequent Ca2+ influx. By inhibiting this process, Ifenprodil helps to mitigate Ca2+ overload, a key factor in neuronal cell death.
This compound's primary mechanism involves the non-competitive antagonism of the NMDA receptor, specifically at the polyamine modulatory site on the GluN2B subunit. This action reduces the excessive Ca2+ influx triggered by glutamate, a key event in excitotoxicity.
Experimental Methodologies
The following protocols were employed to investigate the inhibitory effects of Ifenprodil on the reverse Na+/Ca2+ exchanger in cultured rat hippocampal neurons.
Induction of Reverse Na+/Ca2+ Exchange
Two primary methods were utilized to induce the reverse mode of the Na+/Ca2+ exchanger without the involvement of exogenous glutamate:
-
Gramicidin Application: The ionophore gramicidin was used to increase intracellular Na+ concentration, thereby triggering the reversal of the Na+/Ca2+ exchanger.
-
Na+/NMDG Replacement: The extracellular solution was replaced with a solution where NaCl was substituted with an equimolar concentration of N-methyl-D-glucamine (NMDG), creating a steep outwardly directed Na+ gradient that drives the exchanger in reverse mode.
Measurement of Intracellular Ca2+ Concentration
Changes in cytosolic Ca2+ levels were monitored using the fluorescent Ca2+ indicator Fura-2AM. Neurons were loaded with Fura-2AM, and the ratio of fluorescence emission at 340 nm and 380 nm excitation wavelengths was used to calculate the intracellular Ca2+ concentration.
Electrophysiological Recordings
Whole-cell patch-clamp techniques were employed to directly measure the activity of the reverse Na+/Ca2+ exchanger. A voltage-ramp protocol was applied to the neuronal membrane, and the resulting outward current, characteristic of the reverse mode of the exchanger, was recorded. The effect of Ifenprodil on this current was then assessed.
Conclusion
The available evidence strongly indicates that Ifenprodil, in addition to its well-documented role as a GluN2B-selective NMDA receptor antagonist, also inhibits the reverse Na+/Ca2+ exchanger. This dual mechanism of action may contribute significantly to its neuroprotective effects by preventing excitotoxic Ca2+ overload through two distinct pathways.
While this compound is a structural analog of Ifenprodil and a potent neuroprotective agent, the current body of research has not provided direct evidence for its inhibition of the reverse Na+/Ca2+ exchanger. Its neuroprotective properties are primarily linked to its antagonism of the NMDA receptor and blockade of voltage-gated calcium channels. Further research is warranted to explore whether this compound shares the NCXrev inhibitory properties of its parent compound, Ifenprodil. This would provide a more complete understanding of its pharmacological profile and potential therapeutic applications.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Eliprodil
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Eliprodil are paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, adhering to standard laboratory safety protocols and regulatory guidelines.
Safety and Hazard Overview
This compound is a non-competitive NMDA receptor antagonist.[1] Safety Data Sheets (SDS) from various suppliers present some conflicting information regarding its hazard classification. While one source suggests it does not meet the criteria for hazardous classification according to EC Directives, other sources classify it as harmful if swallowed, a cause of serious eye irritation, and very toxic to aquatic life with long-lasting effects[1][2][3].
Given these discrepancies, it is imperative to handle and dispose of this compound with caution, treating it as a hazardous substance to ensure the highest level of safety.
Key safety precautions when handling this compound include:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle the substance in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
-
Environmental Precautions: Avoid release into the environment. Inform relevant authorities if seepage into a water course or sewage system occurs.
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃ClFNO | |
| Molecular Weight | 347.86 g/mol | |
| CAS Number | 119431-25-3 | |
| Appearance | Solid, white | |
| Solubility | DMSO: 17 mg/mL | |
| Storage Temperature | 2-8°C | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | |
| Eye Irritation | Causes serious eye irritation |
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps for laboratory personnel to safely manage and prepare this compound waste for final disposal. The final disposal must be conducted by a licensed hazardous waste management company.
Handling of Unused or Expired Solid this compound
-
Step 1: Containment: Keep the chemical in its original, properly labeled container whenever possible.
-
Step 2: Segregation: Do not mix this compound with other chemical waste unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Collection: Arrange for collection by a specialized disposal company or your institution's EHS office. It should be transferred to a suitable, sealed container for disposal.
Handling of this compound Solutions and Contaminated Materials
-
Step 1: Spills: In case of a spill, cover the spillage with a suitable absorbent material like diatomite or universal binders.
-
Step 2: Collection of Spilled Material: Carefully sweep up the absorbed material and place it into an appropriate, sealable container for hazardous waste.
-
Step 3: Rinsate from Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.
-
Step 4: Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other required information per your institution's policy.
-
Step 5: Disposal: The collected waste must be disposed of through a regulated landfill site or another approved method for hazardous or toxic wastes, in accordance with national, state, and local legislation. Never dispose of this compound waste down the drain or in the regular trash.
Decontamination
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol. Collect all cleaning materials (e.g., wipes, absorbents) and dispose of them as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Logistics for Handling Eliprodil
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Eliprodil. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3][4] The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields or a face shield should be worn to protect against splashes.[1] |
| Hand Protection | Chemically resistant protective gloves are required. |
| Body Protection | An impervious lab coat or protective gown is necessary to prevent skin contact. For tasks with a higher risk of splashes, consider a disposable gown made of low-permeability fabric. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the compound in powdered form or when adequate ventilation is not available. Work should be conducted in a chemical fume hood. |
Quantitative Safety Data
The following table summarizes the available quantitative data regarding the toxicity of this compound.
| Data Point | Value | Species |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | N/A |
| Intraperitoneal TDLO | 5 mg/kg | Rat |
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Ensure adequate ventilation by using the product only in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container.
-
Follow the storage temperature recommendations on the product insert, which is typically -20°C.
-
Solutions should be prepared and used on the same day if possible. If storage is necessary, solutions can be stored at -20°C for up to one month.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste.
-
Do not allow the product to enter drains, water courses, or the soil.
-
Unused or waste material should be disposed of in accordance with federal, state, and local environmental regulations. This typically involves placing the material in a sealed, labeled container for pickup by a licensed hazardous waste disposal company.
-
For partially used containers, you can mix the remaining material with an inert absorbent and dispose of it as solid hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. Once decontaminated, the empty container can be disposed of in the regular trash after removing or defacing the label.
Experimental Protocols
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Retinal Ganglion Cells
This protocol is based on methodologies described in studies evaluating the neuroprotective effects of this compound.
-
Cell Culture Preparation:
-
Dissociate retinal cells from neonatal rats.
-
Culture the cells for 2-4 days. Retinal ganglion cells (RGCs) can be pre-labeled by injecting a fluorescent dye (e.g., Di-I) near the superior colliculi before dissociation.
-
-
Drug Treatment:
-
Pre-treat the cultured cells with varying concentrations of this compound. A suitable concentration range to test would be from nanomolar to micromolar, as this compound has been shown to have an IC50 of approximately 1.0 nM against glutamate-induced cell death.
-
Incubate the cells with this compound for a predetermined period (e.g., 1 hour).
-
-
Induction of Excitotoxicity:
-
Introduce a glutamate challenge to the cell cultures. A concentration of 100 µM glutamate has been shown to be effective in inducing toxicity in RGCs.
-
Co-incubate the cells with this compound and glutamate for a specified duration (e.g., 3 days).
-
-
Assessment of Cell Survival:
-
After the incubation period, wash the cells to remove the treatment media.
-
Quantify the survival of RGCs by counting the number of fluorescently labeled cells in treated versus control wells.
-
Cell survival can be expressed as a percentage of the control group that did not receive the glutamate challenge.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a neuroprotective agent.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for an in vitro neuroprotection experiment.
Safe Handling and Disposal Workflow for this compound
Caption: Logical workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
